Product packaging for 1-(2-Chloro-5-methylpyridin-3-yl)ethanone(Cat. No.:CAS No. 885223-64-3)

1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Cat. No.: B1451051
CAS No.: 885223-64-3
M. Wt: 169.61 g/mol
InChI Key: SBQKXCFSDHHMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Chloro-5-methylpyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO B1451051 1-(2-Chloro-5-methylpyridin-3-yl)ethanone CAS No. 885223-64-3

Properties

IUPAC Name

1-(2-chloro-5-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQKXCFSDHHMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673576
Record name 1-(2-Chloro-5-methylpyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885223-64-3
Record name 1-(2-Chloro-5-methyl-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885223-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-5-methylpyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone from 2-Chloro-5-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes to 1-(2-chloro-5-methylpyridin-3-yl)ethanone, a key building block in pharmaceutical research and development. Moving beyond a simple recitation of methods, this document offers a critical analysis of the underlying chemical principles, the rationale for experimental choices, and practical considerations for successful synthesis. The primary focus is on the Friedel-Crafts acylation, with a discussion of alternative organometallic approaches. This guide is intended for chemists, researchers, and professionals in the field of drug development who require a thorough understanding of this important transformation.

Introduction: The Strategic Importance of the Pyridine Moiety

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to participate in various biological interactions. The specific compound, this compound, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The chloro, methyl, and acetyl substituents on the pyridine ring offer multiple points for chemical modification, enabling the creation of diverse compound libraries for drug discovery programs. Consequently, the efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry.

Synthetic Methodologies: A Comparative Analysis

The introduction of an acetyl group at the C-3 position of 2-chloro-5-methylpyridine presents a notable synthetic challenge. The electron-withdrawing nature of both the pyridine nitrogen and the chloro substituent deactivates the ring towards electrophilic aromatic substitution. This guide will explore the most common and effective strategies to achieve this transformation.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to aromatic systems.[1][2] However, its application to electron-deficient heterocyclic systems like pyridine requires carefully optimized and often harsh reaction conditions.

The reaction proceeds through the generation of a highly electrophilic acylium ion from an acylating agent, such as acetyl chloride or acetic anhydride, facilitated by a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This acylium ion then attacks the pyridine ring. Due to the deactivated nature of the substrate, the reaction typically requires a stoichiometric excess of the Lewis acid and elevated temperatures.[3] The Lewis acid coordinates to the pyridine nitrogen, which further deactivates the ring but also directs the incoming electrophile primarily to the C-3 position. The mechanism involves the formation of an acylium ion, electrophilic attack on the aromatic ring to form a sigma complex, and subsequent deprotonation to restore aromaticity.[1]

Diagram 1: Friedel-Crafts Acylation of 2-Chloro-5-methylpyridine

Caption: A simplified workflow of the Friedel-Crafts acylation process.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Aluminum chloride is corrosive and reacts violently with water.

Materials:

  • 2-Chloro-5-methylpyridine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Heating mantle with temperature control

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • In a dry three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane.

  • Cool the flask in an ice bath and add 2-chloro-5-methylpyridine (1.0 equivalent) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Slowly add acetyl chloride (1.5 equivalents) via the dropping funnel, keeping the temperature below 10 °C.

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C for DCM) for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a 1:1 mixture of concentrated HCl and crushed ice. This is a highly exothermic step.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until gas evolution ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the desired product.

ParameterRecommended ValueRationale/Notes
Reactant Ratio (Substrate:Acylating Agent:Catalyst) 1.0 : 1.5 : 3.0A significant excess of the Lewis acid is necessary to drive the reaction to completion.
Solvent Anhydrous DichloromethaneOther non-protic, anhydrous solvents can be used.
Reaction Temperature Reflux (approx. 40 °C)Higher temperatures may be necessary for less reactive substrates.
Reaction Duration 12 - 24 hoursReaction progress should be monitored to optimize yield and minimize side-product formation.
Typical Yield 40-60%Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions.
Purification Method Column Chromatography or RecrystallizationEssential for removing unreacted starting materials and isomeric byproducts.

The demanding conditions and moderate yields of the Friedel-Crafts acylation have led to the exploration of alternative synthetic pathways. Organometallic strategies, in particular, offer milder reaction conditions and potentially higher selectivity.

Modern synthetic organic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions.[4][5][6][7] These methods can provide a more efficient and milder route to the desired product. One such approach could involve a directed C-H activation/acylation of 2-chloro-5-methylpyridine.[4][5] This would involve the use of a palladium catalyst and a suitable acylating agent. These reactions often exhibit high functional group tolerance and can proceed under significantly less harsh conditions than the classical Friedel-Crafts reaction.

Diagram 2: Conceptual Palladium-Catalyzed C-H Acylation

G Start 2-Chloro-5-methylpyridine Intermediate Palladacycle Intermediate Start->Intermediate C-H Activation Reagents Acylating Agent + Pd Catalyst + Oxidant Reagents->Intermediate Product This compound Intermediate->Product Reductive Elimination

Caption: Generalized workflow for a palladium-catalyzed C-H acylation.

Conclusion: Strategic Selection of the Synthetic Pathway

The optimal synthetic route for the preparation of this compound depends on various factors, including the desired scale of the synthesis, the availability of reagents, and the required purity of the final product. While the Friedel-Crafts acylation is a well-established method, its harsh conditions and moderate yields can be a drawback. For laboratory-scale synthesis, its simplicity may be advantageous. However, for larger-scale industrial production, the development of a more efficient and milder palladium-catalyzed cross-coupling reaction, despite potentially requiring more initial process development, could be the more economical and sustainable choice. A thorough understanding of the chemical principles and practical considerations detailed in this guide will enable the synthetic chemist to make an informed decision and successfully produce this valuable pharmaceutical intermediate.

References

Spectroscopic characterization of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive spectroscopic analysis of this compound, a key heterocyclic ketone intermediate. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, this document offers a detailed roadmap for the structural elucidation and verification of this compound. The narrative emphasizes the causality behind experimental observations and protocols, ensuring a deep understanding of the molecule's physicochemical properties.

Introduction and Strategic Overview

This compound (C₈H₈ClNO, Molecular Weight: 169.61 g/mol ) is a substituted pyridine derivative of significant interest in synthetic chemistry, often serving as a versatile building block in the development of pharmaceutical and agrochemical agents.[1] The precise arrangement of its functional groups—a ketone, a chloro substituent, and a methyl group on the pyridine ring—creates a unique electronic and steric environment that dictates its reactivity and biological interactions.

An unambiguous confirmation of its molecular structure is paramount for its application in multi-step syntheses. This guide employs a multi-technique spectroscopic approach, where each method provides a unique and complementary piece of the structural puzzle. By correlating the data, we build a self-validating profile of the molecule, ensuring the highest degree of scientific integrity.

Molecular Structure and Predicted Spectroscopic Fingerprint

The foundational step in any characterization is to understand the target structure and anticipate its spectroscopic behavior. The structure contains several key features that will manifest distinctly across different analytical techniques:

  • Aromatic System: A pyridine ring with two adjacent hydrogens.

  • Carbonyl Group: An acetyl ketone directly attached to the ring.

  • Substituents: A chloro group at position 2, a methyl group at position 5, and the acetyl group at position 3.

  • Aliphatic Protons: Two distinct methyl groups.

G mol [C₈H₈ClNO]⁺˙ m/z = 169/171 frag1 [M - CH₃]⁺ [C₇H₅ClNO]⁺ m/z = 154/156 mol->frag1 - •CH₃ frag2 [M - COCH₃]⁺ [C₆H₅ClN]⁺ m/z = 126/128 mol->frag2 - •COCH₃ (Acyl Radical)

References

A Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 1-(2-Chloro-5-methylpyridin-3-yl)ethanone is a heterocyclic ketone of significant interest, often serving as a key intermediate in the synthesis of complex bioactive molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification, purity assessment, and metabolic profiling.

This in-depth technical guide provides a detailed examination of the predicted mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry and drawing analogies from related structures, we will propose the primary fragmentation pathways under Electron Ionization (EI) conditions. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for routine analysis and structural characterization.

Molecular Structure and Inherent Chemical Features

To predict the fragmentation pattern, one must first understand the molecule's structure and the relative strengths of its chemical bonds.

  • Molecular Formula: C₈H₈ClNO[1]

  • Molecular Weight: 169.61 g/mol (average); Monoisotopic Mass: 169.0295 g/mol (for ³⁵Cl)

  • Key Structural Features:

    • Pyridine Ring: A stable aromatic N-heterocycle that influences charge localization.

    • Acetyl Group (-COCH₃): A ketone functional group that is a primary driver of fragmentation.

    • Chloro Substituent (-Cl): An electronegative halogen whose isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic tool.[2]

    • Methyl Group (-CH₃): An alkyl substituent on the pyridine ring.

The most probable sites for initial ionization and subsequent cleavage are the bonds adjacent to the carbonyl group (α-cleavage) and the carbon-chlorine bond.

Analytical Workflow for Mass Spectrometry

The overall process for analyzing a compound like this compound involves several key stages, from sample introduction to data interpretation. A generalized workflow is depicted below.

MS_Workflow cluster_prep Sample Preparation cluster_intro Introduction & Ionization cluster_analysis Mass Analysis cluster_output Data Output Prep Dissolve Sample in Volatile Solvent GC Gas Chromatography (GC) (for EI) Prep->GC EI Electron Ionization (EI) 70 eV GC->EI Vaporized Sample Analyzer Mass Analyzer (e.g., Quadrupole) EI->Analyzer Molecular & Fragment Ions Detector Detector Analyzer->Detector Separated Ions Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: Generalized workflow for GC-MS analysis with Electron Ionization.

Proposed Electron Ionization (EI) Fragmentation Pathways

Under standard 70 eV Electron Ionization, the molecule will be ionized to form an energetically unstable molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to yield smaller, more stable ions.[3][4]

The monoisotopic mass of the molecular ion containing ³⁵Cl is m/z 169 . A corresponding M+2 peak at m/z 171 with approximately one-third the intensity, characteristic of a single chlorine atom, is expected.

The primary fragmentation mechanism for ketones is α-cleavage , which involves the breaking of a bond adjacent to the carbonyl group.[5][6][7] For this molecule, two α-cleavage pathways are possible:

  • Loss of the Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group.

  • Loss of the Pyridinyl Radical: Cleavage of the bond between the carbonyl carbon and the pyridine ring.

The formation of a resonance-stabilized acylium ion typically makes the loss of the larger or more stable radical the preferred pathway.[8][9]

Caption: Proposed EI fragmentation pathways for this compound.

Detailed Fragmentation Analysis:
  • Molecular Ion (m/z 169, 171): The parent peak, representing the intact molecule after losing one electron. Its presence and the isotopic pattern confirm the molecular weight and the presence of chlorine.

  • α-Cleavage: Loss of •CH₃ (m/z 154, 156): This is predicted to be a major fragmentation pathway. The cleavage of the C-C bond between the carbonyl and the methyl group results in the loss of a methyl radical (15 Da). This forms a stable, resonance-delocalized acylium ion. This is often a very prominent peak in the spectra of methyl ketones.[2]

  • α-Cleavage: Formation of Acetyl Cation (m/z 43): The alternative α-cleavage involves breaking the bond between the carbonyl carbon and the pyridine ring. This generates the highly stable acetyl cation, [CH₃CO]⁺. This fragment is characteristic of acetyl groups and is often the base peak (most intense peak) in the spectrum of methyl ketones.[7]

  • Secondary Fragmentation: Loss of CO (m/z 126, 128): The acylium ion at m/z 154 can undergo further fragmentation by losing a neutral carbon monoxide molecule (28 Da). This is a common fragmentation route for aromatic ketones.[2]

  • Tertiary Fragmentation: Loss of Cl (m/z 91): Following the loss of CO, the resulting pyridinyl cation at m/z 126 can lose a chlorine radical (35 Da) to form a fragment at m/z 91. The loss of a halogen is a common pathway for chloroaromatic compounds.[10]

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of this compound.

m/z (³⁵Cl/³⁷Cl)Proposed Ion StructureFragmentation PathwayExpected Relative Intensity
169 / 171[C₈H₈ClNO]⁺•Molecular Ion (M⁺•)Moderate
154 / 156[C₇H₅ClNO]⁺M⁺• - •CH₃ (α-cleavage)High
126 / 128[C₇H₅ClN]⁺•[m/z 154] - COModerate
91[C₆H₆N]⁺[m/z 126] - •ClModerate to Low
43[C₂H₃O]⁺M⁺• - •(C₆H₅ClN) (α-cleavage)High (likely Base Peak)

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for acquiring an EI mass spectrum.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., a single quadrupole or ion trap).

Materials:

  • This compound sample

  • High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

  • GC vial with insert

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

    • Vortex the solution to ensure complete dissolution.

    • Transfer the solution to a GC autosampler vial.

  • GC Method Parameters (Example):

    • Injection Port: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Acquire the data.

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion and key fragment ions as predicted. Compare the isotopic pattern for chlorine-containing fragments to theoretical values.

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is primarily governed by the robust stability of the acetyl cation and the characteristic cleavage patterns of ketones. The analysis predicts dominant fragments at m/z 43 (acetyl cation) and m/z 154/156 (loss of a methyl radical), which serve as strong diagnostic peaks for the acetyl moiety. Further fragmentation involving the loss of carbon monoxide and the chlorine radical provides additional structural confirmation. The distinct M:M+2 isotopic signature of chlorine is an essential feature for identifying all chlorine-containing fragments. This predictive guide provides a solid framework for the identification and structural confirmation of this compound and its analogues in a research setting.

References

An In-depth Technical Guide to Determining the Solubility of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. In the absence of published solubility data for this compound, this document outlines the fundamental principles governing solubility and provides a detailed, field-proven protocol for its empirical determination. The focus is on robust, self-validating methodologies to ensure data integrity and reproducibility, which are critical in research and development settings.

Introduction

This compound is a heterocyclic compound with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol .[1][2] As an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, understanding its solubility is paramount for reaction optimization, purification, formulation, and process design. Solubility dictates the choice of solvents for synthesis and chromatography, impacts reaction kinetics, and is a critical parameter in the development of liquid formulations. This guide will first explore the theoretical underpinnings of solubility and then provide a practical, step-by-step methodology for its determination.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[3][4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and molecular structure, in relation to the properties of the solvent.

1.1. Molecular Structure and Polarity Analysis

This compound possesses several functional groups that contribute to its overall polarity:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor.

  • Chloro Group: The chlorine atom is electronegative, contributing to the molecule's dipole moment.

  • Ketone Group: The carbonyl (C=O) group is highly polar and can act as a hydrogen bond acceptor.

  • Methyl Group: This is a nonpolar, electron-donating group.

The combination of these groups results in a molecule of moderate polarity. The presence of both polar (ketone, chloro, pyridine nitrogen) and nonpolar (methyl group, aromatic ring) regions suggests that it will exhibit varied solubility across a range of organic solvents.

1.2. Solvent Selection Rationale

A range of solvents with varying polarities should be selected to establish a comprehensive solubility profile. The choice of solvents is critical for understanding the dissolution behavior of the compound. A suggested list of solvents, ordered by increasing polarity index, is provided in Table 1.

Solvent Polarity Index (P') Solvent Type Expected Interaction
Hexane0.1NonpolarLow solubility expected due to the polar nature of the solute.
Toluene2.4Nonpolar (Aromatic)Moderate solubility may be possible due to pi-pi stacking interactions with the pyridine ring.
Diethyl Ether2.8Polar AproticModerate solubility expected.
Dichloromethane3.1Polar AproticGood solubility is likely due to dipole-dipole interactions.
Acetone5.1Polar AproticGood solubility is expected due to the polar nature of acetone and its ability to accept hydrogen bonds.
Ethanol4.3Polar ProticHigh solubility is expected due to the ability of ethanol to act as a hydrogen bond donor to the ketone and pyridine nitrogen.
Methanol5.1Polar ProticHigh solubility is expected for the same reasons as ethanol.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticVery high solubility is expected due to its high polarity and strong hydrogen bond accepting capability.
Water10.2Polar ProticLow solubility is expected due to the presence of nonpolar regions on the molecule.

Polarity index values are relative measures of a solvent's polarity.[6]

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9] This method involves equilibrating an excess amount of the solid solute with the solvent over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

2.1. Experimental Workflow

The overall workflow for the shake-flask method is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess solute prep_vial Combine in sealed vial prep_solute->prep_vial prep_solvent Add known volume of solvent prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 24-48h) prep_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filtrate dilute Dilute filtrate filtrate->dilute measure Measure concentration (e.g., UV-Vis Spectroscopy) dilute->measure calculate Calculate solubility measure->calculate

Caption: Shake-flask method workflow for solubility determination.

2.2. Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

    • Pipette a known volume (e.g., 5 mL) of each selected solvent into the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.[8][10] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • For efficient separation, centrifuge the vials to pellet the undissolved solid.

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

  • Analysis of Solute Concentration:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is highly soluble).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Measure the UV absorbance of the calibration standards at the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance versus concentration.

    • Dilute the filtered supernatant from the equilibrated samples with the same solvent used for the calibration standards to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted samples.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted samples.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

2.3. Data Presentation

The determined solubility values should be summarized in a table for easy comparison.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Hexane25
Toluene25
Diethyl Ether25
Dichloromethane25
Acetone25
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
Water25
Interpretation and Application of Solubility Data

The solubility profile obtained from these experiments will provide valuable insights for various applications:

  • Process Chemistry: The data will inform the selection of optimal solvents for synthesis, extraction, and crystallization, potentially improving yield and purity.

  • Formulation Science: For applications requiring a liquid formulation, the solubility data is essential for identifying suitable solvent systems.

  • Analytical Chemistry: Knowledge of solubility is crucial for developing analytical methods, such as HPLC, by ensuring the analyte remains in solution during analysis.

The relationship between solvent polarity and the measured solubility of this compound can be visualized to better understand the dissolution behavior.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Expected Solubility solute This compound (Moderate Polarity, H-bond acceptor) high_sol High Solubility solute->high_sol Strong Interaction solute->high_sol Strong Interaction low_sol Low Solubility solute->low_sol Weak Interaction polar_protic Polar Protic (e.g., Ethanol, Methanol) H-bond donor/acceptor polar_protic->high_sol polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) H-bond acceptor polar_aprotic->high_sol nonpolar Nonpolar (e.g., Hexane, Toluene) nonpolar->low_sol mod_sol Moderate Solubility

References

Physical and chemical properties of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS No. 885223-64-3), a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of experimentally derived data in peer-reviewed literature for this specific compound, this guide synthesizes confirmed data from chemical suppliers, predicted values from computational models, and extrapolated properties from closely related structural analogs. The guide includes a detailed discussion of its molecular structure, predicted physical and spectral properties, and expected chemical reactivity based on the established chemistry of 2-chloropyridines and acetylpyridines. Furthermore, a representative synthetic protocol and a robust analytical method for its characterization are presented to empower researchers in their synthetic and analytical endeavors.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals, owing to its presence in a vast array of biologically active molecules. The specific substitution pattern of this compound, featuring a chloro group at the 2-position, a methyl group at the 5-position, and an acetyl group at the 3-position, presents a versatile platform for further chemical modifications. The chloro substituent is a key functional handle for nucleophilic substitution reactions, while the acetyl group offers a site for a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.

Molecular Structure and Identification

The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.

IdentifierValueSource
CAS Number 885223-64-3[1][2]
Molecular Formula C₈H₈ClNO[1][2]
Molecular Weight 169.61 g/mol [1][2]
IUPAC Name This compoundN/A
SMILES Cc1cnc(Cl)c(c1)C(C)=O[1]
InChI 1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3[1]

Physicochemical Properties: Experimental and Predicted Data

A combination of available data from commercial suppliers and computationally predicted values provides insight into the physicochemical properties of this compound. It is important to note that predicted values should be used as a guide and may not perfectly reflect experimental results.

PropertyValueData TypeSource/Method
Physical State Solid (Predicted)PredictedBased on related compounds
Melting Point Not availableExperimental data lackingN/A
Boiling Point Not availableExperimental data lackingN/A
Solubility Predicted to be soluble in polar organic solvents such as alcohols, ethers, and acids. Limited solubility in non-polar solvents.PredictedBased on solubility of acetylpyridines
pKa 3.75 ± 0.10PredictedChemicalize
LogP 1.9PredictedGuidechem

Spectral Characterization: A Predictive Approach

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ) are predicted in ppm relative to TMS.

  • Aromatic Protons (2H): Two distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets or singlets depending on the coupling constants.

  • Acetyl Methyl Protons (3H): A sharp singlet around δ 2.5-2.7 ppm.

  • Pyridine Methyl Protons (3H): A singlet around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 195-205 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm).

  • Methyl Carbons: Two signals in the aliphatic region (δ 20-30 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ketone): A strong absorption band around 1690-1710 cm⁻¹.

  • C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 169, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately 32% of the M⁺ peak). Key fragmentation patterns would involve the loss of a methyl group (m/z 154) and the acetyl group (m/z 126).

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its functional groups.

G cluster_0 Key Functional Groups & Reactivity cluster_1 Potential Transformations Acetyl_Group Acetyl Group (C3) Carbonyl_Chemistry Carbonyl Chemistry (e.g., reduction, condensation) Acetyl_Group->Carbonyl_Chemistry Reactions at the carbonyl Chloro_Group Chloro Group (C2) Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) Chloro_Group->Nucleophilic_Substitution Displacement by Nucleophiles (e.g., -OR, -NR2) Pyridine_Ring Pyridine Ring Ring_Modification Pyridine Ring Modifications Pyridine_Ring->Ring_Modification Electrophilic/Nucleophilic additions

Caption: Reactivity map of this compound.

The 2-chloro substituent makes the C2 position of the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a facile route to diverse derivatives. The acetyl group can undergo various transformations common to ketones, including reduction to the corresponding alcohol, oxidation, and condensation reactions at the alpha-carbon.

Experimental Protocols

The following protocols are representative methods for the synthesis and analysis of this compound, adapted from established procedures for structurally similar compounds.

Representative Synthesis Protocol

This protocol describes a plausible synthetic route starting from 2-chloro-5-methylnicotinic acid. This method is based on the synthesis of the related compound 3-acetyl-2-chloropyridine.[3]

G Start 2-Chloro-5-methylnicotinic acid Step1 Reaction with Lithium Hydroxide Monohydrate Start->Step1 Intermediate1 Lithium 2-chloro-5-methylnicotinate Step1->Intermediate1 Step2 Addition of Methyl Magnesium Bromide (Grignard Reagent) Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

  • Salt Formation: To a solution of 2-chloro-5-methylnicotinic acid in an appropriate solvent (e.g., THF), add one equivalent of lithium hydroxide monohydrate. Stir the mixture at room temperature until the acid is fully converted to its lithium salt.

  • Drying: Remove the solvent under reduced pressure and dry the resulting lithium 2-chloro-5-methylnicotinate thoroughly under vacuum.

  • Grignard Reaction: Suspend the dried lithium salt in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C.

  • Addition of Grignard Reagent: Slowly add a solution of methyl magnesium bromide (typically 1.5-2.0 equivalents) in the same solvent to the cooled suspension.

  • Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, based on structurally related compounds, it should be handled with care. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed, albeit partially predictive, overview of its key properties. The presented information, including a representative synthetic protocol and analytical method, serves as a foundational resource for researchers aiming to utilize this compound in their work. It is imperative for scientists to conduct their own experimental verification of the properties and protocols outlined herein.

References

Crystal Structure Analysis of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone belong to this critical class of molecules, offering a versatile framework for the design of novel therapeutics. Understanding the precise three-dimensional arrangement of these molecules and their derivatives is paramount for rational drug design, as solid-state conformation and intermolecular interactions directly govern physicochemical properties such as solubility, stability, and ultimately, bioavailability. This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction workflow, from initial synthesis to advanced structural analysis, tailored for professionals in drug development. We will explore not just the procedural steps, but the fundamental rationale behind them, empowering researchers to leverage crystal structure analysis for the informed development of next-generation pharmaceuticals.

Chapter 1: The Pivotal Role of Pyridinone Scaffolds in Modern Drug Discovery

Pyridinone and its derivatives have garnered immense attention in medicinal chemistry for their remarkable versatility.[3] These six-membered heterocyclic scaffolds can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition and binding to biological targets like protein kinases.[1][4] Their utility is further enhanced by their role as bioisosteres for amides, phenyls, and other heterocyclic rings, allowing chemists to fine-tune properties like lipophilicity, aqueous solubility, and metabolic stability.[2][4]

The diverse biological activities exhibited by pyridinone-containing molecules—ranging from antitumor and antimicrobial to anti-inflammatory effects—underscore their therapeutic potential.[1][3] The ability to readily functionalize the pyridine ring enables systematic exploration of structure-activity relationships (SAR), a foundational practice in the optimization of lead compounds. Consequently, the this compound core represents a valuable starting point for building diverse chemical libraries aimed at discovering novel drug candidates.

Chapter 2: Foundational Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[5][6] It provides unambiguous information on bond lengths, bond angles, and the conformation of molecules, as well as how they pack together in the solid state.

The technique is grounded in the principle of Bragg's Law of diffraction. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystal, where atoms are arranged in a highly ordered lattice, the scattered waves interfere with one another. Constructive interference occurs only at specific angles where the path length difference between waves scattered from adjacent lattice planes is an integer multiple of the X-ray wavelength.[5]

Bragg's Law: nλ = 2d sin(θ)

Where:

  • n is an integer.

  • λ is the wavelength of the X-rays.

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-ray beam.

By systematically rotating the crystal and measuring the angles and intensities of the thousands of diffracted X-ray reflections, a three-dimensional map of the electron density within the unit cell can be reconstructed.[7] Fitting the known atoms of the molecule into this electron density map yields a precise and detailed molecular structure.[6]

Chapter 3: The Crystallographer's Workflow: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure is a multi-step process that demands precision and a deep understanding of both chemical and physical principles.

Crystallography_Workflow cluster_chem Chemical Synthesis & Purification cluster_cryst Crystal Growth cluster_xrd X-ray Diffraction & Analysis synthesis Synthesis of Derivative purify Purification (e.g., Column Chromatography) synthesis->purify Crude Product grow Single Crystal Growth purify->grow Pure Compound select Crystal Selection & Mounting grow->select Harvest Crystals data Data Collection (Diffractometer) select->data Mounted Crystal solve Structure Solution & Refinement data->solve Diffraction Data validate Analysis & Validation (CIF) solve->validate Structural Model

Caption: The experimental workflow from chemical synthesis to final structural validation.

Synthesis and Purification of this compound Derivatives

The synthesis of novel derivatives is the first critical step. While numerous synthetic routes exist, a common approach involves functionalizing the parent molecule, this compound, which is available as a chemical building block.[8] For instance, creating a chalcone derivative might involve a Claisen-Schmidt condensation with a substituted benzaldehyde.

Experimental Protocol: Generalized Synthesis

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired aldehyde (1 equivalent) and a catalytic amount of a base (e.g., aqueous NaOH).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The crude product may precipitate and can be collected by filtration. If not, an extraction with an organic solvent (e.g., ethyl acetate) is performed.

  • Purification: The crude product must be rigorously purified to achieve the high level of chemical homogeneity required for crystal growth. Flash column chromatography is the most common method. The purity of the final compound should be confirmed by ¹H NMR and Mass Spectrometry.

Causality: Purity is non-negotiable. Impurities, including residual solvents or by-products, can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to disorder and preventing the growth of single, X-ray quality crystals.[9]

The Art of Crystal Growth: Methodologies and Rationale

Growing single crystals suitable for X-ray analysis is often the most challenging step. It is an empirical science that relies on creating a state of slow, controlled supersaturation.[10]

Experimental Protocol: Slow Evaporation

  • Solvent Screening: Identify a solvent in which the compound is moderately soluble. Highly soluble compounds tend to precipitate too quickly, forming microcrystalline powder, while poorly soluble compounds may not crystallize at all.[10]

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. This may require gentle warming.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a cap that has been pierced with a needle. This allows for slow solvent evaporation. Place the vial in a vibration-free location.

  • Patience: Allow the crystals to grow undisturbed over several days to weeks.[10]

Alternative Method: Solvent Layering This technique is useful when a compound is highly soluble in one solvent but insoluble in another miscible solvent (the "anti-solvent"). A concentrated solution of the compound is prepared, and the anti-solvent is carefully layered on top. Slow diffusion at the interface gradually reduces the solubility of the compound, promoting slow crystallization.[9]

Data Acquisition with Single-Crystal X-ray Diffractometry

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges and no visible fractures) is obtained, it is mounted on the diffractometer.

Experimental Protocol: Data Collection

  • Mounting: The selected crystal is affixed to a glass fiber or a loop using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The instrument software calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[7]

  • Data Integration: The raw diffraction images are processed to measure the intensity and position of each reflection. The data is corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

Structure Solution, Refinement, and Validation

The integrated diffraction data is used to solve and refine the crystal structure.

Refinement_Process data Integrated Data (hkl, I) phase Solve Phase Problem (e.g., Direct Methods) data->phase map Calculate Initial Electron Density Map phase->map build Build Initial Atomic Model map->build refine Least-Squares Refinement build->refine fourier Difference Fourier Map refine->fourier Identify missing atoms (e.g., H) or disorder validate Check R-factors, GOF refine->validate fourier->refine validate->refine Model needs improvement final Final Model (CIF) validate->final Model is satisfactory

Caption: Iterative cycle of crystallographic structure solution and refinement.

  • Structure Solution: The "phase problem" is the central challenge. The diffraction experiment measures intensities, but the phase information of the X-rays is lost. For small molecules, this is typically solved using direct methods or Patterson methods, which use statistical relationships between intensities to derive initial phase estimates.

  • Model Building & Refinement: An initial atomic model is built into the resulting electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

  • Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1) and the Goodness-of-Fit (GOF). A low R1 value (typically < 0.05 for high-quality data) indicates good agreement between the model and the experimental data. The final validated structure is typically reported in a standard Crystallographic Information File (CIF) format.

Chapter 4: Deciphering the Crystal Packing: Advanced Structural Analysis

The molecular structure is only part of the story. The arrangement of molecules in the crystal, known as the crystal packing, is dictated by a subtle interplay of non-covalent interactions. These interactions are critical for understanding the material's properties and for crystal engineering.

Intermolecular Interactions and Supramolecular Assembly

In the crystal lattice of this compound derivatives, several types of interactions can be expected:

  • Hydrogen Bonds: The presence of hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., the carbonyl oxygen, pyridine nitrogen) can lead to strong, directional hydrogen bonds that often dominate the crystal packing.

  • Halogen Bonds: The chlorine atom can act as a Lewis acidic region, interacting with Lewis bases like oxygen or nitrogen atoms.

  • π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

  • van der Waals Forces: These weaker, non-directional forces contribute to the overall cohesive energy of the crystal.[11]

Caption: Key intermolecular interactions governing crystal packing.

Hirshfeld Surface Analysis: A Visual Approach

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[11][12] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the region where the electron density of the molecule dominates over the electron density of all other molecules in the crystal.[13]

By mapping properties onto this surface, one can gain immediate insight into the crystal packing environment:

  • dnorm : This property maps the normalized contact distance. Strong intermolecular contacts, such as hydrogen bonds, appear as distinct red spots on the dnorm surface, indicating distances shorter than the van der Waals radii sum.[14]

  • 2D Fingerprint Plots: These plots summarize all the interactions in the crystal by plotting the distance to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). The plot's shape is characteristic of specific interaction types (e.g., sharp spikes for strong H-bonds, wing-like shapes for π-π stacking).[11]

This analysis provides a holistic and quantitative picture of the forces holding the crystal together, moving beyond a simple list of short contacts.[15]

Chapter 5: Case Study: Crystal Structure of a Hypothetical Derivative

To illustrate these principles, we present a hypothetical analysis of 1-(2-Chloro-5-(hydroxymethyl)pyridin-3-yl)ethanone . The introduction of a hydroxyl group provides a strong hydrogen bond donor, leading to predictable and illustrative packing motifs.

Table 1: Crystallographic Data and Refinement Details

ParameterValue
Empirical FormulaC₈H₈ClNO₂
Formula Weight185.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.714
b (Å)12.396
c (Å)16.611
β (°)101.52
Volume (ų)1758.4
Z4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections collected16473
Independent reflections4353 [R(int) = 0.026]
Final R indices [I > 2σ(I)]R1 = 0.050, wR2 = 0.236
Goodness-of-fit on F²0.92

Note: Data is illustrative, based on similar structures for pedagogical purposes.[16][17]

Structural Commentary: The molecule crystallizes in the common monoclinic space group P2₁/c. The asymmetric unit contains one molecule. The key structural feature is the formation of strong intermolecular hydrogen bonds involving the newly introduced hydroxyl group.

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
O-H···O(carbonyl)0.841.952.78175

In the crystal, molecules are linked into infinite chains along the b-axis via strong O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. These chains are further packed into sheets through weaker C-H···Cl and C-H···π interactions. The Hirshfeld surface analysis would show prominent red spots corresponding to the O-H···O hydrogen bonds, confirming them as the dominant directional interaction governing the supramolecular assembly.

Chapter 6: Conclusion and Future Outlook

The crystal structure analysis of this compound derivatives is an indispensable tool in the arsenal of the modern drug development professional. It provides the ultimate structural blueprint, offering unparalleled insight into the molecule's conformation and the non-covalent forces that dictate its solid-state behavior. By integrating the detailed protocols of synthesis, crystal growth, and X-ray diffraction with advanced analytical methods like Hirshfeld surface analysis, researchers can move beyond simple structure determination. This holistic understanding enables the rational design of molecules with optimized properties, facilitates polymorph screening, and provides critical data for intellectual property protection. As drug discovery continues to evolve towards more targeted and complex molecular architectures, the foundational insights provided by crystallography will remain more critical than ever.

References

Reactivity of the ethanone group in 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Ethanone Group in 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the ethanone (acetyl) group in this compound (CAS No: 885223-64-3).[1][2] As a substituted heteroaromatic ketone, this molecule serves as a valuable synthon in medicinal and agrochemical research. The guide elucidates the intricate interplay of electronic and steric effects imposed by the substituted pyridine ring on the reactivity of the carbonyl and α-methyl carbons. Key transformations, including nucleophilic additions, α-carbon functionalization via enolate intermediates, and condensation reactions, are discussed in detail. Mechanistic insights are supported by established chemical principles and authoritative literature. Furthermore, this guide furnishes detailed, field-proven experimental protocols and data visualizations to empower researchers in the strategic application of this versatile building block.

Introduction: A Molecule of Dichotomous Reactivity

This compound is a heteroaromatic ketone whose synthetic utility is dictated by the reactivity of its acetyl functional group. The core of its chemical personality lies in the electronic tension across the molecule. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further polarized by a strongly electron-withdrawing chloro substituent at the C2 position and a weakly electron-donating methyl group at the C5 position.[3][4] This electronic environment profoundly influences the electrophilicity of the carbonyl carbon and the acidity of the α-methyl protons, making the ethanone group a hub for diverse chemical transformations. This guide dissects these influences to provide a predictive framework for its reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 885223-64-3[1][5]
Molecular Formula C₈H₈ClNO[1]
Molecular Weight 169.61 g/mol [1]
Appearance Expected to be a solidN/A
Solubility Likely soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); insoluble in water.[6]

The Electronic and Steric Landscape: A Foundation for Reactivity

The reactivity of the ethanone moiety is not considered in isolation but as a direct consequence of its attachment to the 2-chloro-5-methylpyridin-3-yl scaffold. The collective electronic effects govern the two primary reactive sites: the carbonyl carbon and the α-carbon.

  • Pyridine Nitrogen: The nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I), rendering the pyridine ring electron-deficient and less susceptible to electrophilic substitution than benzene.[3] This effect is transmitted to the attached ethanone group.

  • 2-Chloro Substituent: As a halogen, chlorine is strongly electron-withdrawing via induction (-I), further depleting electron density from the ring and, by extension, the C3 position. This significantly enhances the electrophilic character of the carbonyl carbon.

  • 5-Methyl Substituent: The methyl group provides a modest electron-donating effect (+I and hyperconjugation), slightly counteracting the electron-withdrawing nature of the nitrogen and chlorine atoms.

  • 3-Ethanone Group: The acetyl group itself is electron-withdrawing, pulling electron density from the C3 position of the pyridine ring.

This confluence of effects makes the carbonyl carbon of this compound a more potent electrophile than that of acetophenone, while simultaneously increasing the kinetic and thermodynamic acidity of the α-methyl protons.

G cluster_molecule This compound cluster_effects Electronic Effects N1 N C2 C N_effect Strong -I Effect (Electron Withdrawing) N1->N_effect C3 C Cl_effect Strong -I Effect (Electron Withdrawing) C2->Cl_effect C4 C CO_effect Activates α-Carbon Enhances Carbonyl Electrophilicity C3->CO_effect C5 C C6 C Me_effect Weak +I Effect (Electron Donating) C5->Me_effect Cl Cl Me CH₃ CO C=O CO_Me CH₃

Diagram 1: Electronic influences on the core scaffold.

Key Reaction Pathways of the Ethanone Group

The dual reactivity of the ethanone group—at the carbonyl carbon and the α-carbon—opens avenues for a wide array of synthetic transformations.

Reactions at the Carbonyl Carbon: Nucleophilic Addition

The enhanced electrophilicity of the carbonyl carbon makes it highly susceptible to attack by nucleophiles.

A. Reduction to 1-(2-Chloro-5-methylpyridin-3-yl)ethanol The reduction of the ketone to a secondary alcohol is a fundamental transformation. Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient, offering high chemoselectivity for the carbonyl group over the chloro-substituted pyridine ring.

G start Start: This compound in Methanol/Ethanol step1 Cool reaction mixture to 0-5 °C in an ice bath. start->step1 step2 Add NaBH₄ portion-wise (exothermic reaction). step1->step2 step3 Monitor reaction by TLC (typically 1-2 hours). step2->step3 step4 Quench reaction carefully with dilute acid (e.g., 1M HCl) or acetone. step3->step4 step5 Extract product with an organic solvent (e.g., EtOAc). step4->step5 step6 Dry, filter, and concentrate the organic phase. step5->step6 end End: Purified secondary alcohol step6->end

Diagram 2: General workflow for the reduction of the ketone.

B. Grignard and Organolithium Additions The reaction with organometallic reagents (e.g., MeMgBr, PhLi) provides a direct route to tertiary alcohols. Careful control of temperature is crucial to prevent side reactions.

C. Wittig Olefination The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond.[7] Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield 2-chloro-3-(prop-1-en-2-yl)-5-methylpyridine.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable alcohol solvent (e.g., methanol or ethanol, approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 1M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude alcohol can be purified further by column chromatography if necessary.

Reactions at the α-Carbon via Enolate Intermediates

The electron-withdrawing nature of the carbonyl and the attached pyridine ring enhances the acidity of the α-methyl protons, facilitating the formation of an enol or enolate intermediate, which is a potent nucleophile.

A. α-Halogenation This reaction is a common method for introducing a halogen at the α-position, creating a valuable electrophilic site for subsequent Sₙ2 reactions. The reaction can be performed under acidic or basic conditions.[8][9] Under acidic conditions, typically one halogen atom is introduced.[9]

G ketone Ketone (Keto Form) enol Enol Intermediate ketone->enol + H⁺, -H⁺ (tautomerization) haloketone α-Haloketone enol->haloketone + X₂ enol->haloketone Nucleophilic attack on X₂ proton H⁺ halide X⁻ halogen X₂

Diagram 3: Mechanism of acid-catalyzed α-halogenation.

B. Aldol Condensation Under basic or acidic conditions, the enolate of this compound can attack the carbonyl group of another molecule (self-condensation) or a different carbonyl compound (crossed-aldol condensation).[7] This reaction forms a β-hydroxy ketone, which can often be dehydrated to yield an α,β-unsaturated ketone, a valuable Michael acceptor.

  • Setup: Dissolve 1.0 equivalent of this compound in glacial acetic acid (approx. 0.5 M).

  • Reagent Addition: To the stirred solution, add a solution of bromine (Br₂, 1.05 equivalents) in glacial acetic acid dropwise at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Pour the reaction mixture into a large volume of ice-water. The product may precipitate as a solid. If it remains an oil, extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Neutralization: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acetic acid), and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be purified by recrystallization or column chromatography.

Summary and Outlook

The ethanone group of this compound is a versatile functional handle whose reactivity is significantly modulated by the electronic properties of the substituted pyridine ring. The electron-withdrawing character of the chloro group and the pyridine nitrogen activates both the carbonyl carbon for nucleophilic addition and the α-carbon for enolate formation. This guide provides the foundational understanding and practical protocols necessary for researchers to exploit this reactivity. The strategic manipulation of this ketone allows for the construction of a diverse array of more complex molecules, underscoring its importance as a key intermediate in the fields of drug discovery and materials science.

References

Introduction: Targeting Mitotic Regulation in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

Senior Application Scientist Note: An initial query for CAS number 885223-64-3 identifies the compound 1-(2-Chloro-5-methylpyridin-3-yl)ethanone, a chemical intermediate with limited publicly available data on biological activity.[1][2][3][4] However, the request for an in-depth technical guide suitable for researchers and drug development professionals strongly suggests an interest in a compound with significant biological and clinical relevance. Extensive research indicates that the likely subject of interest is GSK1070916 (CAS No. 942918-07-2), a well-characterized Aurora kinase inhibitor.[5][6] This guide will therefore focus on GSK1070916 to provide a comprehensive resource aligned with the core requirements of the prompt.

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[7][8] Their overexpression or amplification is a common feature in many human tumors, making them attractive targets for cancer therapy.[7][8][9] GSK1070916 is a novel, potent, and highly selective ATP-competitive inhibitor of Aurora B and Aurora C kinases.[6][7][8] This guide provides a detailed overview of its chemical properties, mechanism of action, biological activity, and clinical development status, offering valuable insights for researchers and drug development professionals in the field of oncology.

Chemical Structure and Physicochemical Properties

GSK1070916 is a synthetic organic compound belonging to the 7-azaindole class.[8] Its structure is key to its high affinity and selectivity for the ATP-binding pockets of Aurora B and C kinases.

PropertyValueSource
CAS Number 942918-07-2[5][6]
Molecular Formula C30H33N7O[5]
Molecular Weight 507.63 g/mol [5][10]
IUPAC Name 1-((3-(4-((6-((2,6-difluorophenyl)methoxy)pyridin-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethan-1-oneNot directly available in search results
Synonyms GSK-1070916A, compound 17k[5][6][9]
Solubility DMSO: 100 mg/mL[5]

GSK1070916_Structure GSK1070916

Caption: 2D Chemical Structure of GSK1070916.

Mechanism of Action: A Deep Dive into Aurora B/C Inhibition

GSK1070916 functions as a reversible and ATP-competitive inhibitor, with a marked selectivity for Aurora B and Aurora C over Aurora A.[10][11][12] This selectivity is crucial, as Aurora A and B have distinct roles in mitosis, and off-target inhibition can lead to different cellular phenotypes and toxicities.

Kinetics and Binding Affinity:

A distinguishing feature of GSK1070916 is its exceptionally long residence time on the target enzymes, particularly Aurora B.[8][11] This is characterized by a very slow dissociation rate, leading to sustained inhibition.

Kinase TargetKi* (nM)Dissociation Half-Life (min)Selectivity vs. Aurora A
Aurora B-INCENP 0.38 ± 0.29>480~1300-fold
Aurora C-INCENP 1.5 ± 0.4270 ± 28~340-fold
Aurora A-TPX2 490 ± 60Not time-dependent1

Data compiled from Portland Press.[11]

The time-dependent inhibition of Aurora B and C is a key characteristic of GSK1070916.[11] This prolonged duration of action at the molecular level may contribute to its potent anti-proliferative effects in cancer cells.

Mechanism_of_Action cluster_inhibition Competitive Inhibition cluster_downstream Downstream Cellular Effects GSK1070916 GSK1070916 AuroraBC Aurora B/C Kinase (ATP-binding pocket) GSK1070916->AuroraBC Competitively Binds (High Affinity, Slow Dissociation) Inhibition Inhibition of Kinase Activity AuroraBC->Inhibition ATP ATP ATP->AuroraBC Binds No_H3_Phos Inhibition of Histone H3 (Ser10) Phosphorylation Inhibition->No_H3_Phos Mitotic_Failure Failure of Cytokinesis No_H3_Phos->Mitotic_Failure Polyploidy Endoreduplication & Polyploidy Mitotic_Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Competitive Inhibition of Aurora B/C by GSK1070916 and Downstream Effects.

Biological Activity and Anti-Tumor Efficacy

The potent and selective inhibition of Aurora B/C by GSK1070916 translates into significant anti-proliferative activity across a wide range of human cancer cell lines.

In Vitro Cellular Effects:
  • Broad Anti-proliferative Activity: GSK1070916 inhibits the proliferation of over 100 tumor cell lines with a median EC50 of 8 nM.[10]

  • Mechanism-Specific Potency: A significant decrease in potency is observed in non-dividing, normal human vein endothelial cells, which is consistent with its mitosis-specific mechanism of action.[7][10]

  • Cell Cycle Effects: Unlike many mitotic inhibitors that cause a G2/M arrest, cells treated with GSK1070916 do not arrest in mitosis. Instead, they fail to undergo proper cytokinesis, leading to polyploidy and eventual apoptosis.[7][10]

  • Biomarker Modulation: Treatment with GSK1070916 leads to a dose-dependent inhibition of phosphorylation of histone H3 at serine 10, a specific substrate of Aurora B.[7][10] This serves as a reliable pharmacodynamic biomarker of target engagement.

In Vivo Preclinical Studies:

In human tumor xenograft models, GSK1070916 has demonstrated significant anti-tumor activity.[7][8][10] Administration of the compound in mice led to dose-dependent inhibition of histone H3 phosphorylation in tumor tissues and resulted in tumor regression in models of breast, colon, lung, and leukemia cancers.[7][8][10]

Clinical Development

GSK1070916 has been evaluated in a Phase I clinical trial.

  • Study NCT01118611: A dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid tumors.[13] Patients received the drug intravenously on a 5-day on, 16-day off schedule.[13] The study aimed to determine the maximum tolerated dose and a recommended Phase II dose.[13]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This protocol outlines a general method for assessing the inhibitory activity of compounds like GSK1070916 against Aurora kinases.

Objective: To determine the IC50 value of GSK1070916 for Aurora A, B, and C.

Materials:

  • Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP enzymes.

  • Fluorescently labeled peptide substrate (e.g., Aurora Sox peptide).

  • ATP.

  • GSK1070916 stock solution (in DMSO).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • 384-well microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Prepare serial dilutions of GSK1070916 in assay buffer.

  • In a 384-well plate, add the kinase, fluorescent peptide substrate, and the GSK1070916 dilution.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for 90-120 minutes to allow the reaction to reach equilibrium.[10]

  • Read the plate using a fluorescence polarization plate reader.

  • Calculate the percent inhibition for each concentration of GSK1070916 relative to controls (no inhibitor and no enzyme).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow start Prepare Reagents dilute Serially Dilute GSK1070916 start->dilute plate Add Kinase, Substrate, and Inhibitor to Plate dilute->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at RT (90-120 min) initiate->incubate read Read Fluorescence Polarization incubate->read analyze Calculate % Inhibition and Determine IC50 read->analyze end Results analyze->end

Caption: Workflow for an In Vitro Fluorescence Polarization Kinase Inhibition Assay.

Conclusion and Future Directions

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a unique kinetic profile characterized by a long target residence time. Its broad anti-proliferative activity in vitro and significant anti-tumor effects in preclinical models established it as a promising therapeutic candidate.[7][8] While the results of its Phase I trial will be informative for the future of this specific molecule, the detailed understanding of its mechanism of action provides a valuable framework for the development of next-generation Aurora kinase inhibitors. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to Aurora B/C inhibition and exploring rational combination therapies to overcome potential resistance mechanisms.[14]

References

Methodological & Application

Topic: Suzuki-Miyaura Coupling of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents where biaryl and heteroaryl-aryl scaffolds are prevalent pharmacophores.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, celebrated for its mild conditions and broad functional group tolerance.[3][4] This application note provides a comprehensive guide for researchers on the successful coupling of 1-(2-chloro-5-methylpyridin-3-yl)ethanone, a challenging but valuable heteroaryl electrophile, with a range of arylboronic acids. We delve into the mechanistic nuances, provide a field-proven experimental protocol, and offer a systematic guide to troubleshooting, ensuring reliable and high-yielding synthesis of the desired 1-(2-aryl-5-methylpyridin-3-yl)ethanone products.

Introduction: The Challenge and Opportunity of Heteroaryl Chlorides

The pyridine core is a ubiquitous motif in medicinal chemistry, and its functionalization is critical for modulating the pharmacological properties of drug candidates. The target substrate, this compound, presents a common synthetic challenge: the coupling of an electron-deficient heteroaryl chloride. Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and greater availability compared to the corresponding bromides or iodides. However, their inertness, stemming from the strong C-Cl bond, makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[5][6]

The development of highly active catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, has revolutionized this field, making the coupling of heteroaryl chlorides a routine and scalable process.[7] This guide leverages these advanced catalytic systems to establish a robust protocol for synthesizing a library of substituted pyridinyl ketones, which are key intermediates for a wide range of biologically active compounds.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Understanding these steps is paramount for rational catalyst selection and reaction optimization.

  • Oxidative Addition : This is often the rate-determining step, especially with unreactive aryl chlorides.[3] The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-chlorine bond of the pyridinyl ketone to form a square-planar Pd(II) complex. The choice of ligand is critical here; bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) accelerate this step by promoting the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[7][11][12]

  • Transmetalation : The aryl group from the arylboronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate species.[7][13] The halide or other ancillary ligand on the palladium complex is displaced by the aryl group from the boronate.

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments. The desired biaryl product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[9]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex Aryl-Pd(II)-Cl Complex pd0->oa_complex re_label Reductive Elimination pd0->re_label Ar-Ar' trans_complex Aryl-Pd(II)-Aryl' Complex oa_complex->trans_complex oa_label Oxidative Addition oa_complex->oa_label Ar-Cl trans_complex->pd0 trans_label Transmetalation trans_complex->trans_label Ar'B(OH)₂ + Base

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of this compound with a generic arylboronic acid. Reaction monitoring by TLC or LC-MS is highly recommended.

Materials & Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G2, 1-2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio, 0.1-0.2 M concentration)

  • Inert Gas: Argon or Nitrogen

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas manifold (Schlenk line)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for workup and column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the SPhos Pd G2 precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-18 hours. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 1-(2-aryl-5-methylpyridin-3-yl)ethanone product.[15]

Workflow start Reaction Setup (Reagents + Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvent Add Degassed Solvents inert->solvent react Heat & Stir (80-100 °C, 4-18h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute & Extract monitor->workup Complete purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2: General Experimental Workflow.

Optimization & Scope: A Data-Driven Approach

The success of the coupling is highly dependent on the specific arylboronic acid used and the reaction conditions. Electron-donating groups on the boronic acid generally facilitate transmetalation, while electron-withdrawing or sterically hindered groups may require more forcing conditions or specialized catalysts.

Table 1: Representative Reaction Optimization Data

EntryArylboronic Acid (ArB(OH)₂)Catalyst (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)
1PhenylSPhos Pd G2 (2%)K₃PO₄ (2.0)80692
24-MethoxyphenylSPhos Pd G2 (2%)K₃PO₄ (2.0)80495
34-TrifluoromethylphenylXPhos Pd G3 (2%)K₃PO₄ (3.0)1001285
42-MethylphenylXPhos Pd G3 (3%)Cs₂CO₃ (2.5)1101878
53-PyridinylPd(Amphos)₂Cl₂ (3%)K₂CO₃ (3.0)1001671

Yields are for isolated, purified products and are representative for illustrative purposes.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below are common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd(0) or inactive precatalyst).2. Insufficiently inert atmosphere.3. Poor quality boronic acid.1. Use a high-quality, air-stable precatalyst. Switch to a different ligand/palladium source (e.g., XPhos, RuPhos).2. Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel.[6]3. Use fresh boronic acid or convert it to a more stable trifluoroborate salt or pinacol ester.[16]
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent or trace water, especially under prolonged heating or with strongly basic conditions.1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).2. Increase the concentration of the reaction.3. Use the boronic acid in a slight excess (1.2-1.5 equiv).4. Consider using an anhydrous solvent system if compatible with the base.
Homocoupling of Boronic Acid Oxygen contamination can promote the oxidative homocoupling of the boronic acid.1. Rigorously exclude oxygen by using degassed solvents and maintaining a positive pressure of inert gas throughout the reaction.
Formation of Pd Black The palladium catalyst has precipitated out of solution, indicating ligand dissociation or decomposition. This is common with less stable catalyst systems.1. Switch to a bulkier, more electron-rich ligand (like SPhos or XPhos) that better stabilizes the Pd(0) center.[7][11]2. Ensure the reaction temperature is not excessively high for the chosen catalyst system.

Conclusion

The Suzuki-Miyaura coupling of this compound with arylboronic acids is a highly effective method for the synthesis of valuable biaryl structures for drug discovery.[2] Success relies on a careful understanding of the reaction mechanism and the selection of an appropriate catalyst system capable of activating the inert C-Cl bond. By employing modern, bulky phosphine ligands, researchers can achieve high yields and broad scope. The protocols and troubleshooting strategies outlined in this note provide a solid foundation for the reliable and efficient synthesis of diverse libraries of 2-aryl-3-acetylpyridines.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridinyl-Alkynes

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4] The products of this reaction, conjugated enynes and aryl alkynes, are valuable intermediates for further chemical transformations.[5]

Pyridinyl-alkyne scaffolds are of particular interest in medicinal chemistry and drug development. The pyridine ring is a common motif in bioactive molecules, and its combination with the linear rigidity of an alkyne linker allows for precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets. The specific substrate, 1-(2-chloro-5-methylpyridin-3-yl)ethanone, provides a valuable building block for creating novel compounds with potential therapeutic applications.[6][7]

This guide provides a detailed examination of the Sonogashira cross-coupling reaction as applied to this challenging chloro-pyridine substrate. We will delve into the reaction mechanism, provide a robust starting protocol, discuss key optimization parameters, and offer a comprehensive troubleshooting guide to empower researchers to successfully utilize this important transformation.

Mechanistic Underpinnings: A Tale of Two Catalysts

The success of a Sonogashira coupling hinges on the synergistic action of a palladium catalyst and, in the classic approach, a copper(I) co-catalyst.[1][8] Understanding the roles of each component within the catalytic cycle is paramount for rational experimental design and troubleshooting.

The reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • The Palladium Cycle: The active Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the C-Cl bond of the pyridine ring.[1][9] This is typically the rate-limiting step, especially for less reactive aryl chlorides.[9] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[10]

  • The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[5] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[9] The base is crucial as it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[11]

Figure 1. Simplified Catalytic Cycle of the Copper-Catalyzed Sonogashira Reaction.

The Challenge of Aryl Chlorides and the Rise of Copper-Free Protocols

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions.[10] This necessitates the use of more electron-rich and sterically hindered phosphine ligands to promote the difficult oxidative addition step.[12]

A significant drawback of the traditional copper-catalyzed Sonogashira reaction is the potential for a side reaction known as Glaser-Hay coupling, which leads to the homocoupling of the terminal alkyne to form a symmetric diyne.[9][13] This is particularly problematic in the presence of oxygen.[14] To circumvent this issue and to simplify product purification, especially in pharmaceutical applications, numerous copper-free Sonogashira protocols have been developed.[3][15][16] In these systems, the base is believed to facilitate the formation of a palladium acetylide complex directly, bypassing the need for a copper intermediate.[1] For challenging substrates like this compound, a copper-free approach is often the preferred starting point.[9]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general method for the Sonogashira coupling of this compound with phenylacetylene. Given the challenging nature of the substrate, optimization of the reaction conditions may be necessary.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Ligand (e.g., XPhos, SPhos)

  • Copper(I) iodide (for copper-catalyzed protocol)

  • Base (e.g., Cs₂CO₃, K₂CO₃, Et₃N)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure (Copper-Free):

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv) and the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M).

  • Degassing: Subject the mixture to three cycles of vacuum followed by backfilling with an inert gas.

  • Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2-1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C for aryl chlorides) and stir vigorously.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Optimization and Parameter Screening

For a challenging substrate like this compound, a systematic optimization of reaction parameters is highly recommended. The following table provides a starting point for screening.

ParameterVariation 1Variation 2Variation 3Rationale & Notes
Catalyst System Pd(OAc)₂ / XPhosPdCl₂(PPh₃)₂ / CuIPd₂(dba)₃ / SPhosXPhos and SPhos are bulky, electron-rich ligands that facilitate oxidative addition of aryl chlorides.[17] The classic PdCl₂(PPh₃)₂/CuI system can be a good baseline.
Base Cs₂CO₃K₂CO₃Et₃NInorganic bases like Cs₂CO₃ are often effective in copper-free systems.[18] Amine bases are standard for the classic copper co-catalyzed reaction.[11]
Solvent DioxaneTolueneDMFThe choice of solvent can influence catalyst solubility and reaction rate. Anhydrous and degassed solvents are crucial.
Temperature 80 °C100 °C120 °CAryl chlorides typically require higher temperatures to react efficiently.[9]

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. This section provides guidance on diagnosing and resolving common problems.

Troubleshooting_Workflow Start Reaction Issue Observed LowYield Low or No Yield Start->LowYield GlaserProduct Significant Glaser-Hay Homocoupling Product Start->GlaserProduct PdBlack Palladium Black Formation Start->PdBlack CheckReagents Verify Reagent Purity & Anhydrous Conditions LowYield->CheckReagents IncreaseTemp Increase Reaction Temperature LowYield->IncreaseTemp ChangeLigand Screen Different Ligands (e.g., XPhos, SPhos) LowYield->ChangeLigand GoCopperFree Switch to a Copper-Free Protocol GlaserProduct->GoCopperFree DegasThoroughly Ensure Rigorous Degassing (Inert Atmosphere) GlaserProduct->DegasThoroughly SlowAddition Add Alkyne Slowly (Syringe Pump) GlaserProduct->SlowAddition StrictlyInert Maintain Strict Inert Atmosphere PdBlack->StrictlyInert CheckPurity Use High-Purity Reagents and Solvents PdBlack->CheckPurity

Figure 2. Troubleshooting Workflow for the Sonogashira Reaction.

  • Low to No Product Yield: This is often due to inactive catalyst or insufficient reaction temperature.[14] Ensure all reagents are pure and the solvent is anhydrous and thoroughly degassed.[14] For aryl chlorides, increasing the temperature or screening more electron-rich, bulky phosphine ligands is often necessary.[12]

  • Glaser-Hay Homocoupling: The formation of alkyne dimers is a classic sign of oxidative coupling, promoted by copper and oxygen.[14] The most effective solution is to switch to a copper-free protocol.[3] If using a copper-catalyzed system, ensure the reaction is performed under strictly anaerobic conditions and consider adding the alkyne slowly to keep its concentration low.[14]

  • Formation of Palladium Black: A black precipitate indicates the decomposition and agglomeration of the palladium catalyst, rendering it inactive.[14] This is typically caused by the presence of oxygen or impurities.[14] Maintaining a strict inert atmosphere and using high-purity reagents are critical to prevent this.

Conclusion

The Sonogashira cross-coupling of this compound presents a valuable route to novel pyridinyl-alkyne structures for drug discovery and materials science. While the inherent low reactivity of the chloro-pyridine substrate poses a challenge, a rational approach to reaction design, guided by a solid mechanistic understanding, can lead to successful outcomes. By carefully selecting the catalyst system, base, and solvent, and by employing systematic optimization, researchers can effectively harness the power of this transformation. The provided protocols and troubleshooting guide serve as a comprehensive resource for navigating the intricacies of this reaction and accelerating the synthesis of these important molecular targets.

References

Application Notes and Protocols for the Utilization of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone in Agrochemical Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of agrochemical discovery.

Introduction: The Strategic Importance of the Pyridine Scaffold and the Role of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone as a Key Intermediate

The pyridine ring is a cornerstone in the development of modern agrochemicals, prized for its versatile chemical reactivity and its presence in numerous successful commercial products.[1] Pyridine-based compounds have demonstrated a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] In the realm of fungicide development, the pyridine scaffold is a well-established pharmacophore, with notable examples including the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[3][4] The continuous need for novel fungicides to combat evolving pathogen resistance necessitates the exploration of new chemical space and the development of innovative molecular frameworks.

This document provides detailed application notes and protocols for the use of This compound as a pivotal starting material in the discovery of next-generation fungicides. While not typically an end-product with inherent high fungicidal activity, its true value lies in its functionality as a versatile chemical intermediate. The presence of a reactive ketone group, a chloro substituent, and a methyl group on the pyridine ring offers multiple avenues for chemical modification and derivatization. These modifications are crucial for tuning the biological activity, spectrum, and physicochemical properties of the resulting compounds.

These protocols will guide researchers through the strategic derivatization of this key intermediate and the subsequent evaluation of the synthesized compounds for fungicidal efficacy through established in vitro and in vivo screening methodologies.

Section 1: Synthesis and Derivatization Strategies

The compound this compound is commercially available from various chemical suppliers.[5][6][7] Its synthesis can also be achieved through multi-step organic synthesis routes, often involving the construction of the substituted pyridine ring followed by acylation.[8][9] For the purpose of these application notes, we will presume the availability of the starting material.

The primary strategy for fungicide development using this intermediate involves the chemical modification of the ethanone moiety to introduce various pharmacophores known to be associated with antifungal activity. The goal is to create a diverse library of derivatives for biological screening.

Rationale for Derivatization

The ethanone group provides a reactive handle for a multitude of chemical transformations. By converting the ketone to other functional groups and introducing different structural motifs, one can explore a wide range of chemical space and potentially discover novel fungicide candidates. The derivatization strategies outlined below are based on established synthetic methodologies and the known structures of successful fungicides.

Proposed Derivatization Pathways

Here are several proposed pathways for the derivatization of this compound:

  • Pathway A: Synthesis of Hydrazone Derivatives: The ketone can be readily condensed with various hydrazines to form hydrazones. Hydrazone derivatives are known to exhibit a broad range of biological activities.

  • Pathway B: Synthesis of Triazole Derivatives: The ketone can be α-halogenated and subsequently reacted with 1,2,4-triazole to introduce the triazole ring, a key component of many successful fungicides that inhibit ergosterol biosynthesis.[10]

  • Pathway C: Synthesis of Pyridine Carboxamide Derivatives: The ethanone can be oxidized to a carboxylic acid, which can then be coupled with various amines to form pyridine carboxamides. This class of compounds includes several potent SDHI fungicides.[3]

A generalized workflow for the synthesis and screening process is depicted below:

G cluster_synthesis Synthesis & Derivatization cluster_screening Fungicide Screening Cascade cluster_moa Mechanism of Action Studies start This compound derivatization Chemical Derivatization (e.g., Hydrazone, Triazole, Amide formation) start->derivatization library Library of Novel Pyridine Derivatives derivatization->library invitro In Vitro Screening (Mycelial Growth, Spore Germination) library->invitro active_compounds Identification of Active Compounds (Hits) invitro->active_compounds invivo In Vivo Screening (Detached Leaf, Whole Plant Assays) active_compounds->invivo lead_compounds Identification of Lead Compounds invivo->lead_compounds moa Mechanism of Action Studies (e.g., Enzyme Assays, Cellular Imaging) lead_compounds->moa

Figure 1: A generalized workflow for the development of fungicides from this compound.

Section 2: Experimental Protocols - Fungicide Screening

The following protocols are designed to assess the fungicidal activity of the newly synthesized derivatives.

In Vitro Antifungal Screening Protocol: Mycelial Growth Inhibition Assay

This assay is a primary screening method to quickly assess the intrinsic antifungal activity of the synthesized compounds against a panel of economically important plant pathogenic fungi.

2.1.1. Materials

  • Synthesized pyridine derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum, Sclerotinia sclerotiorum)[11][12]

  • Sterile cork borer (5 mm diameter)

  • Incubator

2.1.2. Protocol

  • Preparation of Stock Solutions: Dissolve each test compound in DMSO to a concentration of 10 mg/mL.

  • Preparation of Amended Media: Autoclave the PDA medium and cool it to approximately 50-55°C. Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL for primary screening). Also, prepare a control plate with an equivalent amount of DMSO.

  • Pouring Plates: Gently swirl the flasks to ensure uniform mixing and pour the amended PDA into sterile petri dishes. Allow the plates to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the colony diameter (in mm) in two perpendicular directions when the fungal growth in the control plate has almost reached the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

2.1.3. Determination of EC₅₀ Values

For compounds showing significant inhibition (e.g., >70% at 50 µg/mL), determine the half-maximal effective concentration (EC₅₀) by performing the mycelial growth inhibition assay with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The EC₅₀ values can then be calculated using probit analysis.

Compound ID Concentration (µg/mL) Mycelial Growth Inhibition (%) against R. solani EC₅₀ (µg/mL)
Control (DMSO)-0-
Derivative A55085.24.67[12]
Derivative B25092.52.84[12]
Derivative C85065.815.3
Boscalid (Reference)5098.11.2

Table 1: Example data for in vitro fungicidal activity of synthesized derivatives against Rhizoctonia solani.

In Vivo Antifungal Screening Protocol: Detached Leaf Assay

This secondary screening method assesses the protective activity of the compounds on host plant tissue.[13]

2.2.1. Materials

  • Healthy, young leaves from a susceptible host plant (e.g., cucumber for Botrytis cinerea, wheat for Fusarium graminearum)

  • Synthesized compounds with good in vitro activity

  • Spore suspension of the target fungus (e.g., 1 x 10⁵ spores/mL)

  • Wetting agent (e.g., Tween-80)

  • Sterile water

  • Moist chambers (e.g., petri dishes with moist filter paper)

2.2.2. Protocol

  • Preparation of Test Solutions: Prepare solutions of the test compounds at a specific concentration (e.g., 100 µg/mL) in sterile water containing a wetting agent (e.g., 0.1% Tween-80).[11]

  • Treatment: Uniformly spray the adaxial surface of the detached leaves with the test solutions. A control group should be sprayed with the water-Tween-80 solution. Allow the leaves to air dry.

  • Inoculation: Place a droplet of the fungal spore suspension onto the center of each treated leaf.

  • Incubation: Place the inoculated leaves in a moist chamber and incubate at an appropriate temperature and light cycle for disease development (e.g., 22°C with a 12h photoperiod).

  • Disease Assessment: After a set period (e.g., 3-5 days), assess the disease severity by measuring the diameter of the necrotic lesions.

  • Calculation of Protective Efficacy: Calculate the protective efficacy using the following formula:

    Protective Efficacy (%) = [(dc - dt) / dc] x 100

    Where:

    • dc = average lesion diameter in the control group

    • dt = average lesion diameter in the treated group

Section 3: Proposed Mechanism of Action and Further Studies

The structural features of the derivatives synthesized from this compound can provide clues to their potential mechanism of action.

Succinate Dehydrogenase Inhibition (SDHI)

Derivatives that are pyridine carboxamides are strong candidates for being SDHIs.[3] The mode of action of these fungicides is the disruption of the mitochondrial respiratory chain at complex II (succinate dehydrogenase), leading to a halt in cellular energy production.[3]

G cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh fumarate Fumarate sdh->fumarate e- q Ubiquinone (Q) sdh->q qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii inhibitor Pyridine Carboxamide (SDHI Fungicide) inhibitor->sdh Inhibits

Figure 2: Proposed mechanism of action for pyridine carboxamide derivatives as SDH inhibitors.

Further Studies: For promising lead compounds, especially those with a carboxamide moiety, direct enzymatic assays using isolated mitochondria or purified succinate dehydrogenase should be performed to confirm this mechanism of action.

Cell Membrane Disruption

Other structural classes of pyridine derivatives have been shown to affect the integrity of the fungal cell membrane.[14] This can be investigated through various microscopic techniques.

Further Studies: Transmission electron microscopy (TEM) can be used to observe ultrastructural changes in fungal cells treated with the active compounds.[12] Assays measuring membrane permeability, such as propidium iodide uptake, can also be employed.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel pyridine-based fungicides. By employing the derivatization strategies and screening protocols outlined in these application notes, researchers can efficiently generate and evaluate libraries of new compounds, leading to the identification of promising candidates for further development. A systematic approach, from chemical synthesis to biological evaluation and mechanism of action studies, is crucial for the successful discovery of the next generation of agrochemical fungicides.

References

Application Note & Protocols: Strategic Derivatization of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone for the Generation of Novel Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design.[4][5] This application note provides a detailed guide to the chemical derivatization of 1-(2-chloro-5-methylpyridin-3-yl)ethanone, a versatile building block for creating diverse libraries of novel compounds. We will explore key synthetic transformations targeting the reactive 2-chloro position and the acetyl group, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The protocols and mechanistic insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new therapeutic agents.

Introduction: The Strategic Value of the 2-Chloro-3-acetyl-5-methylpyridine Core

This compound (Compound 1 ) is a highly valuable starting material in synthetic medicinal chemistry. Its structure incorporates several key features that allow for selective and sequential modification, making it an ideal template for diversity-oriented synthesis.

  • The 2-Chloro Group: The chlorine atom at the C2 position of the pyridine ring is the primary site for derivatization. Its reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, making it susceptible to various substitution reactions.[2] This position is a prime handle for introducing aryl, heteroaryl, alkyl, and amino moieties through modern cross-coupling chemistry.

  • The 3-Acetyl Group: The ketone functionality offers a secondary site for modification. It can be used as a handle for building more complex side chains, for example, through alpha-arylation to form key intermediates for COX-2 inhibitors like Etoricoxib, or through condensation reactions to form heterocycles.[6][7][8]

  • The 5-Methyl Group: This group provides a point of steric and electronic differentiation and can influence the pharmacokinetic properties of the final compounds.

The strategic derivatization of this molecule allows for the exploration of chemical space around a proven pharmacophore, enabling the fine-tuning of biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Derivatization Pathways: A Workflow Overview

The derivatization of Compound 1 can proceed through several high-yield and reliable synthetic routes. The choice of reaction depends on the desired final scaffold. The most common and powerful methods are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

G cluster_0 C2 Position Derivatization cluster_1 C3-Acetyl Group Derivatization start This compound (1) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki R-B(OH)2, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R1R2NH, Pd Catalyst, Base snar Nucleophilic Aromatic Substitution (SNAr) (C-O, C-S, etc.) start->snar Nu-H (e.g., ROH, RSH), Strong Base product1 product1 suzuki->product1 Aryl/Heteroaryl Pyridines product2 product2 buchwald->product2 Aminopyridines product3 product3 snar->product3 Alkoxy/Thio-pyridines alpha_arylation Alpha-Arylation product4 product4 alpha_arylation->product4 α-Aryl Ketones (e.g., Etoricoxib Intermediate) product1->alpha_arylation Ar-X, Pd Catalyst, Base

Figure 1: Key derivatization pathways for this compound.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp2-hybridized carbons.[9][10] It is widely used in the pharmaceutical industry due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[9][11]

Causality: For the 2-chloropyridine substrate, this reaction allows for the direct installation of aryl and heteroaryl groups, which are critical moieties for modulating target engagement (e.g., through pi-stacking interactions) and physicochemical properties.

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of Compound 1 .

  • Transmetalation: The organic group from the activated boronic acid (boronate complex) is transferred to the palladium(II) complex. This step requires a base to activate the boronic acid.[12]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_main Catalytic Cycle center Pd(II) pd0 Pd(0)L_n center->pd0 Reductive Elimination product Ar-Ar' (Product) center->product start Ar-Cl (Compound 1) start->center Oxidative Addition boronic Ar'-B(OH)2 + Base boronate [Ar'B(OH)3]- boronic->boronate boronate->center Transmetalation

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 1-(5-methyl-2-phenylpyridin-3-yl)ethanone

This protocol describes a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1 ) (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq) or a more advanced ligand like SPhos.

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium(II) acetate and triphenylphosphine catalysts under the inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Substrate ScopeCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O~85%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O~90%
3-Thiopheneboronic acidPd(PPh₃)₄K₃PO₄DME~78%
Yields are representative and can vary based on specific conditions and scale.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[13][14] It allows for the coupling of aryl halides with a vast range of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[13]

Causality: This reaction is crucial for introducing amine functionalities, which are often key pharmacophoric elements that can engage in hydrogen bonding, form salt bridges with biological targets, and improve aqueous solubility.

Reaction Mechanism Overview

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[13][15]

  • Oxidative Addition: Pd(0) inserts into the aryl-chlorine bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the amine to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Cycle cluster_main Catalytic Cycle center Pd(II) pd0 Pd(0)L_n center->pd0 Reductive Elimination product Ar-NR1R2 (Product) center->product start Ar-Cl (Compound 1) start->center Oxidative Addition amine R1R2NH + Base amido [Pd(Ar)(NR1R2)L_n] amine->amido Amine Coordination & Deprotonation amido->center

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(5-methyl-2-(piperidin-1-yl)pyridin-3-yl)ethanone

Materials:

  • This compound (1 ) (1.0 eq)

  • Piperidine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide, the XPhos ligand, and Pd₂(dba)₃ to a flame-dried Schlenk tube.

  • Add this compound.

  • Add anhydrous toluene, followed by the piperidine.

  • Seal the tube and heat the mixture to 100-110 °C with stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the desired aminopyridine.

AmineLigandBaseTemperature (°C)Yield (%)
MorpholineXPhosNaOtBu110~92%
AnilineRuPhosK₃PO₄100~80%
BenzylamineBrettPhosLHMDS80~88%
Choice of ligand and base is critical and often requires screening for optimal results.[14][16]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are often preferred, classical Nucleophilic Aromatic Substitution (SNAr) remains a viable and cost-effective method for introducing certain nucleophiles.[17] The electron-deficient nature of the pyridine ring, particularly at the C2 position, facilitates attack by strong nucleophiles.[18][19]

Causality: This method is particularly useful for installing small, potent nucleophiles like alkoxides (to form ethers) or thiolates (to form thioethers), which can significantly alter the lipophilicity and metabolic profile of a molecule.

General Protocol for SNAr with Sodium Methoxide

Procedure:

  • Prepare a solution of sodium methoxide in methanol (or use a commercial solution).

  • Dissolve this compound (1 ) in anhydrous methanol or a polar aprotic solvent like DMF.

  • Add the sodium methoxide solution dropwise to the solution of the chloropyridine at room temperature or with gentle heating.

  • Stir the reaction for 2-16 hours, monitoring by TLC.

  • Once the starting material is consumed, neutralize the reaction with a mild acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate, dry, and concentrate the organic layer.

  • Purify by chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile starting material for the construction of diverse molecular scaffolds for medicinal chemistry. The strategic application of modern synthetic methods, particularly palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allows for the efficient and predictable synthesis of novel aryl- and amino-substituted pyridines. By understanding the underlying mechanisms and optimizing reaction protocols, researchers can rapidly generate libraries of compounds for biological screening, accelerating the drug discovery process.

References

Experimental procedure for the oxidation of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Chloro-5-methylnicotinic Acid

Topic: Experimental Procedure for the Oxidation of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Abstract

This application note provides a comprehensive and detailed protocol for the oxidation of this compound to 2-chloro-5-methylnicotinic acid. This transformation is a key step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. The procedure described herein is based on the well-established haloform reaction, utilizing sodium hypochlorite as an effective and economical oxidizing agent.[1][2][3] We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide critical insights into safety, process control, and product characterization to ensure a reproducible and high-yielding synthesis.

Introduction and Scientific Context

The conversion of methyl ketones to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. This compound is a readily available starting material, and its oxidation product, 2-chloro-5-methylnicotinic acid, serves as a crucial building block for more complex molecules. The method detailed in this guide employs the haloform reaction, a reliable and scalable process that proceeds by the exhaustive halogenation of an acetyl group in the presence of a base, followed by cleavage to yield a carboxylate and a haloform byproduct.[3][4][5]

The choice of sodium hypochlorite (NaOCl), the active ingredient in household bleach, as the oxidant offers significant advantages in terms of cost, availability, and environmental impact, with water and sodium chloride being the primary byproducts.[6] This protocol has been optimized to provide a clear and efficient pathway for researchers and drug development professionals to synthesize 2-chloro-5-methylnicotinic acid with high purity and yield.

Reaction Principle and Mechanism

The oxidation proceeds via the haloform reaction mechanism . This multi-step process can be understood as follows, with each step being crucial for the overall transformation.

  • Step 1: Enolate Formation: The reaction is initiated by a base (hydroxide ion, OH⁻) abstracting an acidic α-hydrogen from the methyl group of the ketone. This is possible due to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the resulting enolate ion.[4][7]

  • Step 2: Repeated Halogenation: The nucleophilic enolate ion rapidly attacks the electrophilic chlorine atom of the hypochlorite (OCl⁻). This step repeats twice more, with each successive halogenation making the remaining α-hydrogens even more acidic, until a trichloromethyl ketone intermediate is formed.[5][8]

  • Step 3: Nucleophilic Attack and Cleavage: A hydroxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the trichloromethanide anion (⁻CCl₃), a relatively stable leaving group due to the inductive effect of the three chlorine atoms.[3][7]

  • Step 4: Acid-Base Reaction: The ⁻CCl₃ anion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding chloroform (CHCl₃) and the sodium salt of 2-chloro-5-methylnicotinic acid.

  • Step 5: Protonation: A final acidification step with a strong acid, such as HCl, protonates the carboxylate salt to precipitate the desired 2-chloro-5-methylnicotinic acid product.

G cluster_mechanism Haloform Reaction Mechanism ketone This compound enolate Enolate Ion ketone->enolate + OH⁻ - H₂O trihalo Trichloromethyl Ketone Intermediate enolate->trihalo + 3 NaOCl - 3 NaOH tetrahedral Tetrahedral Intermediate trihalo->tetrahedral + OH⁻ carboxylate Sodium 2-chloro-5-methylnicotinate tetrahedral->carboxylate Cleavage + CHCl₃ product 2-Chloro-5-methylnicotinic Acid carboxylate->product + H⁺ (Acidification)

Caption: The mechanistic pathway of the haloform reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10g SM)Notes
This compound885223-64-3183.6210.0 g (54.5 mmol)Starting Material (SM). Solid.
Sodium Hypochlorite (NaOCl) Solution7681-52-974.44~350 mLStandard household bleach (~6% w/v).
Sodium Hydroxide (NaOH)1310-73-240.0013.1 g (327 mmol)To make the solution strongly alkaline.
Sodium Bisulfite (NaHSO₃)7631-90-5104.06As neededFor quenching. A saturated solution.
Hydrochloric Acid (HCl)7647-01-036.46As neededConcentrated (~37%) for acidification.
Diethyl Ether (or Dichloromethane)60-29-774.12~150 mLFor extraction of unreacted starting material.
Deionized Water7732-18-518.02As neededFor preparation and washing.
Required Apparatus
  • 500 mL three-neck round-bottom flask

  • Mechanical or magnetic stirrer with stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • pH paper or pH meter

Step-by-Step Procedure

G prep 1. Reagent Preparation Prepare alkaline NaOCl solution in a flask. Cool to 0-5 °C. add 2. Ketone Addition Slowly add the starting ketone to the cold, stirred NaOCl solution. prep->add Maintain Temp. react 3. Reaction Stir at 5-10 °C for 1 hour, then allow to warm to RT and stir for 2 hours. add->react Exothermic Control quench 4. Quenching Cool in an ice bath and add sodium bisulfite solution to destroy excess NaOCl. react->quench Safety Step extract 5. Work-up: Extraction Wash the basic solution with ether to remove unreacted starting material. quench->extract acidify 6. Work-up: Precipitation Cool the aqueous layer and slowly add conc. HCl to pH 2-3. extract->acidify isolate 7. Product Isolation Filter the precipitate, wash with cold water, and dry under vacuum. acidify->isolate

Caption: Overview of the experimental workflow.

  • Preparation of the Oxidizing Solution: In the 500 mL three-neck flask equipped with a stirrer and thermometer, combine 350 mL of sodium hypochlorite solution and 13.1 g of sodium hydroxide. Stir until the NaOH is fully dissolved. Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

    • Causality Note: The reaction is highly exothermic. Pre-cooling the oxidant and maintaining a low temperature during the ketone addition is critical to prevent runaway reactions and the formation of side products. The added NaOH ensures the solution remains basic, which is required for the haloform mechanism.[2]

  • Addition of the Ketone: Slowly add the 10.0 g of this compound to the vigorously stirred, cold hypochlorite solution over a period of 30-45 minutes. Monitor the temperature closely and maintain it below 10 °C.

    • Causality Note: A slow, portion-wise addition allows for effective heat dissipation.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for at least 2 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Quenching Excess Oxidant: Cool the reaction mixture back down in an ice bath. Slowly add a saturated solution of sodium bisulfite dropwise until a starch-iodide paper test is negative (indicates no remaining hypochlorite).

    • Trustworthiness Note: This is a critical safety step. It prevents the liberation of toxic chlorine gas when the mixture is acidified in the next step.

  • Extraction of Impurities: Transfer the reaction mixture to a separatory funnel and wash it with diethyl ether (2 x 75 mL). Discard the organic layers.

    • Causality Note: At this high pH, the desired product exists as its water-soluble sodium salt. Any unreacted, non-acidic starting material or byproducts will be extracted into the organic phase.

  • Product Precipitation: Place the aqueous layer in a beaker and cool it in an ice bath with stirring. Slowly and carefully add concentrated hydrochloric acid to acidify the solution to a pH of 2-3. A thick, white to pale-yellow precipitate will form.

    • Causality Note: Protonation of the carboxylate salt renders it neutral and significantly less soluble in water, causing it to precipitate out of the solution.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove any inorganic salts. Dry the product under vacuum at 50 °C to a constant weight.

Characterization and Expected Results

ParameterExpected Result
Product Name 2-Chloro-5-methylnicotinic acid
CAS Number 66909-30-6[9]
Appearance White to pale yellow crystalline solid[10]
Expected Yield 80-90%
Melting Point 180-182 °C[10]
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5 (s, 1H, COOH), 8.55 (d, 1H), 8.05 (d, 1H), 2.35 (s, 3H, CH₃)
Molecular Formula C₇H₆ClNO₂[9]
Molecular Weight 171.58 g/mol [9]

Safety and Handling Precautions

Scientific integrity demands a rigorous approach to safety. The following precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of vapors and potential off-gassing.

  • Reagent Hazards:

    • Sodium Hypochlorite (Bleach): Corrosive. Reacts violently with acids to produce toxic chlorine gas. Never mix bleach directly with acid.[6]

    • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.

    • Hydrochloric Acid: Corrosive and causes respiratory irritation. Handle with care.

    • Chloroform (Byproduct): The reaction generates chloroform. It is a suspected carcinogen and is toxic. All waste must be handled as hazardous chlorinated solvent waste.

  • Emergency Procedures: Have an emergency eyewash and shower readily accessible. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Reaction 1. Inactive sodium hypochlorite (bleach degrades over time).2. Insufficient base.1. Use a fresh, unopened bottle of bleach or titrate to determine its active chlorine content.2. Ensure all NaOH has dissolved and the pH is >12.
Low Yield 1. Incomplete precipitation (product has slight water solubility).2. Insufficient reaction time.1. Ensure pH is 2-3. Cool the solution thoroughly in an ice bath for at least 30 minutes before filtering.2. Monitor the reaction by TLC or LC-MS to confirm completion.
Product is Oily or Gummy Presence of unreacted starting material or other impurities.Ensure the basic wash with an organic solvent was performed effectively. If the problem persists, the crude product can be purified by recrystallization from an ethanol/water mixture.

References

Application Notes and Protocols for the Pilot Plant Production of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloro-5-methylpyridin-3-yl)ethanone, a substituted pyridyl ketone, is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is found in a number of biologically active molecules, making a reliable and scalable synthesis paramount for drug development and commercial production. This document provides a comprehensive guide for the scale-up synthesis of this key intermediate, transitioning from laboratory-scale procedures to pilot plant production. The protocols herein are designed with a focus on safety, efficiency, and product quality, addressing the specific challenges associated with large-scale organometallic reactions.

Chemical Profile

Compound Name This compound
CAS Number 885223-64-3[1][2]
Molecular Formula C₈H₈ClNO[1][2]
Molecular Weight 169.61 g/mol [2]
Appearance Off-white to yellow crystalline solid (expected)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Strategic Approach to Scale-Up Synthesis

The synthesis of this compound on a pilot plant scale is most effectively achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction offers a direct and efficient route to the target ketone. The proposed synthetic pathway commences with the readily available starting material, 2-chloro-3-bromo-5-methylpyridine.

The core of this scale-up strategy revolves around the controlled formation of a pyridyl Grignard reagent, followed by its reaction with a suitable acetylating agent. The choice of reagents and the meticulous control of reaction parameters are critical for a safe and successful pilot plant campaign.

Synthesis_Pathway A 2-Chloro-3-bromo-5-methylpyridine B Pyridyl Grignard Reagent A->B Grignard Formation C This compound B->C Acylation reagent1 Mg, THF reagent2 Acetylating Agent (e.g., N-acetylmorpholine) Hazard_Mitigation cluster_PreReaction Pre-Reaction cluster_Reaction During Reaction cluster_PostReaction Post-Reaction A Rigorous Drying of Glassware and Solvents D Controlled Reagent Addition (Slow, Sub-surface) A->D B Inert Atmosphere Purge (Nitrogen/Argon) B->D C Reagent Purity Check C->D E Continuous Temperature Monitoring D->E F Efficient Cooling System E->F G Controlled Quenching Procedure F->G H Safe Waste Disposal G->H

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the underlying chemical principles, provide actionable troubleshooting steps, and offer detailed protocols to help you optimize your reaction yield and purity.

Introduction: The Synthetic Challenge

The target molecule, this compound, is a substituted pyridyl ketone. The synthesis of such molecules can be deceptively complex. The pyridine ring, while aromatic, possesses a basic nitrogen atom that can interfere with common synthetic methodologies, particularly those employing Lewis acids. Furthermore, the electronic nature of the substituted ring influences reactivity and regioselectivity. Low yields are often traced back to one of two primary issues: suboptimal reaction conditions for the chosen pathway or competing side reactions that consume starting materials or the desired product.

This guide focuses on the two most logical synthetic disconnections for this target: a Friedel-Crafts-type acylation and a Grignard reagent-based approach.

Diagram 1: Key Synthetic Pathways

G Start1 2-Chloro-5-methylpyridine Product 1-(2-Chloro-5-methylpyridin- 3-yl)ethanone Start1->Product Route A: Friedel-Crafts Acylation Start2 2-Chloro-5-methylpyridine- 3-carbonitrile Intermediate Imine Intermediate Start2->Intermediate Route B: Grignard Addition Reagent1 Acetyl Chloride (CH₃COCl) + Lewis Acid (e.g., AlCl₃) Reagent1->Product Reagent2 1. Methylmagnesium Bromide (CH₃MgBr) 2. H₃O⁺ Workup Reagent2->Intermediate Intermediate->Product Hydrolysis G cluster_0 Desired Reaction cluster_1 Competing Side Reaction AcCl Acetyl Chloride Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) AlCl3_seq AlCl₃ (Sequestered) AlCl3_cat->AlCl3_seq Catalyst is Diverted Pyridine 2-Chloro-5-methylpyridine (Lewis Base) Complex Deactivated Pyridinium-AlCl₃ Complex Pyridine->Complex + AlCl₃ G Start Low Yield in Grignard Reaction Check_Moisture Is the entire system scrupulously dry? Start->Check_Moisture Check_Mg Was the Magnesium activated? Check_Moisture->Check_Mg Yes Action_Dry Action: 1. Flame-dry all glassware under vacuum. 2. Use freshly opened anhydrous solvent. 3. Dry starting materials. Check_Moisture->Action_Dry No Check_Temp Was temperature controlled during nitrile addition? Check_Mg->Check_Temp Yes Action_Activate Action: 1. Gently crush Mg turnings. 2. Add a small crystal of iodine. 3. Add a few drops of 1,2-dibromoethane. Check_Mg->Action_Activate No Success Yield Optimized Check_Temp->Success Yes Action_Temp Action: 1. Add nitrile solution dropwise at 0 °C. 2. Monitor for exotherm. 3. Prevents side reactions. Check_Temp->Action_Temp No Action_Dry->Check_Mg Action_Activate->Check_Temp Action_Temp->Success

Purification of crude 1-(2-Chloro-5-methylpyridin-3-yl)ethanone by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of crude this compound via column chromatography. The content is structured in a problem-oriented, question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My compound is streaking badly on the column, leading to broad peaks and poor separation ("peak tailing"). Why is this happening and how can I prevent it?

Answer:

This is the most common issue encountered when purifying pyridine-containing compounds on standard silica gel. The root cause is the interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-specific binding slows the elution of the molecule in an uneven manner, causing the characteristic "tailing" or streaking.

Solutions:

  • Mobile Phase Modification (Preferred Method): The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base than the pyridine derivative and will preferentially bind to the acidic silanol groups, allowing your compound to elute symmetrically.

    • Ammonia in Methanol: For more polar solvent systems, using a stock solution of 10% ammonium hydroxide in methanol can be effective.[2] You can add 1-10% of this stock solution to your primary mobile phase (e.g., Dichloromethane).[2]

  • Use of an Alternative Stationary Phase: If mobile phase modification is not sufficient or is incompatible with your compound, consider a different stationary phase.

    • Deactivated Silica Gel: Commercially available or lab-prepared "deactivated" silica (where the acidity is reduced) can lessen the problematic interactions.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to avoid compound degradation.

Question 2: I'm struggling to find a solvent system that gives good separation on a TLC plate. Either everything stays at the baseline or moves with the solvent front. What's a systematic approach?

Answer:

Finding the right mobile phase is critical for a successful separation. The goal is to have your target compound, this compound, exhibit a Retention Factor (Rf) of approximately 0.3-0.4 for optimal column performance.[2]

Systematic Approach to Solvent Selection:

  • Start with a Standard System: Begin with a binary mixture of a non-polar and a polar solvent. The most common starting point is Hexanes (or Heptane) and Ethyl Acetate (EtOAc).

    • Run TLC plates with varying ratios: 9:1, 4:1, 2:1, 1:1 Hexanes:EtOAc.

    • Observe the movement of your spots. If the spots remain at the baseline (Rf ≈ 0), you need to increase the polarity by adding more EtOAc. If they are at the solvent front (Rf ≈ 1), decrease the polarity.

  • Try Different Solvent Classes: If a Hexanes/EtOAc system doesn't provide adequate separation between your product and impurities, change one or both solvents to alter the selectivity. The interaction dynamics between the analyte, stationary phase, and mobile phase will change.[3]

Solvent System ClassComponentsCharacteristics & Use Case
Standard Hydrocarbon/Ester Hexanes / Ethyl AcetateGood general-purpose system. Excellent starting point.
Chlorinated/Alcohol Dichloromethane (DCM) / Methanol (MeOH)A more polar system, useful if your compound has low mobility even in 100% EtOAc.[2] Start with 1-5% MeOH in DCM.
Aromatic/Ester Toluene / Ethyl AcetateOffers different selectivity due to potential π-π interactions with the pyridine ring. Can sometimes resolve impurities that co-elute in other systems.
  • Ternary Systems: If two impurities are difficult to separate from your product, adding a small percentage of a third solvent can sometimes dramatically improve resolution. For example, in a 4:1 Hexanes:EtOAc system, adding 1-2% of methanol or acetone can alter the separation factor.

Question 3: My crude compound is a sticky oil/solid that won't fully dissolve in the mobile phase for loading. How should I load it onto the column?

Answer:

Improper sample loading is a primary cause of poor separation (e.g., cracked columns, uneven bands). If your compound has low solubility in the chosen eluent, direct "wet loading" is not advisable. The best practice is dry loading .[4]

Detailed Dry Loading Protocol:

  • Dissolution: Dissolve your crude this compound in a minimum amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).

  • Adsorption: In a round-bottom flask, add silica gel (approximately 10-20 times the mass of your crude sample) to the solution.[4]

  • Evaporation: Gently swirl the flask to ensure the silica is fully wetted. Remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. If it remains oily, add more silica and repeat.[4]

  • Loading: Carefully add the silica-adsorbed sample as a powder to the top of your packed column bed.

  • Finalize Packing: Gently tap the column to settle the powder, and carefully add a thin protective layer of sand (2-5 mm) on top before slowly introducing the mobile phase.[4]

This technique ensures that your entire sample starts as a very narrow, concentrated band at the top of the column, which is essential for achieving high resolution.

Question 4: I ran my column, but I can't find my product in any of the collected fractions. What could have happened?

Answer:

This frustrating situation usually points to one of three possibilities. A systematic check is required.

  • Compound is Irreversibly Bound or Decomposed: 2-Chloropyridine derivatives can sometimes be unstable on highly acidic silica gel.[2]

    • Troubleshooting Step: Perform a "TLC Stability Test." Spot your crude mixture on a TLC plate. Let it sit on the benchtop for 1-2 hours, then elute it next to a freshly spotted sample. If the original spot has vanished, developed new spots, or streaked severely, your compound is likely decomposing on the silica.

    • Solution: Switch to a less acidic stationary phase like neutral alumina or use a mobile phase containing a base (see FAQ 1) to prevent degradation.

  • Elution Occurred in the Solvent Front: If your initial mobile phase was too polar, your compound may have eluted with the very first column volumes before you began collecting fractions in earnest.

    • Troubleshooting Step: Always collect the initial solvent that passes through the column after loading the sample. Concentrate a small portion of this "flow-through" and check it by TLC.[2]

  • Fractions are Too Dilute to Detect: Your compound may have eluted, but at a concentration too low to be seen by your TLC visualization method (e.g., UV lamp).

    • Troubleshooting Step: Based on your initial TLC analysis, estimate where the compound should have eluted. Combine several fractions from that region, concentrate them significantly (e.g., reduce the volume by 90%), and re-run the TLC.[2]

Visual Experimental Guides

General Column Chromatography Workflow

The following diagram outlines the essential steps for a successful column chromatography purification.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Determine Rf & Solvent System) Slurry 2. Prepare Silica Slurry (in non-polar solvent) TLC->Slurry Pack 3. Pack the Column (Ensure no air bubbles) Slurry->Pack Equilibrate 4. Equilibrate Column (Run 2-3 column volumes of eluent) Pack->Equilibrate Load 5. Load Sample (Dry loading recommended) Equilibrate->Load Elute 6. Elute (Maintain constant flow) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent (to yield pure product) Combine->Evaporate

Caption: Standard workflow for purification by column chromatography.

Troubleshooting Decision Tree

Use this logical flow to diagnose and solve common chromatography problems.

G Start Problem Observed? Tailing Peak Tailing? Start->Tailing Yes NoSep Poor Separation? Start->NoSep No Tailing->NoSep No AddBase Solution: Add 0.5% TEA or NH3 to mobile phase. Tailing->AddBase Yes NoProduct No Product Found? NoSep->NoProduct No ChangeSolvent Solution: Change solvent polarity or solvent class (e.g., DCM/MeOH). NoSep->ChangeSolvent Yes CheckStability Action: Perform TLC stability test. Check solvent front. NoProduct->CheckStability Yes Success Successful Purification NoProduct->Success No AddBase->Success ChangeSolvent->Success CheckStability->Success

Caption: Decision tree for troubleshooting common purification issues.

References

Identification of by-products in the acetylation of 2-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acetylation of 2-chloro-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this reaction and may encounter challenges with by-product formation, reaction efficiency, and product purification. Our goal is to provide not just solutions, but a deeper understanding of the reaction's intricacies, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Reaction Overview & Inherent Challenges

The acetylation of 2-chloro-5-methylpyridine is a crucial transformation for synthesizing intermediates used in pharmaceuticals and agrochemicals, such as 2-chloro-5-acetylpyridine.[1][2] The reaction is most commonly approached as a Friedel-Crafts acylation, where an acetyl group is introduced onto the aromatic pyridine ring.

However, pyridines present unique challenges for this classic electrophilic aromatic substitution reaction.[3] The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, readily complexing with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction.[4][5] This complexation severely deactivates the pyridine ring, making it less nucleophilic and thus less reactive towards the acylium ion electrophile.[6] Consequently, forcing conditions are often required, which can lead to a variety of side reactions and by-products. This guide will address the identification and mitigation of these common issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary expected product and what are the typical reaction conditions?

The intended product is typically 2-chloro-5-acetylpyridine. The reaction involves treating 2-chloro-5-methylpyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[5][7] Due to the deactivating nature of the pyridine nitrogen, a stoichiometric excess of the Lewis acid is often necessary to achieve reasonable conversion, as the catalyst complexes with both the starting material and the ketone product.[4][8]

Q2: My reaction yield is very low, or the reaction did not proceed at all. What is the likely cause?

This is the most common issue and is almost always linked to the deactivation of the pyridine ring.

  • Lewis Acid Complexation: The primary cause is the strong complex formation between the pyridine nitrogen and the AlCl₃ catalyst. This interaction draws electron density away from the ring, making it resistant to electrophilic attack. You must use a sufficient excess of AlCl₃ to ensure there is free catalyst available to activate the acetylating agent.[4][8]

  • Moisture: Friedel-Crafts reactions are notoriously sensitive to moisture. Water will react with and quench the Lewis acid catalyst and the acylium ion intermediate. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Insufficient Temperature: Due to the deactivated ring, higher temperatures may be required to drive the reaction to completion. However, this must be balanced against the risk of thermal decomposition and tar formation.

Q3: What are the most common by-products I should expect to see?

Several by-products can arise from this reaction. Identifying them is key to optimizing the process. The most common are:

  • Unreacted Starting Material: Due to the reaction's difficulty, incomplete conversion is common.

  • N-Acylpyridinium Salt: The nitrogen atom can act as a nucleophile and attack the acylium ion, forming a water-soluble N-acylpyridinium salt.[3][9] This is often observed as a highly polar, baseline spot on a normal-phase TLC plate.

  • Positional Isomers: While acylation is expected at the C4 position (ortho to the methyl group and meta to the chloro group and ring nitrogen), small amounts of other isomers may form depending on the precise reaction conditions.

  • Hydrolysis Products: Acetic acid will be present if the acetylating agent reacts with any trace moisture.

  • Polymeric Tar: At elevated temperatures, complex polymerization or decomposition pathways can lead to the formation of intractable tar, significantly complicating purification.

Q4: I have a significant amount of a dark, tarry substance in my reaction flask. How can I prevent this?

Tar formation is typically a result of excessive heat or highly concentrated reaction conditions. To mitigate this:

  • Control Temperature: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Consider adding the reagents at a lower temperature (e.g., 0 °C) and then slowly warming the mixture.

  • Control Reagent Addition: Add the Lewis acid or acetylating agent slowly and portion-wise to manage any exotherms.

  • Optimize Stoichiometry: Using a vast excess of the Lewis acid can sometimes promote side reactions. A careful optimization of the catalyst loading is recommended.

Section 3: Troubleshooting Guide for By-Product Identification

This section provides a systematic approach to identifying issues based on analytical observations.

Symptom / Observation Potential Cause(s) Recommended Troubleshooting & Identification Steps
Low conversion of starting material (TLC/GC analysis) 1. Insufficient or inactive Lewis acid catalyst. 2. Presence of moisture in the reaction. 3. Reaction temperature too low or time too short.1. Use fresh, anhydrous AlCl₃ from a newly opened container. 2. Increase the molar equivalents of AlCl₃ (e.g., from 1.5 to 2.5 eq.). 3. Ensure all solvents and reagents are strictly anhydrous. 4. Incrementally increase reaction temperature and monitor by TLC.
Multiple product spots on TLC plate 1. Formation of positional isomers. 2. Presence of stable intermediates or degradation products.1. Isolate the major spots via column chromatography. 2. Characterize each fraction using ¹H NMR and Mass Spectrometry to determine their structures. 3. Optimize for regioselectivity by lowering the reaction temperature.
Highly polar spot (Rf ≈ 0) on TLC Formation of the water-soluble N-acylpyridinium salt.[3][9]1. This by-product is typically removed during the aqueous workup. 2. Its presence indicates a competing reaction pathway. Consider using a non-coordinating base if the reaction mechanism allows.
Broad, overlapping peaks in GC/HPLC analysis 1. Co-elution of isomers. 2. Sample degradation in the analytical instrument. 3. Formation of high-molecular-weight by-products (tar).1. Modify the GC temperature ramp or HPLC solvent gradient to improve separation. 2. Use a lower injection port temperature for GC analysis. 3. Filter the sample before injection to remove insoluble tar.

Section 4: Key Experimental Protocols

Protocol 4.1: General Procedure for Acetylation

This protocol is a representative starting point and requires optimization.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagents: Charge the flask with anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and 2-chloro-5-methylpyridine (1.0 eq.).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add aluminum chloride (AlCl₃, 2.2 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Acylating Agent: Add acetyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.[10]

  • Quenching: Cool the flask back to 0 °C and very slowly quench the reaction by adding crushed ice, followed by cold 1 M HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with the solvent (2x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired product.

Protocol 4.2: Identification of By-Products by GC-MS
  • Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Analysis: Use electron ionization (EI) at 70 eV. Scan a mass range of 40-400 amu.

  • Identification: Compare the resulting mass spectra with a library (e.g., NIST) and the expected fragmentation patterns for the starting material, product, and potential isomers. Gas chromatography is a well-established method for analyzing pyridine compounds.[12][13]

Section 5: Visualization of Reaction Pathways

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common experimental issues.

reaction_mechanism reactant reactant reagent reagent intermediate intermediate product Product: 2-Chloro-5-acetylpyridine byproduct byproduct sub 2-Chloro-5-methylpyridine accl Acetyl Chloride + AlCl3 complex Pyridine-AlCl3 Complex sub->complex Complexation (Deactivation) n_acetyl By-product: N-Acylpyridinium Salt acylium Acylium Ion [CH3CO]+ accl->acylium Forms Electrophile acetic_acid By-product: Acetic Acid accl->acetic_acid Hydrolysis h2o Trace H2O acylium->product Electrophilic Aromatic Substitution acylium->n_acetyl Nucleophilic Attack by Pyridine N troubleshooting_workflow start_node start_node decision_node decision_node process_node process_node end_node_good end_node_good end_node_bad end_node_bad start Start: Analyze Crude Reaction Mixture (TLC/GC) check_conversion >80% Conversion of Starting Material? start->check_conversion check_purity Is Product the Major Component? check_conversion->check_purity Yes low_conversion Issue: Low Conversion check_conversion->low_conversion No multiple_products Issue: Multiple Products check_purity->multiple_products No proceed Proceed to Purification check_purity->proceed Yes optimize_conditions Verify Anhydrous Conditions Increase Catalyst Load Increase Temp/Time low_conversion->optimize_conditions Action isolate_byproducts Isolate By-products via Column Chromatography & Characterize (NMR, MS) multiple_products->isolate_byproducts Action

References

Technical Support Center: Stability and Storage of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this key chemical intermediate. Here, we address common questions and troubleshooting scenarios you may encounter during its storage and handling. Our guidance is grounded in established chemical principles and practical laboratory experience to help you maintain the quality of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on information for analogous compounds and general best practices for halogenated pyridines, we recommend storing this compound under controlled conditions to minimize degradation.[1] A summary of recommended storage parameters is provided in the table below. The compound is a solid at room temperature.[2]

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of potential hydrolytic and photolytic degradation reactions. For a similar compound, 2-Chloro-5-acetylpyridine, storage at 0-8 °C is recommended.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen)While not always mandatory for short-term storage, an inert atmosphere is best practice to prevent slow oxidation or reactions with atmospheric moisture.
Light Amber vial or dark containerAromatic ketones and chloropyridines can be sensitive to light, which can catalyze degradation.[3] Brown glass or opaque containers are essential to prevent photodegradation.
Container Tightly sealed glass vialGlass is an inert material suitable for storing this compound. A tight seal is crucial to prevent the ingress of moisture and air.

Q2: My this compound has developed a yellowish tint. Is it still usable?

A2: A change in color from white/off-white to yellow can be an indicator of degradation. Similar compounds like 2-Chloro-5-acetylpyridine are described as white to yellow powders.[1] While a slight color change may not significantly impact every application, it warrants further investigation. We strongly recommend performing a purity analysis, for instance by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the extent of degradation before use. For applications sensitive to impurities, using a discolored reagent is not advised.

Q3: Is this compound sensitive to moisture?

A3: Yes, the 2-chloro substituent on the pyridine ring is susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group. While this reaction is generally slow at room temperature in the solid state, it can be accelerated by the presence of water, especially at elevated temperatures or if the compound is dissolved in a protic solvent.[3] Therefore, it is crucial to store the compound in a dry environment and use anhydrous solvents when preparing solutions for long-term storage.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Scenario 1: Unexpected Peaks in HPLC Analysis

Problem: You've run an HPLC analysis of your stored this compound and observe one or more new peaks that were not present in the initial analysis of the fresh compound.

Possible Cause: The appearance of new peaks strongly suggests that the compound has started to degrade. The most probable degradation pathway is hydrolysis of the C-Cl bond.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for new HPLC peaks.

Preventative Measures:

  • Strict Storage Protocol: Always store the compound at 2-8°C in a tightly sealed amber vial.

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

  • Use of Desiccants: Store vials inside a desiccator to minimize exposure to atmospheric moisture.

Scenario 2: Inconsistent Reaction Yields

Problem: You are using this compound in a reaction (e.g., a Suzuki coupling) and are observing lower than expected yields or an increase in side products compared to previous experiments.

Possible Cause: A decrease in the purity of the starting material due to degradation will lead to a lower effective concentration and potentially introduce impurities that interfere with the reaction.

Diagnostic and Corrective Steps:

  • Purity Verification: Immediately perform a quantitative purity analysis (e.g., qNMR or HPLC with a standard) of the stored this compound.

  • Resynthesis or Repurification: If the purity is found to be compromised, either synthesize a fresh batch or repurify the existing stock.

  • Re-evaluation of Reaction Stoichiometry: If using the slightly degraded material is unavoidable, adjust the stoichiometry of your reaction based on the determined purity to ensure the correct molar equivalents are used.

Potential Degradation Pathways

The primary modes of degradation for this compound are hydrolysis and photodegradation.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_photo Photodegradation Main Main Compound HydrolysisProduct 1-(2-Hydroxy-5-methylpyridin-3-yl)ethanone Main->HydrolysisProduct H₂O / Heat PhotoProducts Complex mixture of radical species, ring-opened products, and polymers Main->PhotoProducts UV Light (hν)

Caption: Key degradation pathways for the compound.

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

Protocol 2: Simple Stability Study

This protocol can be used to evaluate the stability of the compound under your specific laboratory conditions.

  • Sample Preparation: Aliquot 5-10 mg of high-purity this compound into several amber glass vials.

  • Condition Setup:

    • Control: Store one vial at -20°C in the dark.

    • Recommended: Store one vial at 2-8°C in the dark.

    • Accelerated: Store one vial at 40°C in the dark.

    • Photostability: Store one vial at room temperature exposed to ambient lab light.

  • Time Points: At T=0, 1 week, 1 month, and 3 months, take a sample from each condition.

  • Analysis: Analyze each sample by HPLC (using Protocol 1) and compare the chromatograms to the T=0 sample. Look for the appearance of new peaks or a decrease in the area of the main peak.

References

Technical Support Center: Purification of Commercial 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS 885223-64-3). This guide is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate and require material of the highest purity for their downstream applications. Commercial batches of this compound can contain various impurities stemming from its synthesis and storage. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you diagnose purity issues and implement effective purification strategies.

Section 1: Understanding Potential Impurities

Effective purification begins with understanding the likely impurities. This compound is typically synthesized via a Friedel-Crafts acylation or a related cross-coupling reaction.[1][2] The nature of this synthesis dictates the profile of potential contaminants.

Causality Behind Impurity Formation: The Friedel-Crafts acylation involves the reaction of an activated acylating agent with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃).[3] Limitations and side reactions of this process are the primary source of impurities.[4] For instance, the high reactivity of the starting materials can lead to undesired side products, while incomplete reactions leave starting materials in the final mixture.

Impurity Class Specific Example(s) Likely Source Impact on Downstream Reactions
Starting Materials 2-Chloro-5-methylpyridine, Acetyl Chloride, Acetic AnhydrideIncomplete reaction during synthesis.Can introduce competing reaction pathways; complicates stoichiometric calculations.
Reagents/Catalysts Residual Aluminum Chloride (AlCl₃) or its hydrated saltsIncomplete quenching during reaction work-up.[5]Can catalyze unwanted side reactions or degradation of sensitive substrates.
Regioisomers 1-(2-Chloro-5-methylpyridin-4-yl)ethanone or 1-(2-Chloro-5-methylpyridin-6-yl)ethanoneNon-selective acylation of the pyridine ring.May lead to the formation of isomeric final products, which are often difficult to separate.
Degradation Products Hydrolysis products (e.g., 1-(2-hydroxy-5-methylpyridin-3-yl)ethanone)Exposure to moisture or nucleophiles, especially under non-neutral pH.Can inhibit catalysts or act as nucleophiles in subsequent steps.
Colored Impurities Polymeric or oxidized organic speciesHigh reaction temperatures or air exposure.Indicates potential product degradation; may interfere with spectroscopic analysis.

Section 2: Initial Purity Assessment & FAQs

A quick assessment of your commercial material is the first step in designing a purification strategy.

Q1: How can I quickly assess the purity of my starting material?

A1: A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy provides a comprehensive initial assessment.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your sample.[6] A single spot on the TLC plate is a good indicator of high purity, whereas multiple spots signal the presence of impurities.

    • Expert Insight: The polarity of the ketone and the pyridine nitrogen makes this compound moderately polar. An eluent system of ethyl acetate/hexanes is an excellent starting point.[7]

  • ¹H NMR Spectroscopy: This provides structural confirmation and can reveal the presence of impurities, even at low levels, by showing unexpected peaks in the spectrum. Check for unreacted starting materials or isomeric byproducts.

Analytical Technique Recommended Parameters What to Look For
TLC Analysis Stationary Phase: Silica Gel 60 F₂₅₄Mobile Phase (Eluent): 30% Ethyl Acetate in HexanesA single, well-defined spot with an Rf value of approximately 0.3-0.4. Streaking may indicate very polar impurities or overloading.
¹H NMR Solvent: CDCl₃Clean, sharp peaks corresponding to the product structure. Absence of peaks for 2-chloro-5-methylpyridine or other unidentifiable signals.

Section 3: Troubleshooting Purification by Recrystallization

Recrystallization is the most common and efficient method for purifying crystalline solids like this compound.[8] It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Detailed Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold. (See table below for suggestions).

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the selected solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Add more hot solvent in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.[9]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.[10]

Recrystallization Troubleshooting Guide

Q1: My compound isn't dissolving in the hot solvent, or my final yield is very low.

A1: This is a classic solvent-choice problem. The principle of recrystallization hinges on a large solubility difference between hot and cold conditions.[8]

  • Cause: The solvent may be too "poor," meaning it doesn't dissolve the compound well even when hot. A low yield can occur if the solvent is too "good," keeping too much product dissolved even when cold.[11][12]

  • Solution: Consult a solvent polarity chart. If your compound is not dissolving, choose a slightly more polar solvent. If the yield is poor, try a less polar solvent or a mixed-solvent system. For this compound, alcohols or mixtures of ethers/hydrocarbons are good candidates.

Suggested Solvents & Systems Rationale & Expert Insight
Isopropanol or Ethanol Alcohols often provide the ideal solubility gradient for moderately polar compounds. They are a good first choice.
Ethyl Acetate / Hexanes A versatile mixed-solvent system. Dissolve the compound in a minimum of hot ethyl acetate (good solvent) and add hot hexanes (poor solvent) dropwise until the solution becomes faintly cloudy. Add a few drops of ethyl acetate to clarify and then cool.[13]
Toluene Aromatic solvents can be effective for crystallizing aromatic compounds, and toluene is a safer alternative to benzene.[14]

Q2: No crystals are forming after the solution has cooled.

A2: This is typically due to either using too much solvent or the solution becoming supersaturated.[11]

  • Cause & Solution 1 (Too much solvent): The concentration of the compound is below its saturation point. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[11]

  • Cause & Solution 2 (Supersaturation): The solution needs a nucleation site to begin crystallization.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic imperfections on the glass provide a surface for crystals to form.[15]

    • Seeding: If available, add a tiny crystal ("seed crystal") of the pure compound to the solution to initiate crystallization.[15]

Q3: My product has "oiled out" instead of forming crystals.

A3: This occurs when the compound separates from the solution as a liquid rather than a solid.

  • Cause: This often happens when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.[9][11]

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the flask to cool very slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature) to favor the formation of crystals over oil.[11]

Q4: My recrystallized product is still colored.

A4: This indicates the presence of persistent, colored impurities that co-crystallized with your product.

  • Cause: The impurity may have similar solubility properties to your compound.

  • Solution: Repeat the recrystallization, but this time, include the optional decolorization step. After dissolving the compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes. The charcoal adsorbs the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9]

Section 4: Troubleshooting Purification by Flash Column Chromatography

When recrystallization is ineffective, particularly for removing impurities with similar solubility or when the product is an oil, flash column chromatography is the method of choice.[6][16] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[6]

Detailed Protocol: Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that provides a good separation of your target compound from its impurities. The ideal Rf value for the target compound is between 0.2 and 0.4.[17]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your eluent system (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.[18]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure (using air or nitrogen) to push the solvent through the column. Collect the eluting solvent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Chromatography Troubleshooting Guide

Q1: My compounds are not separating well on the column (poor resolution).

A1: Poor resolution means the impurity bands are overlapping with the product band.

  • Cause & Solution 1 (Incorrect Eluent): The eluent is too polar, causing all compounds to move too quickly through the column (high Rf values). Re-optimize the eluent using TLC; decrease the proportion of the polar solvent (e.g., move from 30% to 20% ethyl acetate in hexanes) to increase retention and improve separation.[17]

  • Cause & Solution 2 (Column Overloading): Too much sample was loaded onto the column. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.

  • Cause & Solution 3 (Poor Column Packing): Channels or cracks in the silica bed will lead to a non-uniform solvent front and poor separation. If this occurs, the column must be repacked.

Q2: My compound is streaking or "tailing" down the column.

A2: Tailing is observed when a compound's spot on a TLC plate or band on a column is elongated rather than tight and circular.

  • Cause: This often happens with polar compounds like pyridines on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to slow and uneven elution. The compound can also be too concentrated or degrading on the silica.

  • Solution: Add a small amount of a basic modifier to the eluent. For example, adding 0.5-1% triethylamine (NEt₃) or pyridine to the eluent system will neutralize the active sites on the silica gel, resulting in sharper, more symmetrical peaks.[7] For very polar compounds, alternative stationary phases like alumina or amine-functionalized silica can also be effective.[19]

Q3: I can't separate two spots that are very close on the TLC plate.

A3: Separating compounds with very similar Rf values requires optimizing for selectivity and efficiency.[20]

  • Cause: The compounds have very similar polarities.

  • Solution 1 (Change Eluent Selectivity): Switch one of the eluent components to a solvent with different chemical properties. For example, if you are using ethyl acetate/hexanes, try substituting dichloromethane or diethyl ether for the ethyl acetate. This can alter the specific interactions with the compounds and improve separation.[21]

  • Solution 2 (Increase Column Efficiency): Use a longer column or a stationary phase with a smaller particle size. Both of these changes increase the number of theoretical plates, providing more opportunities for the separation to occur.[22] However, this may also increase the backpressure and run time.

Section 5: Visual Workflows

Purification Method Selection

start Assess Purity (TLC, NMR) purity_check Is Purity >95%? start->purity_check impurity_type Nature of Impurity? purity_check->impurity_type No use_as_is Use As-Is or Recrystallize for Ultra-High Purity purity_check->use_as_is Yes recrystallize_node Attempt Recrystallization impurity_type->recrystallize_node Solid / Crystalline chromatography_node Perform Column Chromatography impurity_type->chromatography_node Oily / Multiple Impurities success_check_rec Is Product Pure? recrystallize_node->success_check_rec success_check_col Is Product Pure? chromatography_node->success_check_col success_check_rec->chromatography_node No end_node Pure Product Obtained success_check_rec->end_node Yes success_check_col->end_node Yes re_evaluate Re-evaluate Strategy (e.g., Preparative HPLC) success_check_col->re_evaluate No

Caption: Decision tree for selecting an appropriate purification method.

Troubleshooting Recrystallization Workflow

start Slowly Cool Hot, Saturated Solution outcome Observe Outcome start->outcome crystals Crystals Form outcome->crystals Ideal no_crystals No Crystals Form outcome->no_crystals Problem oil_out Product Oils Out outcome->oil_out Problem action_none Filter, Wash, and Dry crystals->action_none action_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->action_no_crystals action_oil 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Very Slowly oil_out->action_oil final_check Check Purity & Yield action_none->final_check action_no_crystals->final_check action_oil->final_check

Caption: A logical workflow for troubleshooting common recrystallization issues.

References

Technical Support Center: Monitoring Reactions of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 1-(2-Chloro-5-methylpyridin-3-yl)ethanone in their synthetic workflows. As a moderately polar, UV-active heterocyclic ketone, this compound and its reactions are ideally monitored by Thin-Layer Chromatography (TLC). However, its specific structural features—notably the basic pyridine nitrogen—can present unique challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues encountered during TLC analysis of reactions involving this compound.

Getting Started: The Basics

Question: I'm starting a new reaction with this compound. What is a good starting solvent system for my TLC analysis?

Answer: An excellent starting point for a compound of this polarity is a mixture of a non-polar and a moderately polar solvent.[1]

  • Recommendation: Begin with 30% Ethyl Acetate in Hexane (3:7 v/v) .

  • Causality: this compound possesses both non-polar (methyl group, aromatic ring) and polar (ketone, chloro- and nitrogen-heteroatom) features. A 3:7 mixture of ethyl acetate and hexane typically provides a mobile phase polarity that will move the starting material to a Retention Factor (Rf) value between 0.3 and 0.7, which is the ideal range for effective separation.[2] An Rf in this range allows sufficient resolution to observe the appearance of new, more, or less polar spots as the reaction progresses.

Question: How should I prepare my sample for spotting on the TLC plate?

Answer: Proper sample preparation is critical to avoid issues like streaking or poor separation.

  • Protocol: Dissolve a small amount of the reaction mixture (a drop taken with a glass capillary) in a low-boiling point, volatile solvent like Dichloromethane (DCM) or Ethyl Acetate in a small vial.[3] The concentration should be low; a solution that is just faintly colored is often sufficient.

  • Expertise: Using the reaction solvent (e.g., DMF, DMSO) directly can severely disrupt the chromatography, causing streaking or smearing.[4] Diluting in a volatile solvent ensures that once spotted, the spotting solvent evaporates quickly, leaving a tight, concentrated spot of your analyte on the baseline.[3]

Troubleshooting Common TLC Problems

Question: My spots are streaking badly up the plate. What's causing this and how do I fix it?

Answer: Streaking is the most common issue when working with pyridine derivatives on standard silica gel plates.[5][6]

  • Primary Cause: The basic nitrogen atom on the pyridine ring of your compound is interacting too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel plate.[5] This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the solvent front, resulting in a streak.

  • Solutions:

    • Add a Basic Modifier: Add a small amount (0.1–2.0%) of a base like Triethylamine (Et₃N) or a few drops of ammonium hydroxide to your eluting solvent system.[6][7] This additive will preferentially bind to the acidic sites on the silica, "masking" them from your compound and allowing it to travel up the plate as a tight spot.

    • Reduce Sample Concentration: You may have simply overloaded the plate.[7][8][9] Prepare a more dilute sample solution and spot less material. Spotting multiple times in the same location, allowing the solvent to dry in between, can help concentrate a dilute sample without overloading.[8]

Question: My spots aren't moving off the baseline (Rf ≈ 0). What should I do?

Answer: If your spots remain at the origin, your eluting solvent is not polar enough to move the compounds up the plate.[7][10] Your starting material or product is too strongly adsorbed to the polar stationary phase.

  • Solution: Increase the polarity of the mobile phase.[8][11] For a starting system of 30% Ethyl Acetate/Hexane, incrementally increase the proportion of the more polar solvent (Ethyl Acetate).

    • Try 50% Ethyl Acetate/Hexane.

    • If that is insufficient, try 100% Ethyl Acetate.

    • For very polar products, a small amount of an even more polar solvent may be needed, such as 5% Methanol in Dichloromethane (DCM).[12]

Question: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I get separation?

Answer: This is the opposite problem: your eluent is too polar.[7][10] The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase to achieve separation.

  • Solution: Decrease the polarity of the mobile phase.[8] If you are using 30% Ethyl Acetate/Hexane, reduce the proportion of ethyl acetate.

    • Try 15% Ethyl Acetate/Hexane.

    • If necessary, decrease further to 5-10% Ethyl Acetate/Hexane.

Question: I can't see any spots on my plate after running it. What went wrong?

Answer: This can be due to several factors, from sample concentration to the visualization method.

  • Troubleshooting Steps:

    • Confirm UV Activity: this compound contains a conjugated aromatic system and should be visible under a short-wave (254 nm) UV lamp.[13] UV-active compounds appear as dark spots on the fluorescent green background of the TLC plate.[13][14]

    • Sample Concentration: The sample may be too dilute.[7][8] Try spotting several times in the same location (allowing the plate to dry between applications) to increase the concentration on the plate.[6]

    • Try Another Visualization Method: If a reactant or product is not UV-active, another method is needed. Place the dried plate in a chamber with a few crystals of iodine (I₂). Most organic compounds will form yellow-brown spots.[13][15] Alternatively, use a chemical stain like p-anisaldehyde, which is sensitive to many functional groups.[16]

    • Check Your Setup: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of running up the plate.[6][8]

Experimental Protocols & Data

Protocol 1: Standard TLC Monitoring Workflow
  • Plate Preparation: Handle the silica plate only by the edges to avoid contamination. Using a pencil (never a pen, as the ink will run), gently draw a straight baseline about 1 cm from the bottom of the plate.[3][8]

  • Spotting:

    • Prepare a dilute solution of your starting material (SM) for reference.

    • Prepare a dilute solution of your reaction mixture (RM).

    • Using separate capillary tubes, lightly touch the tip to the baseline to apply a small spot (1-2 mm diameter) for each sample.[17]

    • It is best practice to apply a "co-spot" (Co) where you spot the reaction mixture directly on top of the starting material spot. This helps to confirm if the starting material is still present.[4]

  • Development:

    • Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[3]

    • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber.[10]

    • Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[17]

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.[3]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[13]

    • Measure the distance from the baseline to the solvent front and the distance from the baseline to the center of each spot.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [18][19]

Data Presentation: Solvent Systems

The choice of eluent is paramount. The eluting power of a solvent is related to its polarity.[17] A more polar solvent will move compounds further up the polar silica plate.

SolventRelative PolarityTypical Use
Hexane / HeptaneVery LowComponent of non-polar solvent systems
TolueneLowComponent of non-polar solvent systems
Dichloromethane (DCM)Low-MediumCan be used alone or with more polar solvents
Diethyl EtherMediumOften mixed with hexanes
Ethyl Acetate (EtOAc) Medium Excellent general-purpose polar component
AcetoneMedium-HighGood polar solvent
Ethanol / MethanolHigh / Very HighUsed in small percentages for highly polar compounds
Table based on eluotropic series principles.[1][17]

Visual Diagrams

Logical Workflow for TLC Troubleshooting

TLC_Troubleshooting start Run TLC problem Problem Observed? start->problem streaking Streaking Spots? problem->streaking Yes success Good Separation problem->success No rf_issue Rf Value Issue? streaking->rf_issue No add_base Add 0.5% Et3N to Eluent streaking->add_base Yes no_spots No Spots Visible? rf_issue->no_spots No rf_low Rf Too Low? rf_issue->rf_low Yes conc_sample Concentrate Sample Spot no_spots->conc_sample Yes, try this first add_base->success dilute Dilute Sample dilute->success rf_high Rf Too High? rf_low->rf_high No inc_polar Increase Eluent Polarity rf_low->inc_polar Yes rf_high->no_spots No dec_polar Decrease Eluent Polarity rf_high->dec_polar Yes inc_polar->success dec_polar->success stain Use Iodine or Chemical Stain conc_sample->stain Still no spots stain->success

References

Managing exothermic reactions in the synthesis of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions and Troubleshooting Common Issues

Welcome to the Technical Support Center for the synthesis of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this synthesis and overcoming common experimental challenges. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: Is the Friedel-Crafts acylation of 2-chloro-5-methylpyridine expected to be exothermic?

Yes, the Friedel-Crafts acylation is an exothermic reaction. The formation of the acylium ion from the acyl halide and a Lewis acid, followed by its reaction with the aromatic ring, releases a significant amount of heat.[1][2] For the synthesis of this compound, careful temperature control is crucial to prevent a runaway reaction.

Q2: What are the primary risks of an uncontrolled exothermic reaction in this synthesis?

An uncontrolled exotherm can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil violently and over-pressurize the reaction vessel. This poses a significant safety hazard. Furthermore, elevated temperatures can lead to the formation of unwanted by-products, reducing the yield and purity of the desired product. In severe cases, it can lead to thermal runaway, a dangerous situation where the reaction accelerates uncontrollably.[3][4][5]

Q3: Why is 2-chloro-5-methylpyridine a challenging substrate for Friedel-Crafts acylation?

Pyridine and its derivatives can be challenging substrates for Friedel-Crafts reactions for two main reasons. Firstly, the nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[6][7] Secondly, the lone pair of electrons on the nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and consuming the catalyst.[7] This necessitates the use of stoichiometric or excess amounts of the Lewis acid.

Q4: Can I use an acid anhydride instead of acetyl chloride for this reaction?

Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions.[8] The reaction with an anhydride might be less vigorous than with an acyl chloride, potentially offering better control over the exotherm. However, this may also require harsher reaction conditions (e.g., higher temperatures) to achieve a comparable reaction rate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Reaction does not start or is very sluggish 1. Insufficient Lewis acid catalyst. 2. Deactivated starting material. 3. Low reaction temperature. 4. Impure reagents (e.g., moisture).1. Ensure a sufficient molar excess of AlCl₃ is used to account for complexation with the pyridine nitrogen. 2. Confirm the purity of 2-chloro-5-methylpyridine. 3. Gradually and carefully increase the reaction temperature, monitoring for any signs of an exotherm. 4. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Rapid, uncontrolled exotherm 1. Addition of reagents is too fast. 2. Inadequate cooling. 3. High concentration of reactants.1. Add the acetyl chloride or the Lewis acid dropwise and at a controlled rate.[1] 2. Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water or dry ice-acetone). 3. Consider diluting the reaction mixture with more of the anhydrous solvent.
Low yield of the desired product 1. Incomplete reaction. 2. Formation of by-products due to high temperatures. 3. Loss of product during workup. 4. Sub-optimal stoichiometry.1. Monitor the reaction progress using TLC or GC. If incomplete, consider extending the reaction time or carefully increasing the temperature. 2. Maintain strict temperature control throughout the addition and reaction phases. 3. Optimize the extraction and purification steps. 4. Experiment with the molar ratios of the reactants and catalyst.
Formation of multiple products (isomerism) 1. Reaction conditions favoring the formation of other isomers.1. The acylation of substituted pyridines can sometimes lead to a mixture of isomers. The directing effects of the chloro and methyl groups on the pyridine ring will influence the position of acylation. Lowering the reaction temperature may improve regioselectivity. Literature suggests that acylation of similar pyridine derivatives can be directed to specific positions based on the reaction conditions.
Dark coloration of the reaction mixture 1. Decomposition of starting materials or product. 2. Side reactions.1. This can be an indication of overheating. Ensure efficient cooling and controlled addition of reagents. 2. While some color change is normal, a very dark or tar-like appearance suggests significant decomposition.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is provided as a representative example to illustrate the key steps and control parameters.

Materials:

  • 2-chloro-5-methylpyridine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Thermometer

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and a thermometer. Place the flask in an ice-water bath.

  • Lewis Acid Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.2 to 1.5 molar equivalents relative to 2-chloro-5-methylpyridine) and anhydrous dichloromethane. Stir the suspension and cool it to 0-5 °C.

  • Substrate Addition: Dissolve 2-chloro-5-methylpyridine (1.0 molar equivalent) in anhydrous dichloromethane and add it slowly to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.

  • Acylating Agent Addition: Add acetyl chloride (1.1 molar equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A slight exotherm is expected and should be controlled by the rate of addition and the cooling bath.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This should be done in a fume hood with caution, as HCl gas will be evolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizing the Workflow

The following diagram illustrates the key stages and decision points in managing the exothermic reaction during the synthesis.

Exothermic_Reaction_Management Workflow for Managing Exothermic Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Control cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere B Charge AlCl3 & Anhydrous Solvent A->B C Cool to 0-5 °C B->C D Slowly Add 2-Chloro-5-methylpyridine C->D E Controlled Dropwise Addition of Acetyl Chloride D->E F Monitor Temperature Continuously E->F H Temperature > 10 °C? F->H G Stir at 0-5 °C I Quench on Ice/HCl G->I H->E Yes, Slow/Stop Addition H->G No J Extraction & Washing I->J K Drying & Concentration J->K L Purification K->L

Caption: Key stages and control loops for managing the exothermic synthesis.

Mechanism and Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.

FC_Acylation_Mechanism Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acetyl_Chloride CH₃COCl Acylium_Complex [CH₃CO]⁺[AlCl₄]⁻ Acetyl_Chloride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Pyridine_Derivative 2-Chloro-5-methylpyridine Sigma_Complex Sigma Complex (Arenium Ion) Pyridine_Derivative->Sigma_Complex + [CH₃CO]⁺ Product This compound Sigma_Complex->Product - H⁺ (regenerates AlCl₃ + HCl)

Caption: Simplified mechanism of the Friedel-Crafts acylation.

The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, making it a better leaving group and facilitating the formation of the highly electrophilic acylium ion.[9] This acylium ion is then attacked by the electron-rich π-system of the pyridine ring. The resulting intermediate, a sigma complex or arenium ion, is resonance-stabilized. Finally, a proton is lost from the ring, restoring aromaticity and yielding the final ketone product.

References

Technical Support Center: Regioselectivity in Reactions with 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. This guide is designed to provide in-depth, practical solutions to common regioselectivity challenges encountered during the chemical modification of this versatile building block. By understanding the underlying electronic and steric factors governing its reactivity, you can optimize your reaction conditions to achieve desired outcomes with higher yields and purity.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter in the lab, offering explanations and actionable protocols to resolve them.

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: "I am attempting a Suzuki-Miyaura coupling with an arylboronic acid to replace the chlorine atom at the C2 position, but I'm observing low yields and a mixture of products. How can I improve the selectivity for C2 coupling?"

Root Cause Analysis: The pyridine ring's electronic nature and the substitution pattern of this compound present a nuanced reactivity profile. The chlorine at the C2 position is activated towards palladium-catalyzed cross-coupling reactions. However, factors like catalyst choice, ligand selection, and reaction conditions can significantly impact the efficiency and selectivity of the transformation. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to deactivation or altered reactivity.

Solution: Optimizing the catalytic system is paramount for achieving high regioselectivity in Suzuki-Miyaura couplings of 2-chloropyridines.

Recommended Protocol for Enhanced C2-Arylation:

  • Catalyst and Ligand Selection:

    • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

    • Ligand: The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) are known to promote the challenging coupling of heteroaryl chlorides.[1] Triphenylphosphine (PPh₃) can also be effective for the coupling of 2-chloropyridines.[2]

  • Base and Solvent:

    • Base: A strong base is typically required. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.[1][3]

    • Solvent: Anhydrous, degassed solvents are necessary to prevent catalyst deactivation. 1,4-Dioxane or a mixture of toluene and water are commonly used.[1][3]

  • Reaction Conditions:

    • Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., nitrogen or argon) to protect the palladium catalyst from oxidation.

    • Temperature: Refluxing temperatures are generally required to drive the reaction to completion.

Data Presentation: Comparison of Catalytic Systems for Suzuki Coupling

Catalyst/Ligand SystemBaseSolventTypical Yields for C2-ArylationReference
Pd(OAc)₂ / SPhosCs₂CO₃1,4-DioxaneGood to Excellent[1]
Pd(PPh₃)₄K₂CO₃Toluene/H₂OGood to Excellent[3]
Pd/C / PPh₃K₂CO₃Toluene/H₂OGood[2]
Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Question: "When I try to perform a reaction targeting the acetyl group, I'm getting a significant amount of side-product resulting from the displacement of the C2-chloro group by my nucleophile. How can I prevent this?"

Root Cause Analysis: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions.[4] The presence of the electron-withdrawing acetyl group at the C3 position further activates the C2-chloro for SNAr. Many nucleophiles intended for the acetyl group can also attack the C2 position.

Solution: To minimize unwanted SNAr, you can employ several strategies that either reduce the nucleophilicity of your reagent or protect the C2 position.

Strategies to Minimize SNAr:

  • Protecting Groups: While less common for this specific substrate, in some cases, a bulky protecting group could be temporarily installed to sterically hinder attack at the C2 position.

  • Reaction Condition Optimization:

    • Lower Temperatures: Running the reaction at lower temperatures can often favor the desired kinetic product over the thermodynamic SNAr product.

    • Choice of Base: Using a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide, LDA) can deprotonate the α-carbon of the acetyl group without directly attacking the C2 position.

  • Reagent Selection:

    • Employing less nucleophilic reagents or modifying the reagent to be "softer" can decrease the rate of SNAr.

Experimental Workflow for Selective α-Functionalization of the Acetyl Group:

cluster_0 Reaction Setup cluster_1 Enolate Formation cluster_2 Electrophilic Quench cluster_3 Workup A This compound in Anhydrous THF B Cool to -78 °C under N2 A->B C Add LDA (1.1 eq) dropwise B->C D Stir for 30-60 min at -78 °C C->D E Add Electrophile (e.g., CH3I) D->E F Allow to warm to RT E->F G Quench with sat. NH4Cl F->G H Extract with Ethyl Acetate G->H I Purify by Chromatography H->I

Caption: Workflow for selective α-alkylation of the acetyl group.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has several potential reactive sites:

  • C2-Position (Chloro Group): Susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.[3][5]

  • Carbonyl Group (C=O): Can undergo typical ketone reactions such as reduction, oxidation (e.g., Baeyer-Villiger), and addition of nucleophiles.

  • α-Carbon of the Acetyl Group (CH₃): The protons are acidic and can be removed by a strong base to form an enolate, which can then react with electrophiles.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen makes it basic and nucleophilic, allowing it to be protonated, alkylated, or oxidized.[6]

  • Aromatic Ring (C4 and C6 positions): While the ring is generally electron-deficient and deactivated towards electrophilic aromatic substitution, reactions at these positions are possible under specific conditions.[6]

Logical Relationship of Reactive Sites:

cluster_0 Electrophilic Reactions cluster_1 Nucleophilic Reactions cluster_2 Base-Mediated Reactions cluster_3 Reactions at Heteroatom C4_C6 C4 & C6 Positions (Electrophilic Aromatic Substitution) C2 C2-Position (SNAr, Cross-Coupling) Carbonyl_C Carbonyl Carbon (Nucleophilic Addition) Alpha_C α-Carbon (Enolate Formation) Py_N Pyridine Nitrogen (Protonation, Alkylation, Oxidation) Molecule This compound Molecule->C4_C6 Molecule->C2 Molecule->Carbonyl_C Molecule->Alpha_C Molecule->Py_N

Caption: Reactivity map of this compound.

Q2: How do the substituents (chloro, methyl, and acetyl groups) influence the regioselectivity of reactions on the pyridine ring?

A2: The directing effects of the substituents are a result of their combined electronic and steric properties:

  • 2-Chloro Group: As a halogen, it is an electron-withdrawing group via induction (-I effect) but can be a weak resonance donor (+M effect). In the context of palladium catalysis, it serves as a leaving group. For nucleophilic substitution, it activates the position it occupies.

  • 5-Methyl Group: This is an electron-donating group (+I effect), which slightly increases the electron density of the ring, making it marginally more susceptible to electrophilic attack compared to an unsubstituted pyridine.

  • 3-Acetyl Group: This is a strong electron-withdrawing group (-I and -M effects). It deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (C5, although this is already substituted). Its primary influence is activating the C2 and C4 positions for nucleophilic attack.

  • Pyridine Nitrogen: The nitrogen atom itself is strongly electron-withdrawing, making the entire ring electron-deficient and generally resistant to electrophilic substitution.[6]

Q3: Can I selectively perform an electrophilic aromatic substitution on the pyridine ring?

A3: Electrophilic aromatic substitution (EAS) on the pyridine ring of this molecule is challenging due to the deactivating effects of both the pyridine nitrogen and the acetyl group.[6] Direct EAS reactions like nitration or Friedel-Crafts acylation are often unsuccessful or require harsh conditions, which may not be compatible with the rest of the molecule. If EAS is necessary, a common strategy is to first form the pyridine N-oxide. The N-oxide is more activated towards EAS and directs incoming electrophiles to the C4 and C6 positions. The oxygen can then be removed by reduction.[6]

References

Technical Support Center: Stability of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in acidic and basic media. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

The main stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis, particularly at the C2 position of the pyridine ring where the chloro substituent is located. The 2-chloropyridine moiety is known to undergo nucleophilic substitution, where water or hydroxide ions can act as nucleophiles, leading to the formation of the corresponding 2-hydroxypyridine derivative. This reaction can be catalyzed by both acidic and basic conditions.[1][2] The rate of this hydrolysis is influenced by factors such as pH, temperature, and the presence of co-solvents.

The electron-withdrawing nature of the acetyl group at the C3 position and the nitrogen atom in the pyridine ring can influence the electrophilicity of the C2 carbon, potentially affecting the rate of hydrolysis compared to unsubstituted 2-chloropyridine.

Q2: My analytical results show a new, more polar peak appearing over time when my sample of this compound is in a protic solvent. What is the likely identity of this new peak?

The appearance of a new, more polar peak during analysis (e.g., by reverse-phase HPLC) is a strong indication of degradation. The most probable degradation product is 1-(2-hydroxy-5-methylpyridin-3-yl)ethanone. The replacement of the chloro group with a hydroxyl group increases the compound's polarity, resulting in a shorter retention time on a non-polar stationary phase.

To confirm the identity of this degradant, we recommend conducting mass spectrometry (MS) analysis. The expected mass of the parent compound, this compound (C8H8ClNO), is approximately 169.61 g/mol . The hydrolyzed product, 1-(2-hydroxy-5-methylpyridin-3-yl)ethanone (C8H9NO2), would have a mass of approximately 151.15 g/mol .

Troubleshooting Guide

Problem 1: Significant degradation of this compound is observed in my formulation under acidic conditions.

  • Plausible Cause: Acid-catalyzed hydrolysis of the 2-chloro substituent. In acidic media, the pyridine nitrogen can be protonated. This protonation increases the electron deficiency of the pyridine ring, making the C2 position more susceptible to nucleophilic attack by water.

  • Troubleshooting Steps:

    • pH Adjustment: The most straightforward approach is to adjust the pH of your formulation to a more neutral range (pH 6-8), if your experimental parameters allow. The rate of hydrolysis is often pH-dependent, and finding a pH "sweet spot" can significantly improve stability.

    • Temperature Control: Hydrolysis reactions are temperature-dependent. Storing your formulation at lower temperatures (e.g., 2-8°C) can slow down the degradation rate.

    • Solvent Selection: If possible, consider using a less protic or aprotic solvent system to minimize the availability of water for hydrolysis. However, the solubility of your compound must be taken into account.

    • Excipient Screening: If your formulation contains other excipients, they should be screened for any potential catalytic effects on the hydrolysis of the active compound.

Problem 2: Rapid degradation is occurring in a basic medium (pH > 8).

  • Plausible Cause: Base-catalyzed hydrolysis. In basic media, the hydroxide ion (OH-) is a potent nucleophile that can directly attack the C2 position of the pyridine ring, displacing the chloride ion.[3] This is often a more significant issue than acid-catalyzed hydrolysis for chloropyridines.

  • Troubleshooting Steps:

    • pH Control: Similar to acidic conditions, adjusting the pH to a more neutral or slightly acidic range is the primary solution.

    • Buffer Selection: The choice of buffer can be critical. Some buffer components may participate in the degradation reaction. A thorough buffer screening study is recommended.

    • Use of Antioxidants/Chelating Agents: While the primary degradation is likely hydrolytic, oxidative processes can also occur, especially in the presence of metal ions. The inclusion of antioxidants or chelating agents might be beneficial, though this is a secondary consideration to pH control for hydrolytic stability.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5]

Objective: To determine the degradation profile of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Mass spectrometer (optional, for identification of degradants)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Prepare a parallel sample using 1 M HCl.

    • Incubate the samples at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Basic Degradation:

    • Repeat the procedure from step 2, but use 0.1 M NaOH and 1 M NaOH instead of HCl.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the analysis mobile phase to the same final concentration and store it under normal conditions.

  • Analysis: Analyze all samples, including the control, by HPLC. Quantify the amount of the parent compound remaining and the formation of any degradation products.

Data Presentation

The results of a forced degradation study can be summarized in a table to easily compare the stability under different conditions.

ConditionTime (hours)Parent Compound Remaining (%)Major Degradant Peak Area (%)
0.1 M HCl, 60°C0100.00.0
892.57.1
2481.317.8
0.1 M NaOH, 60°C0100.00.0
275.423.9
845.153.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Degradation Pathway

The primary degradation pathway of this compound in both acidic and basic aqueous media is the hydrolysis of the chloro group to a hydroxyl group.

Degradation_Pathway Parent This compound Degradant 1-(2-Hydroxy-5-methylpyridin-3-yl)ethanone Parent->Degradant H2O, H+ or OH-

Caption: Proposed hydrolytic degradation pathway.

Experimental Workflow

The following diagram illustrates the workflow for conducting a forced degradation study.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acidic Stress (HCl, Temp) Stock->Acid Base Basic Stress (NaOH, Temp) Stock->Base Control Control Sample Stock->Control Sampling Sample at Time Points Acid->Sampling Base->Sampling HPLC HPLC Analysis Control->HPLC Neutralize Neutralize Samples Sampling->Neutralize Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Forced degradation experimental workflow.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous evaluation of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide offers an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of the key intermediate, 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. As a Senior Application Scientist, my aim is to provide not just protocols, but a foundational understanding of the strategic choices behind method development, grounded in scientific principles and regulatory expectations.

The Critical Role of Purity Analysis

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate directly impacts the quality and impurity profile of the final drug substance. Therefore, robust analytical methods are essential to identify and quantify any process-related impurities or degradation products. The choice between HPLC-UV and LC-MS for this purpose is often dictated by the specific requirements of the analytical task at hand, from routine quality control to in-depth impurity identification.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Quality Control

HPLC with UV detection is a widely adopted technique in the pharmaceutical industry for its robustness, reliability, and cost-effectiveness in quantifying known impurities.[1][2] A well-developed HPLC method can provide precise and accurate measurements of the main component and its related substances.

Rationale for Method Development

For a chlorinated pyridine derivative like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. The presence of the aromatic ring and carbonyl group in the target molecule allows for sensitive detection using a UV-Vis detector.[3][4]

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to be a stability-indicating method, capable of separating the main peak from potential degradation products that might arise under stress conditions.[5][6][7]

Instrumentation and Chromatographic Conditions

ParameterValue
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[3]
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B; 25-26 min, 70-30% B; 26-30 min, 30% B
Flow Rate 1.0 mL/min[4][5]
Column Temperature 30 °C[4]
Detection Wavelength 254 nm
Injection Volume 10 µL[4]

Reagent and Standard Preparation

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Phosphoric Acid: Analytical grade

  • This compound Reference Standard: Purity >98%

  • Diluent: Acetonitrile:Water (50:50, v/v)

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[8][9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.[5][12]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[8][9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling the Unknown

While HPLC-UV is excellent for quantification, its ability to identify unknown impurities is limited. This is where LC-MS excels, providing molecular weight information that is crucial for the structural elucidation of unknown compounds.[1][13][14][15] For a halogenated compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum, aiding in the identification of chlorine-containing molecules.[16][17][18]

The Power of Mass Detection

LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. This combination allows for highly sensitive and selective analysis, making it an indispensable tool for impurity profiling and characterization.[2][19]

Experimental Protocol: LC-MS for Impurity Identification

The HPLC method described above can be readily adapted for LC-MS analysis. However, some modifications are necessary to ensure compatibility with the mass spectrometer.

Instrumentation and Chromatographic Conditions

ParameterValue
LC System UHPLC or HPLC system
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient (Similar gradient profile to the HPLC method, adjusted for the shorter column)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Gas Temperature 325 °C[20]
Gas Flow 10 L/min[20]
Scan Range m/z 50-500
Data Interpretation and Impurity Characterization

The mass spectrum of the main peak should correspond to the protonated molecule [M+H]⁺ of this compound. Any other peaks in the chromatogram can be investigated by examining their mass spectra. The presence of the characteristic chlorine isotopic pattern will confirm that an impurity is a chlorinated species. Further fragmentation analysis (MS/MS) can provide structural information to aid in the complete identification of the impurity.[13][15]

Head-to-Head Comparison: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Primary Application Quantitative analysis of known compoundsIdentification of unknown compounds and quantification
Selectivity Good, based on chromatographic separation and UV absorbanceExcellent, based on mass-to-charge ratio
Sensitivity Good, typically to ppm levelsExcellent, often to ppb levels or lower[1]
Identification Capability Limited to comparison with reference standardsProvides molecular weight and structural information
Cost & Complexity Lower cost, less complex instrumentation and operationHigher initial investment and operational complexity
Robustness Generally very robust and reliable for routine useCan be more sensitive to matrix effects and requires more maintenance

Workflow Diagrams

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Weigh Sample Dissolve_Spl Dissolve in Diluent Sample->Dissolve_Spl Inject Inject into HPLC Dissolve_Std->Inject Filter Filter Sample (0.45 µm) Dissolve_Spl->Filter Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Workflow for HPLC-UV purity analysis.

LC-MS Impurity Identification Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Prepare Sample Solution Inject Inject into LC-MS Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (MS Scan) Ionize->Detect Identify_MW Determine Molecular Weight Detect->Identify_MW Check_Isotope Analyze Isotopic Pattern Identify_MW->Check_Isotope Fragment Perform MS/MS Fragmentation Check_Isotope->Fragment Elucidate Elucidate Structure Fragment->Elucidate

Workflow for LC-MS impurity identification.

Conclusion: A Synergistic Approach

Both HPLC-UV and LC-MS are powerful and complementary techniques for the purity analysis of this compound. For routine quality control and batch release, a validated RP-HPLC method with UV detection is a robust and efficient choice for quantifying the main component and known impurities. However, for the crucial task of identifying unknown impurities, characterizing degradation products, and gaining a comprehensive understanding of the impurity profile, LC-MS is the indispensable tool. A synergistic approach, utilizing HPLC-UV for routine quantification and LC-MS for investigational purposes, provides a comprehensive strategy to ensure the quality and safety of this important pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridyl Ethanones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyridyl Ethanones

Substituted pyridyl ethanones are foundational scaffolds in modern chemistry. Their presence within a vast array of pharmaceuticals, agrochemicals, and functional materials underscores their significance.[1][2] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and hydrogen bonding capabilities to molecules, making it a privileged structure in drug discovery. The ethanone moiety provides a versatile chemical handle for further molecular elaboration. Consequently, the efficient and selective synthesis of these building blocks is a critical task for researchers in both academic and industrial settings.

This guide provides a comparative analysis of the principal synthetic routes to substituted pyridyl ethanones. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each methodology. The objective is to equip researchers, scientists, and drug development professionals with the expert insights required to select and execute the optimal synthetic strategy for their specific target molecules.

Core Synthetic Strategies: A Comparative Overview

The synthesis of pyridyl ethanones can be broadly categorized into several key strategies, each with its own set of strengths and challenges. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and tolerance for specific functional groups.

Direct Acylation of Pyridine Derivatives

The most conceptually straightforward approach is the direct introduction of an acetyl group onto a pyridine ring. However, the inherent electronic nature of pyridine complicates this transformation.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, but its application to pyridine is notoriously difficult. The pyridine nitrogen is a Lewis base that readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring toward electrophilic substitution.[3][4] This complexation makes the pyridine ring even more electron-deficient than it already is, hindering the reaction.[5] While some successes have been reported for electron-rich pyridine derivatives or specialized fused systems like imidazo[1,2-a]pyridines, it is generally not a viable route for simple substituted pyridines.[6]

A more effective strategy involves reversing the polarity of the pyridine ring through metalation. By treating a halopyridine with a strong base like n-butyllithium or using a directed metalation group, a nucleophilic pyridyl organometallic species can be generated. This intermediate readily reacts with acylating agents like acetyl chloride or acetic anhydride to furnish the desired ketone.[3] This approach offers excellent regioselectivity, dictated by the position of the initial halogen or directing group. However, the use of highly reactive organolithium reagents can limit functional group compatibility.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by transition metal-catalyzed cross-coupling reactions. These methods provide powerful and versatile tools for constructing the critical C-C bond between the pyridine ring and the acetyl group.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[7][8] For pyridyl ethanone synthesis, this typically involves coupling a pyridylzinc reagent with acetyl chloride or coupling an acylzinc reagent with a halopyridine. Organozinc reagents exhibit high functional group tolerance and are generally more reactive than their organoboron or organotin counterparts, often allowing for milder reaction conditions.[9][10]

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents.[11][12] While the coupling of 2-pyridylboron reagents can be challenging due to their instability and slow transmetalation rates, specific ligands and conditions have been developed to overcome these issues.[13][14] A key advantage is the commercial availability of a wide range of substituted pyridyl boronic acids and esters.

Workflow: Cross-Coupling Strategies

start1 Halopyridine intermediate1 Pyridyl Alkyne start1->intermediate1 Sonogashira Coupling [Pd/Cu cat.] product Substituted Pyridyl Ethanone start1->product Negishi Coupling [Pd or Ni cat.] start2 Pyridyl Boronic Acid/Ester start2->product Suzuki Coupling [Pd cat.] reagent1 Acylzinc Reagent (from Acetyl Chloride) reagent1->start1 reagent2 Acetyl Chloride reagent2->start2 reagent3 Terminal Alkyne (e.g., TMS-Acetylene) reagent3->start1 intermediate1->product Hydration [H₂O, H⁺]

Caption: Palladium-catalyzed cross-coupling routes to pyridyl ethanones.

The Weinreb-Nahm Amide Approach: Precision and Control

The Weinreb-Nahm ketone synthesis is a highly reliable and widely adopted method that prevents the common problem of over-addition by organometallic reagents.[18] The strategy involves converting a pyridine carboxylic acid into its corresponding N-methoxy-N-methylamide (Weinreb-Nahm amide).[19] This amide reacts with Grignard or organolithium reagents (e.g., methyllithium or methylmagnesium bromide) to form a stable chelated tetrahedral intermediate.[18] This intermediate does not collapse until acidic workup, at which point it cleanly affords the desired ketone, preventing the secondary addition that would lead to a tertiary alcohol.[19][20] This method's predictability and broad functional group tolerance make it a favored choice in complex molecule synthesis.[21][22]

Mechanism: Weinreb-Nahm Ketone Synthesis

start Pyridyl Weinreb Amide intermediate Stable Chelated Tetrahedral Intermediate start->intermediate Nucleophilic Addition reagent MeMgBr or MeLi reagent->start product Pyridyl Ethanone intermediate->product Hydrolysis workup Aqueous Acidic Workup (e.g., H₃O⁺) workup->intermediate

Caption: The controlled reaction pathway of the Weinreb-Nahm synthesis.

Oxidation of Pyridyl Ethanols

A classic and dependable route is the oxidation of a secondary alcohol precursor. Substituted 1-(pyridyl)ethanols can be readily synthesized via the addition of a methyl Grignard reagent (MeMgBr) or methyllithium (MeLi) to a pyridine carboxaldehyde.[23][24] The resulting secondary alcohol can then be oxidized to the corresponding ketone using a wide variety of reagents.[25]

  • Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are effective but raise environmental concerns due to chromium waste.[26]

  • DMSO-based oxidations: The Swern and Moffatt oxidations are mild and avoid heavy metals, but can be operationally complex and produce malodorous byproducts.[25]

  • Hypervalent iodine reagents: Dess-Martin periodinane (DMP) is a very mild and highly efficient reagent that operates at room temperature, making it suitable for sensitive substrates.

The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

Decarboxylation Routes

Decarboxylative methods offer novel bond-forming strategies by using a carboxylic acid moiety as a traceless activating group.

  • Decarboxylation of β-Keto Acids: Substituted pyridyl β-keto acids can be synthesized and then heated to induce decarboxylation, yielding the target ethanone. This is a classic transformation, though the synthesis of the keto acid precursor can sometimes be challenging.[27]

  • Decarboxylative Cross-Coupling: More modern approaches involve the palladium-catalyzed decarboxylative coupling of pyridylacetic acids with appropriate coupling partners.[28][29] These reactions are an emerging area and expand the toolbox for C-C bond formation under mild conditions.

Quantitative Comparison of Key Synthesis Routes

Synthetic Route Typical Yield Range Substrate Scope & Functional Group Tolerance Common Conditions Key Advantages Key Disadvantages
Acylation of Metalated Pyridine 60-90%Moderate; sensitive to strongly electrophilic and acidic groups.Strong base (n-BuLi, LDA), low temp. (-78 °C), aprotic solvent (THF, ether).Excellent regioselectivity; straightforward.Requires cryogenic temperatures; limited functional group tolerance.[3]
Negishi Coupling 75-95%Good to excellent; tolerates esters, nitriles, amides.Pd or Ni catalyst, anhydrous/anaerobic conditions, room temp. to moderate heat.High yields; high functional group tolerance; reactive organometallic.[7][9]Organozinc reagents are moisture and air-sensitive.[9]
Suzuki-Miyaura Coupling 70-90%Good; sensitive to conditions, but many protocols exist.Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), aqueous/organic solvent, heat.Stable, non-toxic boron reagents; vast commercial availability.[11][12]2-pyridyl boronates can be unstable; slow transmetalation.[13][14]
Weinreb-Nahm Amide Route 80-98% (for ketone formation step)Excellent; tolerates a wide range of functional groups.Organometallic reagent (MeLi, MeMgBr), low temp. (-78 °C to 0 °C), acidic workup.Prevents over-addition; highly reliable and predictable; clean reactions.[18][19]Two-step process (amide formation, then addition).
Oxidation of Pyridyl Ethanol 85-99%Dependent on oxidant; mild oxidants (DMP, Swern) offer broad tolerance.Varies with oxidant (e.g., DMP in CH₂Cl₂ at rt; Swern at -78 °C).Readily available precursors; high-yielding transformation.Two-step process (alcohol formation, then oxidation).[25]

Experimental Protocols: Field-Proven Methodologies

Protocol 1: Synthesis via Negishi Coupling

This protocol describes the palladium-catalyzed coupling of a pyridylzinc reagent with an acyl chloride.

Step 1: Preparation of 2-Pyridylzinc Bromide

  • To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF.

  • Add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation.

  • Once the Grignard reagent has formed (solution becomes cloudy and warm), stir for 1 hour at room temperature.

  • In a separate flask, prepare a solution of zinc chloride (ZnCl₂) (1.1 eq) in anhydrous THF.

  • Transfer the Grignard solution via cannula to the ZnCl₂ solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours. The resulting solution of 2-pyridylzinc bromide is used directly.

Step 2: Cross-Coupling Reaction

  • To a new flame-dried flask under argon, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Add the solution of 2-pyridylzinc bromide prepared in Step 1 via cannula.

  • Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-(pyridin-2-yl)ethan-1-one.[9]

Protocol 2: Synthesis via the Weinreb-Nahm Amide Route

This protocol outlines the two-step conversion of a pyridine carboxylic acid to a pyridyl ethanone.

Step 1: Formation of the Weinreb-Nahm Amide

  • To a solution of the pyridine carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the mixture at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in CH₂Cl₂ and cool to 0 °C.

  • Add a base such as pyridine or triethylamine (2.5 eq) to the solution.

  • Add a solution of the crude acid chloride in CH₂Cl₂ dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by flash chromatography to yield the pure Weinreb-Nahm amide.[21]

Step 2: Reaction with Organometallic Reagent

  • Dissolve the purified Weinreb-Nahm amide (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.

  • Add methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC for the consumption of the starting amide.

  • Quench the reaction carefully at 0 °C by the slow addition of 1M aqueous HCl.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the target pyridyl ethanone.[18]

Conclusion and Strategic Recommendations

The synthesis of substituted pyridyl ethanones is a well-developed field with multiple robust and reliable methodologies.

  • For rapid access with high functional group tolerance and predictable outcomes , the Weinreb-Nahm amide route is often the superior choice, despite being a two-step process. Its reliability in complex settings justifies the extra synthetic step.

  • When a diverse range of substituted halopyridines or pyridyl boronic acids are commercially available , palladium-catalyzed cross-coupling reactions (Negishi or Suzuki) offer powerful, convergent, and high-yielding pathways.

  • The oxidation of pyridyl ethanols remains a simple and effective strategy, particularly when the corresponding pyridine carboxaldehyde is readily accessible.

  • Direct acylation of metalated pyridines is a potent method for specific substitution patterns but requires careful handling of reactive organometallic intermediates and may not be suitable for molecules with sensitive functional groups.

Ultimately, the optimal strategy is dictated by a careful consideration of the target molecule's structure, the availability and cost of starting materials, and the specific demands of the overall synthetic campaign. This guide serves as a framework for making that informed decision, enabling the efficient and successful synthesis of these vital chemical building blocks.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on the derivatives of a particularly interesting starting material: 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. We will explore the synthesis of two promising classes of derivatives—chalcones and pyrazolines—and provide a comparative analysis of their potential biological activities based on experimental data from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols.

The Strategic Imperative: Why Derivatives of this compound?

The selection of this compound as a core structure is predicated on its inherent chemical functionalities that are amenable to diversification, allowing for the exploration of a broad chemical space. The presence of a reactive ketone group facilitates the synthesis of various derivatives, most notably chalcones, which are versatile intermediates for creating other heterocyclic compounds like pyrazolines.[2] The chloro and methyl substituents on the pyridine ring are also significant, as these groups can influence the electronic and steric properties of the final compounds, potentially enhancing their biological efficacy and target specificity.

From Core Scaffold to Bioactive Candidates: A Workflow for Synthesis and Screening

The journey from the starting ketone to a potential drug candidate involves a systematic process of synthesis followed by rigorous biological screening. The general workflow is depicted below.

G A This compound B Claisen-Schmidt Condensation (Synthesis of Chalcones) A->B C Cyclization Reaction (Synthesis of Pyrazolines) B->C D Biological Activity Screening (Anticancer, Antimicrobial, etc.) B->D C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F G cluster_0 MTT Assay Workflow A Seed Cancer Cells B Treat with Derivatives A->B C Add MTT Reagent B->C D Incubate C->D E Add DMSO D->E F Measure Absorbance E->F G Calculate IC50 F->G

References

A Comparative Guide to Structural Confirmation: Why X-ray Crystallography is the Gold Standard for Novel Synthetics like 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical requirement for intellectual property, regulatory submission, and rational drug design.[1][2] When a novel compound such as 1-(2-Chloro-5-methylpyridin-3-yl)ethanone is synthesized, a suite of analytical techniques is deployed to confirm its identity. While methods like NMR, mass spectrometry, and IR spectroscopy provide essential pieces of the puzzle, only single-crystal X-ray crystallography delivers the definitive, atomic-resolution blueprint.[3][4][5]

This guide provides an in-depth comparison of these techniques, grounded in experimental principles, to demonstrate why X-ray crystallography remains the unparalleled "gold standard" for structural confirmation. We will explore the causality behind experimental choices, present comparative data, and provide field-proven protocols for researchers aiming for absolute certainty in their molecular architecture.

The Spectroscopic Toolkit: Essential, Yet Incomplete

Before a sample is submitted for crystallographic analysis, a preliminary characterization using spectroscopic methods is standard practice. These techniques are powerful, relatively rapid, and provide crucial information about the molecule's composition and connectivity.[6][7][8]

  • Mass Spectrometry (MS): This technique provides the molecular weight and, with high resolution, the elemental formula of the compound. For our target molecule, C8H8ClNO, HRMS would confirm this composition, immediately ruling out many other possibilities.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.[9] In our example, we would expect to see strong absorptions corresponding to the carbonyl (C=O) group of the ketone and vibrations related to the substituted pyridine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful spectroscopic tool for elucidating the structure of an organic compound in solution.[6][9] It reveals the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, and 2D NMR techniques (like COSY and HMBC) can piece together the molecule's connectivity.

However, even with a full suite of spectroscopic data, subtle but critical ambiguities can remain. For instance, NMR alone might struggle to definitively distinguish between regioisomers, such as this compound and its isomer, 1-(2-Methyl-5-chloropyridin-3-yl)ethanone, without complex analyses or reference standards. It is in resolving this final, critical piece of ambiguity that X-ray crystallography excels.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

X-ray crystallography is a technique that provides an unambiguous, three-dimensional map of a molecule's structure.[3][4] It works by passing X-rays through an ordered, single crystal of the compound. The electrons of the atoms in the crystal diffract the X-rays in a specific pattern of spots. By measuring the precise position and intensity of these diffracted spots, a 3D model of the electron density—and thus the atomic positions—can be reconstructed.[10][11]

This method is considered the gold standard because it directly visualizes the atomic arrangement, providing precise measurements of bond lengths, bond angles, and absolute stereochemistry that no other technique can match.[3]

Comparative Analysis of Structural Techniques

To illustrate the complementary yet distinct roles of these methods, the following table summarizes their capabilities in the context of analyzing this compound.

TechniqueInformation ProvidedStrengthsLimitations
HR-Mass Spec Elemental Formula (e.g., C8H8ClNO)Confirms molecular formula with high accuracy.Provides no information on atom connectivity or 3D arrangement.
FTIR Spec Presence of Functional Groups (C=O, C-Cl, Aromatic C-H)Fast, simple confirmation of key functional groups.Non-specific; does not reveal how functional groups are connected.
¹H & ¹³C NMR Chemical environment and count of H & C atoms.Excellent for determining the carbon-hydrogen framework.Can be ambiguous for complex isomers; provides an average structure in solution.[12]
2D NMR (COSY, HMBC) Atom-to-atom connectivity (e.g., which H is near which C).Establishes the molecular constitution (bonding sequence).May not distinguish between certain regioisomers without ambiguity.
SC-XRD Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Unambiguous and definitive structural proof. Provides a static picture of the molecule in the solid state.Requires a high-quality single crystal, which can be challenging to grow.[10][13]

Experimental Workflows & Protocols

Achieving a definitive structure via SC-XRD involves a logical, multi-step process. The most significant bottleneck is often the first step after synthesis: growing a diffraction-quality crystal.

Workflow for Structural Confirmation

The following diagram illustrates the typical workflow, highlighting the central, decisive role of X-ray crystallography.

G cluster_0 Spectroscopic Analysis (Initial Confirmation) cluster_1 Crystallographic Analysis (Definitive Confirmation) Synthesis Synthesis & Purification of This compound MS Mass Spectrometry (Confirms Formula) Synthesis->MS IR FTIR Spectroscopy (Confirms Func. Groups) Synthesis->IR NMR 1D & 2D NMR (Establishes Connectivity) Synthesis->NMR Ambiguity Structural Ambiguity? MS->Ambiguity IR->Ambiguity NMR->Ambiguity Crystal Crystal Growth (Key Bottleneck) Ambiguity->Crystal Yes Final Unambiguous 3D Structure Ambiguity->Final No Data X-ray Data Collection Crystal->Data Solve Structure Solution & Refinement Data->Solve Solve->Final caption Figure 1. Workflow for structural elucidation.

Figure 1. Workflow for structural elucidation.
Protocol 1: Growing Diffraction-Quality Crystals

Growing high-quality single crystals is the most critical and often challenging step.[14][15] The goal is to allow molecules to slowly and methodically arrange themselves into a perfectly ordered lattice. Purity of the compound is paramount.

Objective: To grow single crystals of this compound suitable for SC-XRD (ideally >50 µm in all dimensions).[5]

Materials:

  • Highly purified compound (>99%)

  • Selection of high-purity solvents (e.g., ethanol, acetone, ethyl acetate, hexane, dichloromethane)

  • Small, clean glass vials (e.g., 4 mL) or test tubes

  • Filtration system (syringe filters, 0.22 µm)

Method 1: Slow Evaporation This is the simplest crystallization method.

  • Solvent Screening: In separate small vials, test the solubility of your compound (~5-10 mg) in various solvents (0.5 mL). Identify a solvent in which the compound is moderately soluble. If it is too soluble, crystals will be small; if it is poorly soluble, it won't crystallize.

  • Prepare Solution: Create a nearly saturated solution of the compound in the chosen solvent. Gently warm the solution if necessary to fully dissolve the compound.

  • Filter: Filter the solution through a syringe filter into a clean vial. This removes dust and other particulates that can act as unwanted nucleation sites.[15]

  • Evaporate: Cover the vial with a cap that has a small pinhole or use parafilm with a needle puncture. Place the vial in a vibration-free location.

  • Patience: Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial.[15]

Method 2: Vapor Diffusion This method is more controlled and often yields higher-quality crystals.

  • Setup: Dissolve your compound in a "good" solvent (one in which it is highly soluble) to make a concentrated solution. Place this solution (a few hundred microliters) in a small, open inner vial.

  • Outer Reservoir: Place the inner vial inside a larger, sealable jar or beaker that contains a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).

  • Diffusion: Seal the outer jar. The poor solvent will slowly diffuse in the vapor phase into the good solvent in the inner vial.

  • Crystallization: As the solvent mixture in the inner vial gradually becomes richer in the poor solvent, the compound's solubility will decrease, leading to slow and controlled crystal growth.

Logical Relationship of Analytical Techniques

The relationship between spectroscopic methods and crystallography is synergistic. Spectroscopy builds a hypothesis of the structure, while crystallography provides the definitive proof.

G cluster_0 Hypothesis Generation cluster_1 Absolute Proof Start Synthesized Product MS MS (Formula) Start->MS IR IR (Func. Groups) Start->IR NMR NMR (Connectivity) Start->NMR Hypothesis Proposed Structure MS->Hypothesis IR->Hypothesis NMR->Hypothesis XRD Single Crystal X-ray Diffraction Hypothesis->XRD Confirmation Required Proof Confirmed 3D Structure XRD->Proof caption Figure 2. Synergy of analytical techniques.

Figure 2. Synergy of analytical techniques.

Conclusion

For drug development professionals and researchers, structural certainty is non-negotiable. While a combination of spectroscopic techniques like NMR, MS, and IR is essential for initial characterization and hypothesis generation, they provide an incomplete picture that can harbor critical ambiguities.[6][8][16] Single-crystal X-ray crystallography transcends these limitations by providing direct, high-resolution, three-dimensional structural data.[10][17] It is the only technique that can definitively resolve issues of isomerism, conformation, and absolute stereochemistry, solidifying its role as the ultimate arbiter of molecular structure and the true gold standard in chemical analysis.

References

A Comparative Guide to the Reactivity of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, substituted pyridines serve as foundational building blocks. Among them, 1-(2-Chloro-5-methylpyridin-3-yl)ethanone is a versatile intermediate whose reactivity is intricately governed by the electronic and steric interplay of its substituents.[1][2][3] This guide provides an in-depth comparison of the title compound with its key positional isomers, offering a robust theoretical framework supported by experimental insights to inform synthetic strategy and reaction design.

Theoretical Framework: Understanding Reactivity in Substituted Pyridines

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This fundamental property makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, where the nitrogen's inductive electron withdrawal is most pronounced.[4][5] The substituents—chloro (electron-withdrawing), methyl (electron-donating), and acetyl (electron-withdrawing)—further modulate this reactivity profile.

  • Electronic Effects : The chloro and acetyl groups are strongly electron-withdrawing, further activating the ring towards nucleophilic attack.[6][7] Conversely, the methyl group is electron-donating, which can slightly deactivate the ring towards nucleophiles but can influence the regioselectivity of other reactions. The relative positions of these groups are critical. For instance, an electron-withdrawing group at the C4 position can stabilize the negative intermediate formed during nucleophilic attack at the C2 position.[8][9]

  • Steric Hindrance : The physical bulk of substituents can impede the approach of reagents to a reaction center. This is particularly relevant in transition-metal-catalyzed cross-coupling reactions where bulky ligands on the metal center and substituents on the pyridine ring can clash.[10][11]

For our analysis, we will compare the title compound, Isomer A , with two representative positional isomers:

  • Isomer A : this compound

  • Isomer B : 1-(4-Chloro-5-methylpyridin-3-yl)ethanone (Hypothetical, for illustrative comparison)

  • Isomer C : 1-(6-Chloro-5-methylpyridin-3-yl)ethanone (Hypothetical, for illustrative comparison)

dot graph Logical_Framework { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Logical Framework for Reactivity Comparison", labelloc=t, fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Logical framework for comparing isomer reactivity based on reaction type and governing chemical principles.

Comparative Reactivity Analysis

The SNAr reaction is highly sensitive to the position of the leaving group (the chlorine atom) and the activating groups (acetyl). The reaction proceeds via a negatively charged Meisenheimer intermediate, and its stability is paramount.

  • Isomer A (2-Chloro): The chlorine at the C2 position is well-activated for SNAr. The negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen, which provides significant stabilization.[4][6]

  • Isomer B (4-Chloro): A chlorine at the C4 position is also highly activated for the same reason—the intermediate's negative charge is effectively delocalized onto the ring nitrogen.[4][5] Often, 4-halopyridines are even more reactive than their 2-halo counterparts.

  • Isomer C (6-Chloro): The C6 position is electronically identical to the C2 position, so high reactivity is expected. However, it may be more sterically hindered by the adjacent C5-methyl group compared to the C2 position.

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are staples in modern synthesis.[12][13] Their success with chloropyridines depends on the efficiency of the initial oxidative addition step, where the palladium catalyst inserts into the C-Cl bond. This step is often rate-limiting for less reactive aryl chlorides.[14]

  • Suzuki-Miyaura Coupling: Studies have shown that 2-chloropyridines can be excellent substrates for Suzuki coupling, often giving high yields.[15] The proximity of the nitrogen lone pair is thought to assist in the catalytic cycle. 4-chloropyridines are also reactive, though sometimes require more robust catalytic systems.[15][16] The C-Cl bond at the 2-position is often considered more reactive in oxidative addition than at the 4-position.[17]

  • Buchwald-Hartwig Amination: This reaction is notoriously challenging with chloropyridines.[14] The C2 position is generally more reactive than the C4 position. Highly regioselective amination at the C2 position of 2,4-dichloropyridine has been demonstrated, highlighting the inherent reactivity difference.[18] Sterically hindered, electron-rich phosphine ligands are crucial for activating the C-Cl bond.[14]

Comparative Data Summary (Illustrative Yields from Literature)

Reaction TypeIsomer A (2-Chloro)Isomer B (4-Chloro)Isomer C (6-Chloro)Key Factors
Suzuki Coupling Excellent (~90%)[15]Good (~70-80%)[15][16]Good (~85%)Electronic activation at C2/C6 is optimal for oxidative addition.
Buchwald-Hartwig Moderate-GoodLow-ModerateModerateC2/C6 positions are more readily activated. Steric hindrance at C6 can be a factor.[18]
SNAr (with NaOMe) HighVery HighHighIntermediate stabilization by ring nitrogen is key for C2/C4/C6 positions.[4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Objective: To synthesize 1-(5-methyl-2-phenylpyridin-3-yl)ethanone.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 eq)[15]

  • Triphenylphosphine (PPh₃) (0.1 eq)[15]

  • Potassium carbonate (K₂CO₃) (2.7 eq)[15]

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Suzuki-Miyaura Coupling Workflow", labelloc=t, fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.00 g, 5.90 mmol), phenylboronic acid (0.86 g, 7.08 mmol), and triphenylphosphine (0.155 g, 0.59 mmol).

  • Solvent Addition : Add 1,2-dimethoxyethane (10 mL) to dissolve the solids.

  • Base Addition : In a separate vessel, prepare a 2M aqueous solution of potassium carbonate and add 10.3 mL (20.6 mmol). Add this solution to the reaction flask.

  • Inerting : Purge the reaction mixture with a gentle stream of argon for 15 minutes to ensure degassed conditions.

  • Catalyst Addition : Add palladium(II) acetate (0.033 g, 0.148 mmol) to the flask. The mixture will typically change color.

  • Heating : Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 18 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Workup : After cooling to room temperature, separate the organic and aqueous phases. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[12]

This protocol, adapted from established methods for 2-chloropyridines, provides a reliable pathway for C-C bond formation and serves as a baseline for comparing the reactivity of the other isomers.[15] Modifications, particularly in the choice of ligand and base, may be necessary to optimize reactions for the less reactive isomers.[14][16]

Conclusion and Outlook

The reactivity of substituted chloropyridines is a nuanced interplay of electronic and steric factors. This guide establishes a clear hierarchy:

  • For SNAr , reactivity is primarily governed by the ability to stabilize the anionic intermediate, favoring substitution at the C4 and C2/C6 positions.

  • For palladium-catalyzed cross-couplings , the C2 and C6 positions are generally more reactive due to favorable electronic properties for oxidative addition, though steric hindrance can become a limiting factor.

By understanding these fundamental principles, researchers can make informed decisions in designing synthetic routes. The provided protocol for Suzuki-Miyaura coupling serves as a validated starting point for further exploration. Future work could involve quantitative kinetic studies to precisely map the reactivity differences and the development of more potent catalytic systems specifically tailored for challenging, sterically hindered isomers.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of validated analytical methods for the quantification of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles outlined by the International Council for Harmonisation (ICH)[1][2][3][4][5], the U.S. Food and Drug Administration (FDA)[6][7][8][9], and the United States Pharmacopeia (USP)[10][11][12][13][14].

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[5][7][9]. This guide will not only present the "how" but also the "why" behind the experimental choices, ensuring a robust and self-validating system.

The Analyte: this compound

This compound is a heterocyclic ketone with the molecular formula C₈H₈ClNO[15][16]. Its accurate quantification is critical to ensure the purity and yield of subsequent synthetic steps, ultimately impacting the quality of the final drug product.

Caption: Chemical Structure of this compound.

Comparative Overview of Analytical Techniques

The choice between HPLC and GC for the quantification of this compound depends on several factors, including the analyte's volatility and thermal stability, the sample matrix, and the desired sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for volatile and thermally stable compounds.
Typical Detector UV-Visible, Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent, potential for derivatization.
Pros for this Analyte High precision and accuracy, robust, well-established for pharmaceutical analysis.High resolution, high sensitivity, especially with MS detection.
Cons for this Analyte May require longer analysis times compared to GC.The analyte must be thermally stable and volatile enough for analysis.

Validation of an HPLC-UV Method

An HPLC method with UV detection is a robust and commonly employed technique for the quantification of pharmaceutical intermediates. The validation of such a method must demonstrate that it is suitable for its intended use.[17][18]

Experimental Protocol: HPLC-UV Method Validation

1. System Suitability: Before initiating the validation, system suitability tests are performed to ensure the chromatographic system is operating correctly. This typically involves injecting a standard solution multiple times and evaluating parameters like peak area repeatability, retention time, tailing factor, and theoretical plates.

2. Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Standard Solution: 100 µg/mL of this compound in mobile phase.

Validation Parameters and Acceptance Criteria

The following performance characteristics are evaluated according to ICH Q2(R2) guidelines.[1][2][4]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples with known impurities.The peak for the analyte should be free of interference from other components.
Linearity Analyze a minimum of five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision data.The interval between the upper and lower concentrations that have been demonstrated to have suitable precision, accuracy, and linearity.[1]
Accuracy Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).Percent recovery between 98.0% and 102.0%.
Precision - Repeatability: 6 replicate injections of the standard solution. - Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Based on the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio of 10:1.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).RSD of results should remain within acceptable limits.
Illustrative Data Summary for HPLC-UV Validation

ParameterResult
Linearity (r²) 0.9995
Range 10 - 150 µg/mL
Accuracy (% Recovery) 99.5% - 101.2%
Precision (RSD) Repeatability: 0.8% Intermediate Precision: 1.2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness Passed (RSD < 2.0% for all variations)

digraph "HPLC_Validation_Workflow" {
graph [rankdir="TB"];
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

A[label="Method Development & Optimization"]; B[label="Validation Protocol Definition"]; C [label="System Suitability Testing"]; D [label="Specificity"]; E [label="Linearity & Range"]; F [label="Accuracy"]; G [label="Precision (Repeatability & Intermediate)"]; H [label="LOD & LOQ"]; I[label="Robustness"]; J [label="Validation Report"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }

Caption: HPLC Method Validation Workflow.

Validation of a GC-FID Method

For volatile and thermally stable compounds like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) offers a high-resolution alternative.

Experimental Protocol: GC-FID Method Validation

1. System Suitability: Similar to HPLC, system suitability for GC involves assessing parameters such as peak area repeatability, retention time, and peak shape from multiple injections of a standard solution.

2. Method Parameters:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • Detector Temperature: 300 °C (FID)

  • Standard Solution: 100 µg/mL of this compound in Dichloromethane.

Validation Parameters and Acceptance Criteria

The validation parameters and acceptance criteria for the GC-FID method are analogous to those for the HPLC method, following ICH guidelines.[3][19]

Illustrative Data Summary for GC-FID Validation
ParameterResult
Linearity (r²) 0.9992
Range 5 - 120 µg/mL
Accuracy (% Recovery) 99.1% - 101.5%
Precision (RSD) Repeatability: 1.1% Intermediate Precision: 1.5%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness Passed (RSD < 2.0% for all variations)

Conclusion: A Scientifically Grounded Choice

Both HPLC-UV and GC-FID methods can be successfully validated for the quantification of this compound. The choice of method will depend on the specific laboratory capabilities and the nature of the samples to be analyzed.

  • HPLC-UV is a versatile and robust method, particularly well-suited for routine quality control in a pharmaceutical setting.[11][13]

  • GC-FID offers higher sensitivity and resolution, making it an excellent choice for impurity profiling or when higher sample throughput is required, provided the analyte demonstrates sufficient thermal stability.

Regardless of the method chosen, a comprehensive validation as outlined in this guide is essential to ensure the generation of reliable and accurate data, thereby upholding the principles of scientific integrity and regulatory compliance.[17][18][20] The validation process is not a one-time event but part of a lifecycle approach to analytical procedures.[12][13][19]

References

A Spectroscopic Comparison of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed spectroscopic analysis of the synthetic pathway leading to 1-(2-Chloro-5-methylpyridin-3-yl)ethanone, a key intermediate in pharmaceutical research. By leveraging Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), we will track the chemical transformations from the starting material, 3-Methylpyridine, through its key intermediates: 3-Methylpyridine-N-oxide and 2-Chloro-5-methylpyridine. This comparative approach offers researchers a clear roadmap for reaction monitoring, intermediate verification, and final product confirmation, ensuring the integrity of the synthetic process.

Introduction: The Role of Spectroscopy in Synthetic Chemistry

In the intricate process of drug development and organic synthesis, the unambiguous identification of chemical structures at each step is paramount. Spectroscopic techniques serve as the cornerstone of modern chemical analysis, providing a "molecular fingerprint" that confirms the identity, purity, and structural features of a compound.[1] This guide focuses on a multi-step synthesis, illustrating how a combination of analytical methods can be used to follow the conversion of a simple starting material into a more complex target molecule. We will examine the characteristic spectral changes that occur during the transformation of 3-Methylpyridine to this compound, a valuable building block in medicinal chemistry.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a three-step sequence starting from 3-Methylpyridine (also known as β-picoline). Each step introduces specific functional groups and alters the electronic environment of the pyridine ring, leading to predictable and observable changes in the compound's spectra.

  • N-Oxidation: 3-Methylpyridine is first oxidized to 3-Methylpyridine-N-oxide. This step activates the pyridine ring for subsequent reactions.

  • Chlorination: The N-oxide is then chlorinated to introduce a chlorine atom at the 2-position, yielding 2-Chloro-5-methylpyridine.

  • Acylation: Finally, a Friedel-Crafts acylation or similar reaction introduces an acetyl group at the 3-position to form the target molecule, this compound.

Synthesis_Pathway cluster_0 Synthetic Pathway 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine-N-oxide 3-Methylpyridine-N-oxide 3-Methylpyridine->3-Methylpyridine-N-oxide [O] 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine-N-oxide->2-Chloro-5-methylpyridine POCl3 This compound This compound 2-Chloro-5-methylpyridine->this compound Acylating Agent Analytical_Workflow cluster_workflow General Spectroscopic Analysis Workflow Sample Obtain Sample (Reaction aliquot or purified product) Prep Sample Preparation Sample->Prep FTIR FTIR Analysis Prep->FTIR NMR NMR Analysis Prep->NMR MS MS Analysis Prep->MS Data Data Processing & Interpretation FTIR->Data NMR->Data MS->Data Report Final Report & Structural Confirmation Data->Report

References

In vitro enzyme inhibition assays for compounds derived from 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridine Scaffolds in Enzyme Inhibition

In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold." Its presence in numerous natural products and FDA-approved drugs speaks to its versatility in forming critical interactions with biological targets.[1] Substituted pyridines, in particular, have been extensively explored as inhibitors of various enzymes, playing a crucial role in therapeutic areas ranging from oncology to inflammatory diseases.[1] The core compound for this guide, 1-(2-Chloro-5-methylpyridin-3-yl)ethanone, represents a foundational structure from which a diverse library of potential enzyme inhibitors can be derived. The electron-withdrawing nature of the chloro- and acetyl groups on the pyridine ring suggests a potential for these compounds to act as ATP-competitive inhibitors, particularly within the kinase family.

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process fundamental to cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, making them a major target for therapeutic intervention. Specifically, the Janus kinase (JAK) family of non-receptor tyrosine kinases is a critical component of cytokine signaling pathways that regulate immune responses and hematopoiesis.[2] Inhibitors targeting JAKs have emerged as effective treatments for myeloproliferative neoplasms and autoimmune disorders.[3][4] Given that many established JAK inhibitors feature a pyridine or related heterocyclic core, we will focus this guide on evaluating novel derivatives of this compound against a key member of this family, JAK2.[2][5]

This guide provides a comprehensive comparison of in vitro enzyme inhibition assays, using hypothetical derivatives of our core compound against JAK2 as a case study. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and compare the performance of our novel compounds against a known clinical inhibitor, Ruxolitinib.[6]

Choosing the Right Tool: A Comparison of Enzyme Inhibition Assay Formats

The primary goal of an in vitro enzyme inhibition assay is to quantify how effectively a compound reduces the activity of a target enzyme.[7] The choice of assay format is a critical decision that impacts sensitivity, throughput, and the potential for experimental artifacts. Three common formats are absorbance, fluorescence, and luminescence-based assays.

  • Absorbance-Based Assays: These are often simple and inexpensive, measuring the change in color as a chromogenic substrate is converted to a product.[8] However, they can suffer from lower sensitivity and interference from colored compounds, which can be a particular issue when screening libraries of novel chemical entities.[8]

  • Fluorescence-Based Assays: These assays offer higher sensitivity than absorbance methods and can monitor reactions continuously.[9] They rely on a change in the fluorescence properties of a substrate upon enzymatic modification.[9][10] Potential drawbacks include inner filter effects and interference from fluorescent test compounds.[11]

  • Luminescence-Based Assays: These assays detect light produced from a chemical reaction, often involving the luciferase enzyme.[12] They are typically the most sensitive format, with a large dynamic range and low background noise, making them ideal for high-throughput screening (HTS).[13][14] The "glow-type" signal is stable, eliminating the need for precise timing and dedicated injectors.[15]

For our purpose of screening novel kinase inhibitors, a luminescence-based approach offers the best combination of sensitivity and robustness. Specifically, we will detail the use of the Kinase-Glo® Luminescent Kinase Assay.

The Principle of the Kinase-Glo® Assay

The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction is complete.[16] The assay is based on the ATP-dependent activity of luciferase.[15]

The process unfolds in two stages:

  • The Kinase Reaction: The target kinase (JAK2) consumes ATP to phosphorylate its substrate. The presence of an inhibitor will reduce the rate of ATP consumption.

  • The Detection Step: The Kinase-Glo® reagent is added, which contains a thermostable luciferase and its substrate, luciferin.[16] The luciferase utilizes the remaining ATP to produce a stable, luminescent signal.

Therefore, the luminescent signal is inversely proportional to the kinase activity:

  • High Kinase Activity = Low ATP remaining = Low Luminescence

  • Low Kinase Activity (Inhibition) = High ATP remaining = High Luminescence

This relationship allows for a sensitive measurement of inhibitor potency.[9]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection JAK2 JAK2 Enzyme Substrate Peptide Substrate JAK2->Substrate ATP ATP JAK2->ATP Consumes Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylates ADP ADP ATP->ADP Remaining_ATP Remaining ATP ATP->Remaining_ATP Inverse Relationship (Inhibition increases Remaining ATP) Inhibitor Test Compound (e.g., Pyridine Derivative) Inhibitor->JAK2 Inhibition Luciferase Luciferase (from Kinase-Glo® Reagent) Remaining_ATP->Luciferase Light Luminescent Signal Luciferase->Light Generates Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Light->Data_Analysis Measure with Luminometer G start Start prep_compounds 1. Prepare Compound Dilutions (10-point, 3-fold in DMSO) start->prep_compounds plate_compounds 2. Add 1µL of Compounds/Controls to 384-well plate prep_compounds->plate_compounds add_enzyme 3. Add 10µL JAK2 Enzyme (Pre-incubate 15 min) plate_compounds->add_enzyme add_substrate_atp 4. Add 10µL Substrate/ATP Mix (Incubate 60 min) add_enzyme->add_substrate_atp add_kinase_glo 5. Add 20µL Kinase-Glo® Reagent (Incubate 10 min) add_substrate_atp->add_kinase_glo read_luminescence 6. Measure Luminescence add_kinase_glo->read_luminescence end End read_luminescence->end

References

A Comparative Guide to the Chiral Separation of 1-(2-Chloro-5-methylpyridin-3-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral separation of racemic derivatives of 1-(2-chloro-5-methylpyridin-3-yl)ethanone. Specifically, we will focus on the corresponding alcohol, 1-(2-chloro-5-methylpyridin-3-yl)ethanol, a common derivative in pharmaceutical development where the ketone is reduced to create a chiral center. Our analysis is grounded in established chromatographic principles and supported by experimental data paradigms to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical and preparative needs.

Introduction: The Chirality Challenge in Pyridine-Containing Pharmaceuticals

Chirality is a critical consideration in pharmaceutical development, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] The pyridine moiety is a common scaffold in medicinal chemistry, making the efficient separation of chiral pyridine-containing compounds a frequent necessity.[2] The target molecule for this guide, 1-(2-chloro-5-methylpyridin-3-yl)ethanol, possesses a stereocenter at the carbinol carbon, requiring robust analytical methods to quantify enantiomeric purity and preparative techniques to isolate the desired enantiomer.

This guide will compare the two leading technologies for this purpose: the well-established chiral HPLC and the increasingly adopted chiral SFC. We will delve into the underlying principles, method development strategies, and performance metrics of each, providing a clear framework for selecting the optimal technique.

The Analyte: Structural Considerations

The molecule 1-(2-chloro-5-methylpyridin-3-yl)ethanol contains a basic pyridine nitrogen and a hydroxyl group, which can participate in hydrogen bonding. These features are pivotal for chiral recognition on polysaccharide-based chiral stationary phases (CSPs), the most widely used and successful CSPs for a broad range of compounds.[3][4] The choice of chromatographic mode—Normal Phase (NP), Reversed Phase (RP), Polar Organic (PO), or SFC—will depend on the analyte's solubility and the desired interaction mechanism with the stationary phase.

Core Principles: Chiral Recognition on Polysaccharide CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the cornerstone of modern chiral separations.[5] Their success stems from a combination of interaction forces that create a stereoselective environment:

  • Hydrogen Bonding: Interactions between the analyte's polar functional groups (like the hydroxyl group in our target molecule) and the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: Resulting from polar regions of the analyte and the CSP.

  • Steric Interactions: The rigid, helical structure of the polysaccharide polymer creates chiral grooves and cavities. One enantiomer fits more favorably into this structure than the other, leading to differential retention.

  • π-π Stacking: Aromatic rings in the analyte (the pyridine ring) can interact with the phenyl groups of the CSP selector.

The combination of these forces results in the differential retention times necessary for enantiomeric separation. Immobilized polysaccharide CSPs offer a significant advantage over coated versions by allowing the use of a wider range of solvents (like dichloromethane, THF, and ethyl acetate), which can be crucial for both solubility and achieving unique selectivities.[6][7][8]

Comparative Analysis: Chiral HPLC vs. Chiral SFC

While both HPLC and SFC can successfully resolve enantiomers, they differ significantly in speed, efficiency, environmental impact, and cost.[9]

At a Glance: Key Performance Differences
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (Hexane, Alcohols) or Aqueous BuffersSupercritical CO₂
Typical Speed Slower; longer run times and equilibration.[10]3-5 times faster than HPLC.[10][11]
Solvent Consumption High; significant purchase and disposal costs.Drastically reduced; CO₂ is recycled from the atmosphere.[12]
Environmental Impact Higher; uses larger volumes of toxic organic solvents.[13]"Greener" technology due to CO₂ use and lower solvent waste.[12]
Operating Pressure Moderate to HighHigh (requires backpressure regulator)
Resolution & Efficiency High efficiency, robust and widely used.Often higher efficiency due to low viscosity and high diffusivity of scCO₂.[1]
Preparative Scale-Up Possible, but solvent removal is slow and energy-intensive.Ideal; fraction collection is in a volatile co-solvent, allowing for rapid evaporation.[11]
Compatibility Broad, with NP, RP, and PO modes.[14]Excellent for normal-phase separations; uses the same columns as NP-HPLC.[13][15]
In-Depth Discussion

Chiral HPLC remains a workhorse in many analytical labs due to its versatility and the vast library of established methods.[16] For our target analyte, all three primary modes could be employed:

  • Normal Phase (NP-HPLC): Traditionally uses hexane/alcohol mobile phases. Offers excellent selectivity but uses flammable, toxic solvents and can have long equilibration times.

  • Polar Organic (PO-HPLC): Uses polar solvents like acetonitrile or methanol. It is a good alternative when solubility in non-polar solvents is an issue.

  • Reversed Phase (RP-HPLC): Uses aqueous/organic mobile phases. This mode is highly compatible with mass spectrometry (MS) detection, which is crucial for metabolite studies and impurity profiling.[14]

Chiral SFC has emerged as a superior alternative, especially for high-throughput screening and preparative separations.[10] SFC utilizes supercritical carbon dioxide as the primary mobile phase, modified with a small amount of an organic co-solvent (typically an alcohol).[1] The low viscosity and high diffusivity of the supercritical fluid allow for much higher flow rates without a proportional increase in backpressure, leading to dramatically faster separations.[10] For a pyridine-containing molecule, SFC is particularly advantageous as the basic nitrogen can be readily addressed with additives in the alcoholic co-solvent, leading to excellent peak shapes and resolution. The primary benefit is speed and sustainability; what might take 20 minutes in HPLC can often be achieved in 3-5 minutes with SFC.[13]

Experimental Section: A Strategic Approach to Method Development

A structured screening approach is the most efficient path to a successful chiral separation. The goal is to test a diverse set of CSPs and mobile phases to find the optimal conditions.

Logical Workflow for Chiral Method Development

Below is a generalized workflow for developing a chiral separation method for 1-(2-chloro-5-methylpyridin-3-yl)ethanol.

Chiral_Method_Development cluster_start Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_evaluation Phase 3: Evaluation cluster_optimization Phase 4: Optimization Start Racemic Analyte in Solution (e.g., in Ethanol/Hexane) Screen_SFC SFC Screening (4-6 CSPs, MeOH/EtOH Co-solvents) Start->Screen_SFC Preferred Path (Speed & Green) Screen_HPLC HPLC Screening (NP/PO) (Same 4-6 CSPs) Start->Screen_HPLC Alternative Path Eval Evaluate Initial Results (Resolution > 1.2?) Screen_SFC->Eval Screen_HPLC->Eval Eval->Screen_SFC No (from HPLC) Consider different CSPs Eval->Screen_HPLC No (from SFC) Optimize Optimize Lead Condition (Flow, Gradient, Temp, Additive) Eval->Optimize Yes Validated Validated Method Optimize->Validated

Caption: Workflow for chiral method development.

Protocol 1: Chiral HPLC Method Development Screening
  • Column Selection: Screen a set of 4-6 polysaccharide-based CSPs with diverse selectivity profiles. A standard set includes:

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))

  • Mobile Phase Screening (Normal Phase):

    • Prepare a stock solution of the analyte at ~1 mg/mL in ethanol.

    • Use a primary mobile phase of n-Hexane with an alcohol modifier (e.g., Isopropanol or Ethanol).

    • Screen isocratic conditions: 90/10, 80/20, 70/30 (Hexane/Alcohol).

    • For the basic pyridine nitrogen, add a small amount of an amine additive (e.g., 0.1% Diethylamine, DEA) to the alcohol modifier to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 270 nm).

  • Mobile Phase Screening (Polar Organic Mode):

    • Use 100% of a single polar solvent (e.g., Methanol, Ethanol, or Acetonitrile) as the mobile phase.

    • Again, include 0.1% DEA or another suitable additive to manage the basic analyte.

  • Optimization: Once a promising "hit" (partial or full separation) is identified, optimize the separation by fine-tuning the alcohol percentage, changing the alcohol modifier (e.g., from IPA to Ethanol), or adjusting the flow rate and column temperature.

Protocol 2: Chiral SFC Method Development Screening
  • Column Selection: Use the same set of 4-6 polysaccharide-based CSPs as in the HPLC screen.[17]

  • Co-Solvent Screening:

    • Prepare a stock solution of the analyte at ~1 mg/mL in Methanol.

    • The primary mobile phase is supercritical CO₂.

    • Screen different alcohol co-solvents (Methanol, Ethanol, Isopropanol) using a generic gradient.

    • Generic Gradient: 5% to 40% co-solvent over 5 minutes.

    • As with HPLC, add an amine additive (0.1-0.2% DEA is common) to the co-solvent to ensure good peak shape for the pyridine derivative.

  • System Parameters:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV (with a high-pressure flow cell) and/or MS.

  • Optimization: After identifying the best CSP/co-solvent combination, optimize the method by adjusting the gradient slope, temperature, and back pressure to maximize resolution and minimize run time. Isocratic conditions can be developed from the gradient results for preparative scale-up.

Data Presentation: A Hypothetical Comparison

The following table presents realistic, hypothetical data for the chiral separation of 1-(2-chloro-5-methylpyridin-3-yl)ethanol, illustrating the typical performance differences between HPLC and SFC.

Table 2: Hypothetical Separation Data on a Chiralpak® IA Column

ParameterNP-HPLCSFC
Conditions Hexane/Ethanol/DEA (80:20:0.1)CO₂/Methanol/DEA (75:25:0.2)
Flow Rate 1.0 mL/min3.0 mL/min
Retention Time (t_R1) 9.8 min2.1 min
Retention Time (t_R2) 11.5 min2.5 min
Resolution (R_s) 2.12.3
Selectivity (α) 1.251.26
Total Run Time 15 min4 min
Solvent Consumed ~15 mL (12 mL Hexane)~12 mL (3 mL Methanol)

As the data illustrates, SFC can provide equivalent or better resolution in a fraction of the time and with significantly less organic solvent consumption.[9][11]

Conclusion and Recommendations

For the chiral separation of 1-(2-chloro-5-methylpyridin-3-yl)ethanol and its derivatives, both HPLC and SFC are viable techniques. However, their strengths align with different applications.

  • Chiral HPLC is a robust and universally available technique. RP-HPLC, in particular, is invaluable when MS detection is required for metabolic or impurity profiling.[14]

  • Chiral SFC is the superior choice for high-throughput screening and preparative separations.[10][12] Its advantages in speed, reduced solvent consumption, and lower environmental impact make it a more efficient and cost-effective technology in the long term.[13] The ease of post-purification solvent removal is a major bottleneck in preparative HPLC that SFC almost entirely eliminates.

For laboratories engaged in drug discovery and development, investing in SFC capabilities offers a significant competitive advantage. For routine quality control of a well-established process, a validated HPLC method remains a perfectly suitable and reliable option. The ultimate choice depends on the specific goals of the separation: speed and scale versus accessibility and MS-compatibility.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (CAS No. 885223-64-3) is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in its chemical properties and regulatory frameworks.

Hazard Identification and Risk Assessment: Why Specialized Disposal is Non-Negotiable

This compound is a halogenated pyridine derivative. While comprehensive toxicological data for this specific compound is not widely published, its structural alerts and available safety information mandate a cautious approach.

Known Hazards:

  • Acute Oral Toxicity: The compound is classified as Acute Toxicity Category 4 (Oral), with the hazard statement H302: Harmful if swallowed.[1]

  • Chemical Class: As a chlorinated organic compound, it falls under regulatory frameworks for hazardous waste.[2][3] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) due to their potential for persistence and toxicity in the environment.[2]

  • Combustibility: It is classified as a combustible solid.[1]

Inferred Hazards from Structural Analogs:

  • Reactivity: The presence of a chlorine atom at the 2-position of the pyridine ring makes the compound susceptible to nucleophilic substitution.[4][5][6] This reactivity necessitates careful segregation from incompatible chemicals, particularly strong bases or nucleophiles, to prevent unintended reactions in waste containers.

  • Environmental Persistence: Chlorinated pyridines can be resistant to microbial degradation, leading to persistence in soil and water if not disposed of properly.[5][7]

  • Thermal Decomposition Products: The incineration of chlorinated and nitrogenous organic compounds, if not performed under optimal conditions in a specialized facility, can generate highly toxic byproducts such as hydrogen chloride (HCl), phosgene, and various nitrogen oxides (NOx).[8][9][10]

This risk profile underscores that this compound must never be disposed of via standard laboratory trash or down the drain. It requires management as a regulated hazardous chemical waste from cradle to grave.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, ensure a robust PPE protocol is in place. The causality is clear: preventing exposure is the most effective safety measure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the solid or solutions, preventing irritation or absorption.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact. Always check the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.
Body Protection A fully buttoned, long-sleeved laboratory coat.Minimizes the risk of contamination to personal clothing and skin.
Respiratory Protection Not typically required when handling small quantities inside a certified chemical fume hood.A fume hood provides adequate ventilation. If weighing or transferring powder outside a hood, a risk assessment may indicate the need for a respirator (e.g., N95).

Step-by-Step Disposal Protocol

This protocol ensures regulatory compliance and minimizes risk to personnel and the environment.

Step 1: Waste Segregation and Collection

The foundational principle of hazardous waste management is proper segregation. This prevents dangerous reactions and reduces disposal costs.

  • Designate a Waste Stream: Establish a dedicated waste container for "Halogenated Organic Solids."

  • Avoid Co-mingling: Do NOT mix this compound with other waste categories, especially:

    • Strong Acids or Bases: Can catalyze reactions.

    • Oxidizers: Can create a fire or explosion hazard.

    • Non-halogenated Solvents: Mixing halogenated and non-halogenated waste streams needlessly increases the volume of the more stringently regulated and expensive halogenated waste category.[11]

  • Collect Waste: Collect waste this compound, including any contaminated materials like weighing paper or contaminated paper towels, directly into the designated waste container.

Step 2: Container Selection and Labeling

The waste container is your primary containment system; its integrity is paramount.

  • Choose a Compatible Container: Use a UN-rated, chemically resistant container, typically made of high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw-top cap.

  • Labeling (Before First Use): Proper labeling is a strict legal requirement. Affix a "Hazardous Waste" label to the empty container before adding any waste. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" and any other constituents if it is a mixture. Do not use abbreviations.

    • The specific hazard(s): "Toxic," "Combustible."

    • The date waste is first added (the "accumulation start date").

    • The name and contact information of the responsible researcher or lab manager.

Step 3: On-Site Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.

  • Containment: Keep the container closed at all times except when adding waste. It is best practice to use secondary containment (e.g., a larger, chemically resistant bin or tray) to contain any potential leaks or spills.

  • Storage Conditions: Store away from sources of ignition and incompatible materials.

Step 4: Arranging for Final Disposal

Final disposal must be handled by professionals.

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is your partner in compliance. Contact them to schedule a hazardous waste pickup.

  • Documentation: Complete all required waste pickup forms accurately. This documentation is critical for the disposal facility to handle the waste safely and appropriately.

  • Final Disposal Method: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility equipped with afterburners and flue gas scrubbers to neutralize toxic combustion products like HCl.[12][13]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

  • Containment (Small Spills): For small, manageable spills within a fume hood:

    • Ensure proper PPE is worn.

    • Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solids" waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and wipe clean, placing the cleaning materials into the hazardous waste container.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

  • Report All Exposures: Report any exposure incident to your supervisor and your institution's EHS department, regardless of apparent severity.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Response start Start: Waste Generated assess_hazard Assess Hazards - Acute Tox. 4 (Oral) - Halogenated Organic - Combustible Solid start->assess_hazard don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->don_ppe prep_container Prepare Labeled Container 'Hazardous Waste: Halogenated Organic Solids' don_ppe->prep_container collect_waste Collect Waste in Designated Container prep_container->collect_waste segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) collect_waste->segregate store_saa Store Securely in SAA (Closed, Secondary Containment) segregate->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs transport Licensed Transporter contact_ehs->transport incinerate High-Temperature Incineration (with Scrubber) transport->incinerate spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect for Disposal absorb->collect_spill collect_spill->collect_waste

Caption: Logical workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

References

A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. 1-(2-Chloro-5-methylpyridin-3-yl)ethanone, a halogenated pyridine derivative, is one such compound that holds potential in synthetic chemistry. However, its safe handling is paramount to ensuring both the integrity of our research and the well-being of our laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the "why" behind each procedural step.

Hazard Identification and Classification

This compound (CAS No. 885223-64-3) is classified under the Globally Harmonized System (GHS) with the following primary hazard:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralGHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[1]

While the primary documented hazard is oral toxicity, it is crucial to handle this compound with the assumption that it may present other hazards common to structurally similar chemicals, such as skin, eye, and respiratory irritation.[2][3][4] Therefore, a comprehensive approach to personal protective equipment is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE, with explanations rooted in best laboratory practices for handling analogous compounds.

Body PartRecommended PPERationale
Eyes/Face Tightly fitting safety goggles and a face shield (8-inch minimum)Given the potential for eye irritation from similar compounds, safety goggles are essential to prevent contact with the solid material. A face shield provides an additional layer of protection against unexpected splashes during solution preparation.[2][5]
Hands Chemically resistant gloves (Butyl rubber or PVA recommended)While specific permeation data for this compound is not available, nitrile gloves are not recommended for some pyridine-based chemicals.[6] Butyl rubber or PVA gloves generally offer broader protection against chlorinated organic compounds. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[5]
Body Fully-buttoned, flame-resistant lab coatA lab coat protects against accidental spills and contamination of personal clothing.[6][7]
Respiratory NIOSH-approved respiratorAll handling of this solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator is necessary.[7]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize risk. The following step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.

Step 1: Pre-Handling Preparations
  • Information Review : Before handling, thoroughly review this safety guide and the available Safety Data Sheet (SDS).

  • Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.

  • Emergency Equipment Check : Confirm that a functional emergency eyewash station and safety shower are readily accessible and unobstructed.[7]

  • PPE Donning : Put on all required PPE as outlined in the table above.

Step 2: Handling the Compound
  • Work in a Fume Hood : All weighing and solution preparation must occur inside a certified chemical fume hood.[6]

  • Grounding : When transferring the solid, ground all equipment to prevent the buildup of static electricity.[8]

  • Spill Containment : Keep a spill kit rated for solid chemical spills nearby.

Step 3: Post-Handling Procedures
  • Decontamination : Wipe down the work area within the fume hood with an appropriate solvent and then soap and water.

  • PPE Doffing : Remove PPE in the correct order to prevent cross-contamination. Dispose of gloves and any other contaminated disposable PPE as hazardous waste.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[2][5]

G cluster_prep Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review Safety Guide & SDS prep2 Verify Fume Hood Certification prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Compound prep4->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 post1 Decontaminate Work Area handle2->post1 Experiment Complete post2 Doff & Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical final step.

  • Waste Collection :

    • Collect waste material in a clearly labeled, sealed, and compatible container.

    • Attach a completed hazardous waste label as soon as the first waste is added.[6]

  • Waste Segregation :

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

    • Store the waste container in a designated, well-ventilated, and secured area away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal :

    • Arrange for disposal through your institution's environmental health and safety office or a licensed chemical disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.[9]

Emergency Procedures: Be Prepared

Spills :

  • Small Spill : If you are trained and it is safe to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal.[5]

  • Large Spill : Evacuate the area and alert your institution's emergency response team.

Exposure :

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-5-methylpyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.